3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZSTCHCICYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390380 | |
| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99185-87-2 | |
| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS Number: 99185-87-2). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-oxadiazole core. The 1,2,4-oxadiazole motif is a recognized pharmacophore and a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates. This document will detail a proposed synthetic pathway, based on established methodologies for analogous structures, and outline the key analytical techniques for its structural elucidation and purity assessment.
Strategic Approach to Synthesis
The most prevalent and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative. In the case of our target molecule, a logical and efficient approach is the reaction of pyridine-2-carboxamidoxime with succinic anhydride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in similar reactions.[1]
The proposed synthetic pathway can be conceptualized as a two-stage process:
-
Formation of the Amidoxime Precursor: The synthesis begins with the preparation of pyridine-2-carboxamidoxime from 2-cyanopyridine. This is a standard conversion involving the reaction of the nitrile with hydroxylamine.
-
Cyclodehydration to the 1,2,4-Oxadiazole Ring: The prepared pyridine-2-carboxamidoxime is then reacted with succinic anhydride. This reaction proceeds via an initial acylation of the amidoxime by the anhydride, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-stage synthetic workflow for the target molecule.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous 1,2,4-oxadiazole derivatives and the precursor amidoxime.[1]
Protocol 1: Synthesis of Pyridine-2-carboxamidoxime
This procedure outlines the conversion of 2-cyanopyridine to its corresponding amidoxime.
Materials:
-
2-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-cyanopyridine in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.
-
Prepare a solution of anhydrous sodium carbonate in water.
-
Slowly add the hydroxylamine hydrochloride solution to the 2-cyanopyridine solution with stirring.
-
To this mixture, add the sodium carbonate solution dropwise. The addition should be controlled to manage any effervescence.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pyridine-2-carboxamidoxime.
Protocol 2: Synthesis of this compound
This protocol details the cyclization reaction to form the final product.
Materials:
-
Pyridine-2-carboxamidoxime (from Protocol 1)
-
Succinic anhydride
-
High-boiling point solvent (e.g., toluene or xylene) or neat conditions
Procedure:
-
Combine pyridine-2-carboxamidoxime and a molar excess of succinic anhydride in a round-bottom flask.
-
The reaction can be performed neat (without solvent) or in a high-boiling point solvent to facilitate the removal of water.
-
Heat the mixture to a high temperature (e.g., 130-140 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as the two methylene groups of the propanoic acid side chain. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-9.0 ppm), and their splitting patterns will be indicative of the 2-substitution pattern. The methylene protons adjacent to the oxadiazole ring and the carboxylic acid will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the 1,2,4-oxadiazole ring, the two methylene groups, and the carbonyl carbon of the carboxylic acid. The carbons of the oxadiazole ring are expected to resonate at approximately δ 160-175 ppm.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~8.7 (d) | Pyridine H6 |
| ~8.2 (d) | Pyridine H3 |
| ~7.9 (t) | Pyridine H4 |
| ~7.5 (t) | Pyridine H5 |
| ~3.3 (t) | -CH₂-COOH |
| ~2.9 (t) | Oxadiazole-CH₂- |
| ~11-12 (br s) | -COOH |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₁₀H₉N₃O₃), the expected molecular weight is approximately 219.20 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| 1725-1700 | C=O stretch (carboxylic acid) |
| 1610-1650 | C=N stretch (oxadiazole) |
| 1590, 1470, 1430 | C=C and C=N stretches (pyridine ring) |
| 1000-1300 | C-O-C stretch (in-ring) |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[2] The C=O stretch is also a strong and indicative band.
The logical relationship for the characterization process is as follows:
Caption: Workflow for the analytical characterization of the target molecule.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be efficient. The outlined characterization methods will provide a comprehensive dataset to confirm the structure and purity of the final compound. This information is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
References
-
Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
-
Chem-Impex International. Pyridine-2-carboxamide oxime. [Link]
-
MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]
-
ResearchGate. The reaction of pyrimidine 1 with succinic anhydride. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. [Link]
-
ResearchGate. Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. [Link]
-
PubMed. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
Sources
- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Whitepaper: The Structural Elucidation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Guide to Crystallographic Analysis in Drug Discovery
An in-depth technical guide on the crystal structure of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid.
Audience: Researchers, scientists, and drug development professionals
Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure provides invaluable insights into factors such as solubility, stability, and receptor binding affinity. This guide provides a comprehensive overview of the process of determining the crystal structure of a novel compound, using this compound as a representative example. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete, state-of-the-art workflow, from synthesis and crystallization to X-ray diffraction analysis and interpretation of the results. This serves as a blueprint for researchers engaged in the structural characterization of new chemical entities.
Introduction: The Significance of Crystal Structure in Drug Development
The compound this compound has been identified as a potential therapeutic agent. Its chemical scaffold, featuring a pyridine ring linked to a 1,2,4-oxadiazole and a propanoic acid side chain, suggests a molecule with a rich potential for forming specific interactions with biological targets. The journey from a promising lead compound to a viable drug candidate is a complex one, and a pivotal step in this process is the determination of its solid-state structure.
The crystal structure of a molecule dictates many of its bulk properties, including its melting point, dissolution rate, and hygroscopicity. Furthermore, understanding the precise conformation of a molecule and its intermolecular interactions in the solid state can provide crucial insights for structure-based drug design, aiding in the optimization of lead compounds for improved efficacy and safety.
This guide will walk through the essential steps required to elucidate the crystal structure of a novel compound like this compound, providing both the theoretical underpinnings and practical considerations for each stage of the process.
Synthesis and Purification
The initial step in any crystallographic study is the synthesis of the target compound in high purity. The synthesis of this compound has been described in the patent literature and typically involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative.
Exemplary Synthetic Workflow:
Caption: A simplified schematic of a plausible synthetic route.
Following synthesis, rigorous purification is paramount. Techniques such as recrystallization or column chromatography are employed to remove impurities that could impede the formation of high-quality single crystals. The purity of the final compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization: The Art and Science of Growing Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of a crystallographic study. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step-by-Step Protocol for Crystallization Screening:
-
Solvent Selection: The solubility of the compound is tested in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Preparation of Saturated Solutions: A small amount of the purified compound is dissolved in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
Crystallization Setup: The saturated solutions are set up in various crystallization apparatuses (e.g., small vials for slow evaporation, hanging or sitting drop plates for vapor diffusion).
-
Incubation and Monitoring: The setups are left undisturbed in a vibration-free environment and monitored periodically for crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This technique relies on the principle that the electrons in a crystal scatter X-rays in a specific pattern, which is determined by the arrangement of the atoms in the crystal lattice.
Experimental Workflow:
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial model of the electron density map.
-
Structure Refinement: The initial model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Hypothetical Structural Analysis of this compound
Based on the chemical structure of the title compound, several key structural features can be anticipated in its crystal structure:
-
Molecular Conformation: The relative orientation of the pyridine and oxadiazole rings will be of interest, as will the conformation of the flexible propanoic acid side chain.
-
Intermolecular Interactions: The presence of a carboxylic acid group and a pyridine nitrogen atom strongly suggests the formation of hydrogen bonds. These could lead to the formation of dimers or extended chains in the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings are possible.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Chemical Formula | C10H9N3O3 |
| Formula Weight | 219.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| V (ų) | 1028 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.415 |
| R-factor (%) | < 5 |
Conclusion and Future Directions
The determination of the crystal structure of this compound would provide a wealth of information that is critical for its development as a potential drug. The detailed knowledge of its three-dimensional structure and intermolecular interactions would enable:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule binds to its biological target, leading to the design of more potent and selective analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have different physical properties.
-
Formulation Development: Selecting the optimal solid form for formulation into a drug product with desirable properties such as stability and bioavailability.
References
- Title: Preparation of 3-(oxadiazolyl)propanoic acid derivatives as muscle-related disorder treatments.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Pyridine-Oxadiazole Compounds
Introduction: The rising significance of Pyridine-Oxadiazole Hybrids
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation.[1] Among these, hybrid molecules incorporating both pyridine and 1,3,4-oxadiazole moieties have emerged as a class of significant interest. These scaffolds are prevalent in compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is recognized for its metabolic stability and its role as a bioisostere for ester and amide groups, enhancing the pharmacokinetic profile of drug candidates.[4] When coupled with the pyridine ring—a fundamental component in numerous pharmaceuticals—the resulting hybrid structures present unique opportunities for therapeutic intervention.[5]
The journey from a synthesized powder in a flask to a viable drug candidate is arduous and requires unequivocal structural confirmation and purity assessment.[6] Spectroscopic analysis is the bedrock of this process, providing a non-destructive window into the molecular architecture of these novel compounds.[7][8] This guide offers an in-depth, experience-driven approach to the multi-technique spectroscopic characterization of novel pyridine-oxadiazole compounds, emphasizing not just the "how" but the critical "why" behind each analytical step. Our focus is on building a self-validating system of analysis, where data from orthogonal techniques converge to provide an unambiguous structural assignment, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[9][10][11]
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules.[6][12] It provides precise information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the definitive mapping of the molecular skeleton. For pyridine-oxadiazole hybrids, NMR is indispensable for confirming the successful cyclization of the oxadiazole ring and the correct connectivity to the pyridine moiety.
Expert Insight: Why NMR is Foundational
Beyond simple peak counting, NMR reveals the electronic interplay between the two heterocyclic rings. The electronegativity of the nitrogen atoms in both rings significantly influences the chemical shifts of nearby protons and carbons.[13][14] For instance, protons on the pyridine ring adjacent to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm), providing a clear diagnostic marker.[15][16] Similarly, the carbon atoms within the oxadiazole ring exhibit characteristic chemical shifts at very low fields, often exceeding 150 ppm, confirming the ring's formation.[15][17]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyridine-oxadiazole compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign signals to specific protons and carbons in the molecule.
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for pyridine-oxadiazole compounds, derived from literature data.[15][18][19]
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | Pyridine Ring Protons | 7.0 - 8.7 | Protons ortho to Nitrogen are most deshielded (>8.0 ppm).[15][16] |
| Aromatic Protons (other) | 6.8 - 8.4 | Varies based on substitution pattern.[15] | |
| Methylene Bridge (-CH₂-) | 4.6 - 5.5 | A singlet, if present, connecting the two rings.[15] | |
| ¹³C | Oxadiazole Ring Carbons | 158 - 166 | Highly deshielded due to adjacent heteroatoms.[15][17] |
| Pyridine Ring Carbons | 120 - 151 | Carbon ortho to Nitrogen is most deshielded (~150 ppm).[18][20] | |
| Methylene Bridge (-CH₂-) | 32 - 57 | Shift can be influenced by electron-withdrawing groups.[15] |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Pillar 2: Mass Spectrometry (MS) - Confirming the Molecular Identity
While NMR provides the structural map, Mass Spectrometry (MS) offers definitive proof of the molecular weight and elemental composition.[15][21] For novel compounds, this is a critical validation step, ensuring the synthesized product is indeed the target molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.
Expert Insight: The Logic of Fragmentation
Beyond the molecular ion peak (M⁺), the fragmentation pattern provides a "fingerprint" of the molecule, acting as a corroborating piece of structural evidence.[22] The pyridine-oxadiazole linkage is a common site of fragmentation. Observing fragments corresponding to the individual pyridine and oxadiazole moieties can strongly support the proposed connectivity. For instance, cleavage of a methylene bridge between the rings would yield predictable fragment ions.[23]
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.
-
-
Instrument Setup (Electrospray Ionization - Time of Flight):
-
Set the ESI source to positive ion mode, as the pyridine nitrogen is readily protonated.
-
Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) by infusing a standard solution.
-
Calibrate the TOF analyzer using a known calibration mixture immediately before the sample run to ensure high mass accuracy.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum, ensuring detection of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the exact mass of the [M+H]⁺ ion and determine the molecular formula based on this mass.
-
Analyze lower mass ions in the spectrum to identify characteristic fragmentation patterns.
-
Visualization: Logical Flow of Mass Spectrometry Data
Caption: Convergent logic of HRMS and fragmentation analysis.
Pillar 3: Vibrational & Electronic Spectroscopy - A Rapid Confirmation System
FT-IR and UV-Visible spectroscopy are rapid, powerful techniques that provide complementary data for a comprehensive analysis.[7][24] They are essential for confirming the presence of key functional groups and understanding the electronic properties of the conjugated system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule.[25] It serves as a quick and effective method to confirm the successful formation of the oxadiazole ring and to verify the absence of starting materials.
Expert Insight: The disappearance of the N-H and C=O stretching bands from the precursor hydrazide, and the appearance of a characteristic C=N stretch and a C-O-C ether-like stretch, provide compelling evidence for the successful cyclization to the 1,3,4-oxadiazole ring.[26][27]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good quality spectrum.
-
Identify characteristic absorption bands.
Data Presentation: Key FT-IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |
| C=N Stretch | Oxadiazole & Pyridine | 1540 - 1650 | Confirms presence of heterocyclic rings.[15][26] |
| C-O-C Stretch | Oxadiazole Ring | 1040 - 1120 | Key indicator of the oxadiazole ether linkage.[25][28] |
| Aromatic C-H Stretch | Pyridine & other rings | > 3000 | Indicates aromatic protons. |
| Aromatic C=C Stretch | Pyridine & other rings | 1450 - 1610 | Skeletal vibrations of the aromatic systems.[27] |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.[7][29] The pyridine and oxadiazole rings, along with any other aromatic substituents, form a conjugated system that absorbs UV light at characteristic wavelengths (λ_max).
Expert Insight: The position and intensity of the λ_max can be sensitive to the substitution pattern and the overall planarity of the molecule. This technique is highly valuable in a series of analogues for confirming electronic similarity and for quantitative analysis using the Beer-Lambert Law.[30]
Experimental Protocol:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a final solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Scan the sample from approximately 200 to 800 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
Synthesizing the Data: A Self-Validating Analytical System
The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system that ensures the highest degree of confidence in the structural assignment of a novel pyridine-oxadiazole compound.
Visualization: The Integrated Spectroscopic Workflow
Caption: Integrated workflow for validating novel compounds.
This integrated approach ensures that the structural data from NMR (the skeleton), the molecular formula from HRMS (the exact parts list), and the functional group information from FT-IR (key components) all align perfectly. This builds a robust, trustworthy, and authoritative data package essential for publication, patent applications, and further progression in the drug development pipeline.
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"Physicochemical properties of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of the heteroaromatic compound this compound. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document employs a predictive approach grounded in the established properties of its structural isomers—the pyridin-3-yl and pyridin-4-yl analogues—and related chemical entities. We present predicted values for key parameters such as pKa and LogP, discuss expected spectroscopic signatures, and outline robust experimental protocols for their empirical validation. The guide further details a probable synthetic route and discusses crucial safety and handling considerations, offering a foundational resource for researchers in medicinal chemistry and drug development.
Introduction and Strategic Context
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] Compounds incorporating this heterocycle have demonstrated a wide array of biological activities.[1] The subject of this guide, this compound, combines this key heterocycle with a pyridine ring—a common feature in pharmacologically active agents for its ability to engage in hydrogen bonding and improve pharmacokinetic profiles—and a propanoic acid tail, which provides a handle for solubility modulation and covalent modification.
Given the nascent stage of research into this specific pyridin-2-yl isomer, this guide synthesizes available data from closely related analogues to construct a reliable predictive profile. This approach enables researchers to anticipate the molecule's behavior in experimental settings and to design informed development strategies.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its structure. The arrangement of the pyridine, oxadiazole, and propanoic acid moieties dictates its chemical personality.
Figure 1: Chemical structure of this compound.
Compound Identifiers:
-
Molecular Formula: C₁₀H₉N₃O₃
-
Molecular Weight: 219.20 g/mol
-
CAS Number: While not definitively assigned in major databases, the number 99185-87-2 has been tentatively associated with this structure.[2]
Physicochemical Properties: A Predictive and Comparative Analysis
The utility of a drug candidate is governed by its physicochemical properties. The following section provides predicted values for the target compound, contextualized with data from its known isomers.
| Property | Predicted/Known Value | Isomer Comparison | Rationale & Justification |
| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | 3-pyridyl isomer: Similar range expected. | The propanoic acid moiety's acidity is standard. The oxadiazole and pyridine rings have a minor electron-withdrawing effect, slightly lowering the pKa compared to simple alkanoic acids. |
| pKa₂ (Pyridine Nitrogen) | ~2.0 - 2.5 | 3-pyridyl isomer: ~3.0-3.54-pyridyl isomer: ~3.5-4.0 | The nitrogen in the 2-position experiences a strong electron-withdrawing inductive effect from the adjacent oxadiazole linkage and the ring nitrogen itself, significantly reducing its basicity compared to the meta (3-yl) and para (4-yl) isomers. |
| LogP (Octanol/Water) | ~1.0 - 1.3 | 4-pyridyl isomer: 1.1488 (Computed)[3] | The overall structure is moderately polar. The 2-pyridyl isomer may be slightly less polar than the 4-pyridyl due to potential intramolecular interactions, but the difference is expected to be minimal. This value suggests moderate hydrophobicity. |
| Aqueous Solubility | pH-dependent | General: All isomers are expected to show low solubility at neutral pH but increased solubility in basic (as carboxylate salt) and strongly acidic (as pyridinium salt) conditions. | The presence of both a carboxylic acid and a basic pyridine nitrogen makes solubility highly dependent on the pH of the medium. At its isoelectric point, the molecule will exhibit its lowest solubility. |
| Crystal Structure | Orthorhombic (Predicted) | 3-pyridyl isomer: Orthorhombic crystal system. Molecules form 1D chains via O-H···N hydrogen bonds.[1][4] | By analogy, the 2-pyridyl isomer is expected to form similar hydrogen-bonded networks between the carboxylic acid proton and a nitrogen atom (likely the more basic oxadiazole nitrogen) on an adjacent molecule, leading to a stable crystalline lattice. |
| Topological Polar Surface Area (TPSA) | ~89 Ų | 4-pyridyl isomer: 89.11 Ų (Computed)[3] | TPSA is primarily determined by the constituent functional groups. As the atom count and types are identical between isomers, the TPSA is predicted to be virtually identical. |
Proposed Experimental Protocols
To move from prediction to empirical fact, rigorous experimental validation is essential. The following protocols describe standard, reliable methods for determining the key physicochemical parameters.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant, allowing for the precise determination of acidic and basic dissociation constants.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Acidification: Add a small volume of standardized 0.1 M HCl to lower the initial pH to ~1.5, ensuring full protonation of both the carboxylate and pyridine groups.
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (N₂) and begin titrating with standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points, corresponding to the pKa values, will appear as inflection points in the titration curve. The first inflection point corresponds to the deprotonation of the carboxylic acid (pKa₁), and the second to the deprotonation of the pyridinium ion (pKa₂).
-
Causality: Potentiometric titration is chosen for its high precision and its ability to reveal multiple pKa values in a single experiment. The use of a co-solvent is critical for compounds with limited aqueous solubility, ensuring the analyte remains in solution throughout the titration.
Figure 2: Workflow for pKa determination via potentiometric titration.
Protocol: Spectroscopic Characterization
Spectroscopy provides the definitive structural fingerprint of a molecule.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Signals:
-
Carboxylic Acid (-COOH): A broad singlet, typically δ > 12 ppm.
-
Pyridine Ring: Four aromatic protons between δ 7.5-9.0 ppm, exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns for a 2-substituted pyridine.
-
Propanoic Acid Chain (-CH₂CH₂-): Two triplets, each integrating to 2H, likely between δ 2.5-3.5 ppm, showing coupling to each other.
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Signals:
-
Carbonyl Carbon (-COOH): δ ~170-175 ppm.
-
Oxadiazole Carbons (C3, C5): δ ~160-170 ppm.
-
Pyridine Carbons: Five distinct signals in the aromatic region, δ ~120-155 ppm.
-
Aliphatic Carbons (-CH₂CH₂-): Two signals, δ ~20-35 ppm.
-
-
-
Mass Spectrometry (ESI+):
-
Expected Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 220.07.
-
Synthesis Pathway
The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids is well-established and typically proceeds via the cyclization of an arylamidoxime with succinic anhydride.[5] This reliable method is the recommended pathway for producing the title compound.
Proposed Synthesis:
-
Step 1: Amidoxime Formation: Picolinonitrile (2-cyanopyridine) is reacted with hydroxylamine in the presence of a mild base (e.g., sodium carbonate) to form pyridine-2-carboximidamide N'-oxide.[1]
-
Step 2: Cyclization: The resulting amidoxime is heated with succinic anhydride. This reaction proceeds through an initial acylation followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring and the propanoic acid side chain in a single, efficient step. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this transformation.[5]
Figure 3: Proposed two-step synthesis of the target compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it based on the profiles of its constituent moieties.
-
Potential Hazards:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture.[3]
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. Although direct experimental data remains scarce, a robust physicochemical profile can be predicted through careful analysis of its structural isomers and functional group properties. We predict it to be a moderately lipophilic, crystalline solid with pH-dependent aqueous solubility and two distinct pKa values. The synthetic route via an amidoxime intermediate is well-precedented and reliable. This guide provides the foundational knowledge and actionable experimental frameworks necessary for researchers to confidently engage with this promising molecule. The protocols outlined herein are designed to facilitate the crucial next step: the empirical validation of these predicted properties.
References
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Zhang, F., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. Available at: [Link]
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PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Gomółka, P., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. Available at: [Link]
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PubMed. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available at: [Link]
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Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934983. Available at: [Link]
-
de O. V. e. Santos, M., et al. (2011). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Letters in Organic Chemistry, 8(1), 58-64. Available at: [Link]
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"Investigating the metabolic stability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid"
An In-depth Technical Guide for Drug Development Professionals
Investigating the Metabolic Stability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] Early assessment of metabolic stability allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug properties and reducing the risk of late-stage failures.[3][4] This guide provides a comprehensive framework for investigating the metabolic stability of a novel chemical entity, this compound. We will delve into the theoretical assessment of metabolic liabilities based on the compound's structure, present detailed protocols for essential in vitro assays, and outline the bioanalytical and data interpretation methodologies required to make informed decisions in a drug discovery program. The U.S. Food and Drug Administration (FDA) encourages a thorough evaluation of drug metabolism early in the development process to ensure a comprehensive understanding of a candidate's safety and efficacy profile.[5][6]
Chapter 1: Structural Assessment of Potential Metabolic Liabilities
A proactive assessment of a compound's structure can reveal potential "hotspots" for metabolic transformation. This analysis guides the experimental design and helps anticipate the types of metabolites that may be formed.
1.1. The Pyridine Moiety The pyridine ring is a common heterocycle in approved drugs, often incorporated to enhance properties like potency, permeability, or even metabolic stability by lowering the electron density of the aromatic system compared to a phenyl ring.[7][8][9] However, it is not metabolically inert. The nitrogen atom can undergo N-oxidation, and the carbon atoms are susceptible to oxidation mediated by Cytochrome P450 (CYP) enzymes, a primary driver of hepatic metabolism.[9][10]
1.2. The 1,2,4-Oxadiazole Core The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for ester and amide groups.[11][12] Its key advantages are its chemical robustness and resistance to hydrolysis, which generally confer metabolic stability.[13] Despite this general stability, it is crucial to note that metabolic cleavage of the 1,2,4-oxadiazole ring via reductive N-O bond cleavage has been observed, leading to the formation of N-cyanoamide and carboxylic acid metabolites.[14] Therefore, while considered a stabilizing feature, its complete inertness cannot be assumed.
1.3. The Propanoic Acid Side Chain Short-chain carboxylic acids can be subject to metabolic pathways. While less common for xenobiotics, the propanoic acid moiety could potentially undergo conjugation reactions, such as glucuronidation, via UDP-glucuronosyltransferase (UGT) enzymes. Endogenous propionate is metabolized via conversion to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[15][16] This pathway is a potential, albeit likely minor, route for the compound.
Below is a diagram illustrating the potential sites of metabolic attack on the molecule.
Caption: Predicted metabolic hotspots on the parent molecule.
Chapter 2: Core In Vitro Stability Assays
A tiered approach using various in vitro systems is essential to build a comprehensive metabolic profile. We will focus on three primary assays: liver microsomal stability, hepatocyte stability, and plasma stability.
Human Liver Microsome (HLM) Stability Assay
Principle & Rationale: This assay is a cornerstone of early ADME screening.[17] Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[18] The assay measures the disappearance of the parent compound over time to determine its susceptibility to oxidative metabolism.[19] It is a cost-effective, high-throughput method for ranking compounds and identifying major metabolic liabilities.[20]
Experimental Workflow Diagram:
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Protocol 2.1: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, prepare a 100 µM working solution in buffer.[22]
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer, as specified by the supplier. This system ensures a constant supply of NADPH, the essential cofactor for CYP enzymes.[19][23]
-
Thaw pooled human liver microsomes (e.g., from at least 10 donors to average out polymorphic effects) on ice and dilute to a working concentration of 1 mg/mL in buffer.[21]
-
-
Incubation:
-
In a 96-well plate, add buffer, the microsomal solution (to a final concentration of 0.5 mg/mL), and the test compound working solution (to a final concentration of 1 µM).[18][21] Include a positive control (e.g., Midazolam, a known CYP3A4 substrate) and a negative control (without NADPH).[21]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[22]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The T=0 sample should be taken immediately by transferring an aliquot to a separate plate containing a quenching solution.[19]
-
Incubate the reaction plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a quenching plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.[21][22] The organic solvent halts the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
Cryopreserved Human Hepatocyte Stability Assay
Principle & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (like glucuronidation and sulfation) and require external cofactors.[10][24] Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[25][26] This assay provides a more comprehensive assessment of a compound's intrinsic clearance (CLint) by accounting for both Phase I and Phase II metabolism, as well as cellular uptake.[2][27]
Protocol 2.2: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[28]
-
Transfer the cell suspension to pre-warmed incubation medium and centrifuge to pellet the cells, removing the cryopreservation medium.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to a working concentration (e.g., 1 x 10^6 viable cells/mL).[29]
-
-
Incubation:
-
Prepare the test compound in incubation medium at 2x the final concentration (e.g., 2 µM).[27]
-
In a non-coated plate, add equal volumes of the hepatocyte suspension and the 2x compound solution to achieve a final cell density of 0.5 x 10^6 cells/mL and a final compound concentration of 1 µM.[26][29]
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.[27]
-
-
Time-Point Sampling and Analysis:
-
Sampling and quenching steps are similar to the HLM assay. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to a quenching solution (ice-cold acetonitrile with internal standard).[25]
-
Process the samples by centrifugation and analyze the supernatant by LC-MS/MS for the remaining parent compound.
-
Plasma Stability Assay
Principle & Rationale: Some compounds, particularly those with ester or amide functional groups, can be rapidly hydrolyzed by enzymes present in blood plasma, such as esterases and amidases.[30][31] This can lead to rapid clearance and a short half-life, independent of hepatic metabolism.[32] This assay is crucial for identifying such liabilities and is particularly important for evaluating potential prodrugs designed to be activated in the bloodstream.
Protocol 2.3: Plasma Stability Assay
-
Reagent Preparation:
-
Thaw pooled human plasma at 37°C.
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
-
Incubation:
-
In a 96-well plate, add plasma and a small volume of the compound working solution to achieve a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%).[33]
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling and Analysis:
Chapter 3: Bioanalytical Method and Data Interpretation
3.1. Bioanalytical Quantification by LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability assays.[34][35] Its high sensitivity allows for the detection of low concentrations of the analyte, while its selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, enables accurate quantification even in complex biological matrices like plasma or microsomal lysate.[36][37]
3.2. Data Analysis and Calculation of Key Parameters The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is equal to the negative elimination rate constant (-k).[21]
-
-
Calculate In Vitro Half-Life (t½):
-
The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k[38]
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
Intrinsic clearance reflects the inherent ability of the liver (or other metabolic systems) to clear a drug.[3][20]
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[10][22]
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[29][39]
-
3.3. Data Interpretation and Decision Making The calculated t½ and CLint values are used to classify the compound's stability. While specific thresholds vary by company and therapeutic area, a general classification is provided below.
| Stability Class | HLM Half-Life (t½) | Typical Interpretation |
| High | > 60 min | Low predicted hepatic clearance. Favorable. |
| Moderate | 15 - 60 min | Moderate predicted hepatic clearance. Potentially acceptable. |
| Low | < 15 min | High predicted hepatic clearance. Potential liability for low bioavailability. |
Decision-Making Flowchart:
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. bspublications.net [bspublications.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 17. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. nuvisan.com [nuvisan.com]
- 21. mercell.com [mercell.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. bdj.co.jp [bdj.co.jp]
- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. Plasma Stability Assay | Domainex [domainex.co.uk]
- 33. charnwooddiscovery.com [charnwooddiscovery.com]
- 34. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bioagilytix.com [bioagilytix.com]
- 36. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 37. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Characterizing the Solubility and Permeability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Methodological Whitepaper
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its biopharmaceutical properties. Among the most fundamental of these are aqueous solubility and membrane permeability, which collectively govern a compound's absorption and ultimate bioavailability. This guide provides a comprehensive methodological framework for the characterization of "3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid," a novel small molecule. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for its evaluation. We will proceed from initial in-silico predictions to gold-standard experimental protocols for determining thermodynamic and kinetic solubility, as well as passive and active membrane permeability. The causality behind each experimental choice is explained, and the guide culminates in the integration of this data within the Biopharmaceutics Classification System (BCS) to inform downstream drug development strategies.
Introduction: The Pivotal Role of "ADME" in Drug Viability
In modern drug discovery, the "fail early, fail cheap" paradigm is essential. A significant proportion of promising drug candidates fail not due to a lack of potency, but because of poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. At the heart of the "A" in ADME are two physicochemical attributes: solubility and permeability.
-
Aqueous Solubility: For an orally administered drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary reason for low and variable oral bioavailability.
-
Membrane Permeability: Once dissolved, the drug molecule must traverse the lipid bilayer of the intestinal epithelium to enter systemic circulation. Low permeability can render even a highly soluble compound ineffective.
This guide uses This compound (PubChem CID: 14623101) as a case study to illustrate the comprehensive workflow required to assess these critical parameters.
Structural Analysis of the Target Compound:
A preliminary analysis of the molecule's structure reveals key features that will influence its behavior:
-
An Ionizable Carboxylic Acid Group: This group will have a pKa around 4-5, making its charge and solubility highly dependent on the pH of the surrounding medium. It will be predominantly ionized (negatively charged) in the intestine (pH 6.5-7.4) and neutral in the stomach (pH 1-2.5).
-
A Basic Pyridine Ring: This nitrogen-containing heterocycle has a pKa of approximately 5.2, meaning it will be protonated (positively charged) in the acidic environment of the stomach.
-
Hydrogen Bond Donors and Acceptors: The presence of oxygen and nitrogen atoms provides sites for hydrogen bonding, which can influence both solubility and interactions with membrane transporters.
These features suggest that the compound's solubility and permeability will be complex and pH-dependent, necessitating rigorous experimental evaluation.
Part 1: Predictive Analysis and Solubility Determination
Before committing valuable resources and compound to wet-lab experiments, a robust in-silico and predictive analysis provides a crucial baseline.
In-Silico Profiling
Computational tools can rapidly predict a compound's physicochemical properties based on its structure. These predictions help anticipate challenges and design more efficient experiments. For our target compound, we would use platforms like SwissADME or ChemAxon to generate the data shown in Table 1.
Expertise in Action: The value of in-silico tools is not to provide definitive answers but to build a testable hypothesis. For example, a predicted high LogP (a measure of lipophilicity) might suggest good permeability but raises a flag for potential low solubility, directing our focus towards specific formulation strategies early on.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Drug Development |
| Molecular Weight ( g/mol ) | ~247.23 | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water Partition Coeff.) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | ~95 Ų | Suggests good potential for membrane permeability (typically <140 Ų). |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts the compound may be slightly soluble to poorly soluble, making experimental verification critical. |
| pKa (Acidic - COOH) | ~4.2 | The compound will be ionized at intestinal pH, which could increase solubility but potentially decrease passive permeability. |
| pKa (Basic - Pyridine) | ~5.2 | The compound will be ionized at gastric pH. |
Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)
Trustworthiness: The gold standard for determining thermodynamic solubility is the shake-flask method, as described in the OECD Guideline 105. This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is essential for biopharmaceutical classification.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids).
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The system is self-validating; taking measurements at 24h and 48h and seeing no significant change confirms equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Reporting: Express the solubility in µg/mL or µM.
Experimental Workflow: Kinetic Solubility Profiling
Expertise in Action: In early discovery, speed and compound conservation are paramount. Kinetic solubility assays, while less definitive than thermodynamic methods, are high-throughput and use minimal compound. They measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock, mimicking the conditions of many high-throughput screening assays.
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Analysis: The concentration at which turbidity significantly increases above the baseline is reported as the kinetic solubility.
Part 2: Assessing Membrane Permeability
Permeability assessment determines a compound's ability to cross the intestinal epithelium. We employ a tiered approach, starting with a simple, high-throughput artificial membrane assay and progressing to a more complex, biologically relevant cell-based model.
High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)
Authoritative Grounding: The PAMPA model is a non-cell-based assay that isolates a compound's passive diffusion permeability. It is an invaluable tool for early-stage discovery due to its low cost, high throughput, and excellent reproducibility.
Experimental Logic: The assay uses a 96-well filter plate (the donor plate) placed into a 96-well acceptor plate. The filter is coated with a synthetic lipid cocktail (e.g., phosphatidylcholine in dodecane) that mimics the cell membrane. The compound diffuses from the donor well, through the lipid membrane, and into the acceptor well.
Caption: Caco-2 assay for bidirectional permeability and efflux assessment.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for full differentiation and formation of tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Initiation:
-
A-to-B: Add the compound to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.
-
B-to-A: Add the compound to the BL chamber and fresh buffer to the AP chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation: Calculate Papp values for both directions. The Efflux Ratio (ER) is Papp(B-A) / Papp(A-B).
Table 2: Template for Experimental Permeability Data
| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| PAMPA | N/A | [Insert Value] | N/A | High (>10), Medium (2-10), Low (<2) |
| Caco-2 | A -> B | [Insert Value] | [Calculate] | High (>20), Medium (5-20), Low (<5) |
| Caco-2 | B -> A | [Insert Value] | Used to calculate Efflux Ratio |
Part 3: Data Synthesis and Biopharmaceutical Classification
The ultimate goal of these experiments is to classify the compound within the Biopharmaceutics Classification System (BCS), a framework established by the FDA. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.
-
Solubility Classification: A drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.
-
Permeability Classification: A drug is considered "highly permeable" if the extent of human absorption is determined to be ≥ 85%. In vitro, a Caco-2 Papp (A-B) comparable to that of a high-permeability reference compound (e.g., metoprolol) is used as a benchmark.
Caption: The four quadrants of the Biopharmaceutics Classification System (BCS).
Interpreting the Results for this compound:
-
If Class I (High Sol, High Perm): Ideal outcome. Development can proceed with conventional oral dosage forms.
-
If Class II (Low Sol, High Perm): This is a common outcome for many drug candidates. The primary development challenge is solubility enhancement. Strategies include salt screening, particle size reduction (micronization), or formulation as an amorphous solid dispersion.
-
If Class III (High Sol, Low Perm): Permeability is the rate-limiting step. Development may require permeation enhancers or exploration of non-oral delivery routes. If efflux is high (ER > 2), co-dosing with an efflux inhibitor could be a viable, though complex, strategy.
-
If Class IV (Low Sol, Low Perm): Significant challenges. This compound would require a combination of solubility and permeability enhancement strategies and carries a high risk of failure.
Conclusion
The characterization of solubility and permeability is a cornerstone of modern drug development. By following a systematic and tiered approach—from in-silico prediction to robust in-vitro assays like the shake-flask, PAMPA, and Caco-2 models—we can build a comprehensive biopharmaceutical profile for novel compounds like this compound. This data-driven strategy does not merely generate numbers; it provides actionable intelligence that guides formulation science, predicts in-vivo performance, and ultimately de-risks the entire development process, ensuring that only the most promising candidates advance toward the clinic.
References
-
Title: The role of ADME in drug discovery Source: Drug Discovery Today URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
-
Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols URL: [Link]
-
Title: Caco-2 cells as a model of the intestinal barrier Source: Cell Biology and Toxicology URL: [Link]
-
Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modulating Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled its incorporation into a diverse array of biologically active molecules.[3][4] This technical guide provides a comprehensive exploration of the mechanisms of action through which 1,2,4-oxadiazole derivatives exert their effects on various biological systems. We will delve into their roles as potent enzyme inhibitors and versatile receptor modulators, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 1,2,4-Oxadiazole Core: A Bioisosteric Advantage
The strategic application of bioisosterism is a fundamental concept in drug design, aiming to enhance a molecule's pharmacological and pharmacokinetic properties. The 1,2,4-oxadiazole moiety has proven to be an effective bioisostere for amide and ester groups, offering several advantages:
-
Metabolic Stability: The heterocyclic ring is generally more resistant to metabolic degradation by hydrolases compared to esters and amides, leading to improved in vivo stability.[3]
-
Physicochemical Properties: The introduction of the 1,2,4-oxadiazole ring can modulate a compound's lipophilicity, polarity, and hydrogen bonding capacity, which can in turn influence its solubility, permeability, and target engagement.[3]
-
Target Interaction: The nitrogen and oxygen atoms within the ring can participate in crucial hydrogen bonding and other non-covalent interactions within the active site of a biological target, mimicking the interactions of the native functional group.
The successful application of this bioisosteric replacement has led to the development of numerous 1,2,4-oxadiazole-containing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6]
Mechanism of Action: Enzyme Inhibition
A significant number of 1,2,4-oxadiazole derivatives exert their biological effects by inhibiting the activity of specific enzymes. This inhibition can be a key therapeutic strategy in various diseases.
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroids, and its inhibition is a promising approach for the treatment of hormone-dependent cancers.[7][8] Several 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent STS inhibitors.[7]
Mechanism: These compounds act as competitive inhibitors, binding to the active site of the STS enzyme and preventing the hydrolysis of steroid sulfates. Molecular docking studies have revealed that the 1,2,4-oxadiazole ring can establish key interactions with amino acid residues within the enzyme's active site, contributing to their high binding affinity.[7] The substitution pattern on the aryl rings attached to the oxadiazole core plays a crucial role in determining the inhibitory potency.[7]
Quantitative Data: STS Inhibition by 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
| Compound | STS Residual Activity (%) at 10 µM | IC50 (nM) in JEG-3 cells | Predicted Binding Energy (kcal/mol) |
| 9j | Not Reported | 6.64 | Not Reported |
| 9n | 3.5 | Not Reported | -8.9 |
| Irosustat (Reference) | Not Reported | 4.19 | -5.4 |
Data sourced from[7]
Experimental Protocol: In Vitro Steroid Sulfatase (STS) Inhibition Assay
This protocol outlines a fluorometric assay for determining the inhibitory activity of test compounds against STS.
Materials:
-
Purified STS enzyme
-
4-methylumbelliferyl sulfate (4-MUS) - substrate
-
4-methylumbelliferone (4-MU) - fluorescent product standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-MUS in deionized water.
-
Prepare a stock solution of 4-MU in DMSO for the standard curve.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add assay buffer, diluted STS enzyme, and the test compound solution to each well.
-
Control Wells (100% activity): Add assay buffer, diluted STS enzyme, and vehicle (DMSO).
-
Blank Wells (no enzyme): Add assay buffer and vehicle.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 4-MUS substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Add the stop solution to all wells.
-
Fluorescence Measurement: Read the fluorescence intensity at the specified wavelengths.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Fluorescence_test / Fluorescence_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9][10]
-
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease.[6][11] Several 1,2,4-oxadiazole derivatives have been designed and synthesized as potent inhibitors of these enzymes.[6][11]
Mechanism: These compounds typically act as competitive or mixed-type inhibitors, binding to the catalytic or peripheral anionic site of the cholinesterase enzymes. The 1,2,4-oxadiazole core and its substituents can form various interactions, including hydrogen bonds and π-π stacking, with key amino acid residues in the active site gorge.[12]
Quantitative Data: AChE and BuChE Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound | Target | IC50 (µM) |
| 2b | AChE | 0.0158 |
| 4a | AChE | 0.121 |
| 6n | BuChE | 5.07 |
| Donepezil (Reference) | AChE | 0.123 |
| Rivastigmine (Reference) | BuChE | - |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[5][7][13]
Materials:
-
Purified AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add phosphate buffer, AChE solution, and the test compound solution.
-
Control Wells (100% activity): Add phosphate buffer, AChE solution, and vehicle (DMSO).
-
Blank Wells (no enzyme): Add phosphate buffer and vehicle.
-
-
Pre-incubation: Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add DTNB solution followed by the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for background by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[9][10]
-
Monoamine Oxidase B (MAO-B) Inhibition
Inhibitors of monoamine oxidase B (MAO-B) are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[9][14] The 1,2,4-oxadiazole scaffold has been incorporated into potent and selective MAO-B inhibitors.[9]
Mechanism: 1,2,4-oxadiazole derivatives can act as reversible or irreversible inhibitors of MAO-B. They bind to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters like dopamine. The nature of the substituents on the oxadiazole ring dictates the potency and selectivity of the inhibition.[9]
Quantitative Data: MAO-B Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound | Target | IC50 (nM) | Selectivity Index (SI) > |
| 20 | MAO-B | 52 | 192 |
| 2b | MAO-B | 74,680 | - |
| 2c | MAO-B | 225,480 | - |
| Biperiden (Reference) | MAO-B | 265,850 | - |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This is a sensitive assay for determining MAO-B inhibitory activity.[6][11][15]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a proprietary substrate)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of the MAO-B enzyme, substrate, probe, and HRP in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add assay buffer and the test compound solution.
-
Inhibitor Control Wells: Add assay buffer and the positive control inhibitor solution.
-
Enzyme Control Wells (100% activity): Add assay buffer and vehicle (DMSO).
-
-
Enzyme Addition and Pre-incubation: Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the MAO-B substrate solution (containing the probe and HRP) to all wells.
-
Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for 10-40 minutes at 37°C.
-
Data Analysis:
Mechanism of Action: Receptor Modulation
1,2,4-oxadiazole derivatives can also function as ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors, acting as agonists, antagonists, or allosteric modulators.
Cannabinoid Receptor (CB2) Ligands
The cannabinoid receptor 2 (CB2) is a promising therapeutic target for inflammatory and neurodegenerative diseases.[3] 1,2,4-oxadiazole-based compounds have been developed as high-affinity CB2 ligands.[3][16]
Mechanism: These derivatives bind to the CB2 receptor, often with high selectivity over the CB1 receptor. Depending on their structure, they can act as agonists or antagonists, modulating downstream signaling pathways. The 1,2,4-oxadiazole ring is a key structural element that contributes to the binding affinity.[3]
Quantitative Data: CB2 Receptor Affinity of 1,2,4-Oxadiazole Derivatives
| Compound | Target | Ki (nM) |
| 1a | CB2 | 2.9 |
| 1b | CB2 | 6.7 |
| 9a (1,3,4-oxadiazole analog of 1a) | CB2 | 25 |
Experimental Protocol: Radioligand Binding Assay for CB2 Receptor
This assay determines the binding affinity of a test compound to the CB2 receptor.[3][12]
Materials:
-
Cell membranes expressing the human CB2 receptor (e.g., from HEK-293 cells)
-
Radiolabeled ligand (e.g., [³H]CP-55,940)
-
Non-labeled competitor (for determining non-specific binding)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Farnesoid X Receptor (FXR) Antagonists
The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. FXR antagonists are being investigated for the treatment of metabolic disorders.[17][18] Certain 1,2,4-oxadiazole derivatives have been identified as potent FXR antagonists.[17]
Mechanism: These compounds bind to the ligand-binding domain of FXR, preventing its activation by endogenous ligands. This antagonism blocks the downstream signaling cascade that regulates the expression of genes involved in bile acid metabolism.[17][19]
Quantitative Data: FXR Antagonism by a 1,2,4-Oxadiazole Derivative
| Compound | Target | IC50 (µM) |
| 1 | FXR | 0.58 |
Data sourced from[17]
Experimental Protocol: FXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize FXR-mediated gene transcription.[20][21]
Materials:
-
Host cells (e.g., HEK293T)
-
Expression plasmid for human FXR
-
Reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)
-
Transfection reagent
-
Cell culture medium
-
FXR agonist (e.g., GW4064)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the host cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of the FXR agonist.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability).
-
Plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.
-
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators (PAMs)
Positive allosteric modulators (PAMs) of the mGlu4 receptor are being investigated as potential treatments for neurological and psychiatric disorders.[22] 1,2,4-oxadiazole derivatives have been developed as potent and selective mGlu4 PAMs.[22]
Mechanism: These compounds do not directly activate the mGlu4 receptor but bind to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate. This leads to an increase in the potency and/or efficacy of glutamate.[22]
Quantitative Data: mGlu4 PAM Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Target | EC50 (nM) |
| 37 | mGlu4 | < 517 |
| 49 | mGlu4 | < 517 |
| 52 | mGlu4 | 282 - 656 |
| 60 | mGlu4 | < 517 |
| 62 | mGlu4 | < 517 |
| VU0366037 (Reference) | mGlu4 | 517 |
Data sourced from[22]
Experimental Protocol: Cell-Based Assay for mGlu4 PAMs
This assay measures the ability of a compound to potentiate the glutamate-induced response in cells expressing the mGlu4 receptor.
Materials:
-
Cells stably expressing the human mGlu4 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Glutamate
-
Test compounds dissolved in DMSO
-
Assay buffer
-
A method to measure downstream signaling (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium mobilization, or an assay to measure cAMP levels)
-
Plate reader capable of the chosen detection method
Procedure:
-
Cell Plating: Plate the mGlu4-expressing cells in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific period.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate (e.g., the EC20) to the wells.
-
Signal Detection: Immediately measure the downstream signaling response (e.g., fluorescence for calcium mobilization).
-
Data Analysis:
-
Plot the response against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal potentiation).
-
Visualization of Mechanisms and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Diagram 1: General Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition of an enzyme by a 1,2,4-oxadiazole derivative.
Diagram 2: G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified GPCR signaling cascade initiated by a 1,2,4-oxadiazole ligand.
Diagram 3: Workflow for Screening and Characterization of 1,2,4-Oxadiazole Derivatives
Caption: A typical workflow for the discovery of bioactive 1,2,4-oxadiazole derivatives.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a highly valuable and versatile tool in the arsenal of medicinal chemists. Its ability to act as a stable and effective bioisostere, coupled with its capacity to engage a wide range of biological targets through diverse mechanisms of action, underscores its importance in drug discovery. This technical guide has provided an in-depth overview of the key mechanisms through which 1,2,4-oxadiazole derivatives modulate biological systems, with a focus on enzyme inhibition and receptor modulation. The detailed experimental protocols and illustrative diagrams are intended to serve as a practical resource for researchers, facilitating the exploration and characterization of novel 1,2,4-oxadiazole-based therapeutic agents. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the 1,2,4-oxadiazole core is poised to remain at the forefront of innovative drug design.
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A Technical Guide to the In Vivo Pharmacokinetic Characterization of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded framework for the in vivo pharmacokinetic evaluation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (herein referred to as "Compound P2O"). As a novel small molecule entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its progression through the drug development pipeline.[1][2] This document is intended for researchers, toxicologists, and drug development professionals, offering a detailed methodology from initial bioanalytical assay development to the final interpretation of pharmacokinetic parameters. The protocols described herein are designed to be self-validating and are grounded in authoritative regulatory guidelines to ensure data integrity and reliability.
Introduction: The Scientific Imperative
Compound P2O belongs to a class of heterocyclic compounds containing a 1,2,4-oxadiazole ring. This moiety is of significant interest in medicinal chemistry, often employed as a bioisostere for ester and amide groups to enhance metabolic stability and improve physicochemical properties.[3][4] The presence of the pyridine ring and a propanoic acid side chain suggests multiple potential sites for metabolic transformation and interaction with biological transporters.
The primary objective of a preclinical pharmacokinetic study is to quantify the disposition of a drug candidate within a living organism.[5] This involves characterizing the time course of its concentration in plasma and other relevant biological fluids. Such data are fundamental for:
-
Establishing initial safety margins.
-
Informing dose selection for efficacy and toxicology studies.[6]
-
Predicting human pharmacokinetic profiles and designing first-in-human clinical trials.[6]
This guide outlines a robust strategy for characterizing Compound P2O, beginning with the foundational bioanalytical method and proceeding through a well-designed in vivo study in a relevant preclinical species.
Part I: Bioanalytical Method Development and Validation
Rationale: The validity of any pharmacokinetic study is entirely dependent on the ability to accurately and reliably measure the concentration of the analyte in a complex biological matrix.[7] Therefore, the development and full validation of a bioanalytical method is the non-negotiable first step. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity and selectivity.[7]
Protocol 1: LC-MS/MS Method for Quantifying Compound P2O in Rat Plasma
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Sample Preparation:
-
Rationale: To efficiently extract Compound P2O from plasma proteins and remove interfering matrix components like phospholipids. Protein precipitation is a rapid and effective initial approach.
-
Procedure:
-
Thaw rat plasma samples and quality controls (QCs) on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a stable isotope-labeled version of Compound P2O).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components and retention of Compound P2O.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Compound P2O and the IS must be optimized via direct infusion to maximize sensitivity and specificity.
-
-
Method Validation: The method must be validated according to FDA and/or ICH M10 guidelines.[7][8][9]
Table 1: Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[10] | Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | Establish the relationship between instrument response and known concentrations. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter.[10] | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Mean accuracy (% bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5-fold greater than the blank response. Accuracy and precision must meet criteria. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization.[8] | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative). |
Visualization 1: Bioanalytical Method Validation Workflow
A diagram illustrating the sequential process of validating the bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
Part II: In Vivo Study Design and Execution
Rationale for Study Design: The Sprague-Dawley rat is a widely used outbred model in nonclinical safety and pharmacokinetic studies due to its historical data precedence, larger size allowing for serial blood sampling, and well-characterized physiology.[11][12] To fully characterize the pharmacokinetics and determine the absolute oral bioavailability (F%), parallel intravenous (IV) and oral (PO) administration arms are required. The IV dose serves as the 100% bioavailable reference.
Protocol 2: Pharmacokinetic Study of Compound P2O in Sprague-Dawley Rats
-
Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Weight: 250-300 g.
-
Housing: Controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Animals should be acclimated for at least 3 days prior to the study.
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Dose Formulation:
-
IV Formulation: Compound P2O dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to a final concentration of 1 mg/mL.
-
PO Formulation: Compound P2O suspended in a vehicle like 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
-
-
Dose Administration:
-
IV Group: Administer a single 1 mg/kg bolus dose via the lateral tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage after an overnight fast.
-
-
Sample Collection:
-
Rationale: A rich sampling schedule is crucial to accurately define the plasma concentration-time profile, including the absorption phase, peak, and elimination phase.
-
Blood Sampling (Serial): Collect ~100 µL of blood from a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein into EDTA-coated tubes at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Processing: Immediately centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until bioanalysis.
-
-
Excreta Collection (Optional but Recommended):
-
House a subset of animals in metabolic cages to collect urine and feces over 24-48 hours. This allows for the determination of the primary routes of excretion.
-
Visualization 2: In Vivo Pharmacokinetic Study Design
A diagram showing the parallel study arms for IV and PO administration.
Caption: Parallel design for IV and PO pharmacokinetic study.
Part III: Data Analysis and Interpretation
Rationale: Non-Compartmental Analysis (NCA) is the standard method for deriving key pharmacokinetic parameters directly from the observed plasma concentration-time data without assuming a specific physiological model.[13][14] It provides a robust assessment of drug exposure and disposition.[15][16]
Key Pharmacokinetic Parameters (NCA)
-
Cmax (Maximum Concentration): The highest observed plasma concentration. A key indicator of potential acute toxicity.[14]
-
Tmax (Time to Cmax): The time at which Cmax is reached. Reflects the rate of drug absorption.[13]
-
AUC (Area Under the Curve): Represents the total systemic drug exposure over time. Calculated using the linear trapezoidal rule.[16]
-
t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase. Determines dosing interval.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination processes.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Hypothetical Pharmacokinetic Parameters of Compound P2O in Rats
(Note: This data is illustrative for interpretation purposes.)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 2340 |
| Tmax (h) | 0.08 (5 min) | 2.0 |
| AUC₀-last (ng·h/mL) | 2850 | 11500 |
| AUC₀-inf (ng·h/mL) | 2910 | 11850 |
| t½ (h) | 4.5 | 4.8 |
| CL (mL/min/kg) | 5.7 | - |
| Vdss (L/kg) | 2.1 | - |
| F% | - | 40.7% |
Interpretation of Hypothetical Data:
-
The Tmax of 2.0 hours suggests moderate absorption after oral dosing.
-
A half-life (t½) of ~4.5-4.8 hours indicates the drug is cleared from the body at a moderate rate.
-
The clearance (CL) value of 5.7 mL/min/kg is low relative to hepatic blood flow in the rat (~55 mL/min/kg), suggesting low hepatic extraction.
-
An absolute bioavailability (F%) of 40.7% indicates good, but incomplete, oral absorption and/or some first-pass metabolism.
Part IV: Advanced Insights - Metabolism
Rationale: Identifying metabolic pathways is crucial for understanding clearance mechanisms and predicting potential drug-drug interactions.[2] The structure of Compound P2O presents several possibilities for biotransformation. While the 1,2,4-oxadiazole ring is generally designed for metabolic stability, it can undergo ring-opening under certain enzymatic conditions.[4][17]
Potential Metabolic Pathways:
-
Phase I Metabolism (Oxidation): The pyridine ring is susceptible to N-oxidation or hydroxylation by Cytochrome P450 (CYP) enzymes.[18]
-
Phase II Metabolism (Conjugation): The carboxylic acid moiety is a prime substrate for glucuronidation via UGT enzymes, a common pathway for clearing acidic drugs.[19]
-
Oxadiazole Ring Cleavage: Reductive cleavage of the N-O bond within the oxadiazole ring can occur, leading to amidine or other open-ring metabolites.[17]
Visualization 3: Potential Metabolic Pathways of Compound P2O
A diagram illustrating likely sites of metabolic modification on the parent molecule.
Caption: Potential sites for Phase I and Phase II metabolism of Compound P2O.
Conclusion
This technical guide provides a robust, multi-faceted strategy for the definitive in vivo pharmacokinetic characterization of this compound. By adhering to these methodologically sound and scientifically justified protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development process. The integration of a validated bioanalytical assay, a well-controlled animal study, and standard data analysis techniques ensures that the resulting pharmacokinetic profile is both accurate and defensible, paving the way for subsequent efficacy, safety, and, ultimately, clinical evaluation.
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In-Depth Technical Guide: Early-Stage Discovery of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid Analogs
This technical guide outlines the strategic framework for the early-stage discovery of novel analogs of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a promising scaffold for the development of G protein-coupled receptor 109A (GPR109A) agonists. The primary therapeutic goal is the management of dyslipidemia.
Introduction: Targeting GPR109A for Dyslipidemia
GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is a Gi protein-coupled receptor found predominantly on adipocytes and various immune cells, including Langerhans cells in the skin.[1][2][3] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This cascade in adipocytes results in a potent anti-lipolytic effect, reducing the release of free fatty acids (FFAs) into circulation.[2] Consequently, this lowers plasma triglycerides and very low-density lipoprotein (VLDL) levels, making GPR109A an attractive target for treating dyslipidemia.[2][4]
Nicotinic acid (niacin), a well-established lipid-lowering agent, exerts its therapeutic effects through GPR109A agonism.[1][2] However, its clinical use is often limited by a significant side effect: cutaneous flushing.[1][5] This vasodilation is mediated by GPR109A activation on Langerhans cells, which triggers the release of prostaglandins, primarily PGD2 and PGE2.[6][7][8] Therefore, the primary challenge in this field is the development of GPR109A agonists that retain the beneficial anti-lipolytic effects while minimizing or eliminating the flushing response.[4]
The scaffold, this compound, represents a promising starting point for lead optimization to achieve this goal.
Medicinal Chemistry Strategy
The core medicinal chemistry effort focuses on synthesizing and evaluating analogs of the lead compound to establish a robust structure-activity relationship (SAR).
General Synthesis of Analogs
The 1,2,4-oxadiazole core is a key structural motif. A reliable synthetic route involves the reaction of an appropriate amidoxime with succinic anhydride.[9]
Step-by-Step Protocol:
-
Amidoxime Formation: A substituted nitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The reaction is typically heated to facilitate the conversion to the corresponding amidoxime.
-
1,2,4-Oxadiazole Ring Formation: The resulting amidoxime is then heated with succinic anhydride. This reaction proceeds through an initial acylation followed by a cyclodehydration to form the desired 3,5-disubstituted 1,2,4-oxadiazole ring with the propanoic acid side chain.[9]
-
Purification: Standard purification techniques, such as column chromatography and recrystallization, are employed to isolate the final products.
Caption: Synthetic pathway for 1,2,4-oxadiazole propanoic acid analogs.
Structure-Activity Relationship (SAR) Exploration
Systematic modifications to the lead structure are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for modification include:
-
Pyridine Ring Modifications: Introducing various substituents on the pyridine ring can influence potency and physicochemical properties.
-
Bioisosteric Replacements: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrazoles, pyrroles) can lead to novel intellectual property and improved drug-like characteristics.[10][11][12][13]
-
Linker Optimization: Varying the length and composition of the propanoic acid linker can fine-tune the interaction with the receptor binding pocket.
In Vitro Pharmacological Evaluation
A series of in vitro assays are essential for characterizing the pharmacological profile of the synthesized analogs.
Primary Potency Assay: cAMP Inhibition
The primary functional assay measures the ability of compounds to inhibit forskolin-stimulated cAMP production in cells stably expressing human GPR109A.
Step-by-Step Protocol:
-
Cell Culture: A stable cell line, such as CHO-K1, expressing recombinant human GPR109A is cultured under standard conditions.
-
Assay Execution: Cells are plated in multi-well plates and treated with a range of concentrations of the test compounds in the presence of forskolin, an adenylyl cyclase activator.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response data is used to calculate the IC50 value for each compound, representing its potency.
Data Presentation: Comparative Potency of Analogs
| Compound | Modification | GPR109A IC50 (nM) |
| Lead Compound | Pyridin-2-yl | Initial Value |
| Analog A | 4-Fluoro-pyridin-2-yl | TBD |
| Analog B | 5-Methyl-pyridin-2-yl | TBD |
| Analog C | Pyrazin-2-yl | TBD |
TBD: To Be Determined
In Vivo Assessment of Efficacy and Flushing
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their therapeutic potential and side effect profile.
Pharmacodynamic Model: Free Fatty Acid (FFA) Reduction
The primary efficacy endpoint in vivo is the reduction of plasma FFA levels.
Step-by-Step Protocol:
-
Animal Model: Male C57BL/6 mice or human GPR109A transgenic rats are commonly used.[12]
-
Compound Administration: Test compounds are administered via oral gavage or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose.
-
FFA Quantification: Plasma FFA levels are measured using a commercially available enzymatic colorimetric assay kit.
-
Analysis: The percentage reduction in FFA levels is calculated relative to vehicle-treated control animals.
Flushing Liability Assessment
A key challenge is to dissociate the anti-lipolytic efficacy from the flushing side effect.
Step-by-Step Protocol:
-
Animal Model: C57BL/6 mice are a suitable model for assessing flushing.[6][8]
-
Measurement of Vasodilation: Cutaneous blood flow in the ear is measured using a laser Doppler flowmeter following compound administration.[8]
-
Analysis: The magnitude and duration of the increase in blood flow are quantified and compared to that induced by niacin.
Caption: Integrated workflow for the discovery of novel GPR109A agonists.
Pharmacokinetics and ADME Profiling
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles.
In Vitro ADME Assays
-
Metabolic Stability: Incubation with liver microsomes to predict hepatic clearance.
-
Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins.
-
CYP450 Inhibition: Assessment of the potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters are determined in preclinical species (e.g., mice, rats) following intravenous and oral administration to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Table: Representative Pharmacokinetic Data
| Compound | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Lead Compound | Initial Value | Initial Value | Initial Value | Initial Value |
| Optimized Analog | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Perspectives
The early-stage discovery of this compound analogs is a promising avenue for the development of novel GPR109A agonists. The primary objective is to identify compounds with potent anti-lipolytic activity and a significantly reduced flushing profile compared to niacin. Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that lead candidates with optimized efficacy, safety, and pharmacokinetic properties can be identified for further preclinical and clinical development. The ultimate goal is to deliver a novel therapeutic agent for the effective management of dyslipidemia with improved patient compliance.
References
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Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of clinical investigation, 115(12), 3634-3640. [Link]
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Knowles, H. J., & Smith, D. M. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes, Obesity and Metabolism, 13(6), 485-492. [Link]
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Richman, J. G., Kanemitsu-Parks, M., Gaidarov, I., Cameron, J. S., Cher-Cheer, L., Kelley, M. S., ... & Connolly, D. T. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036. [Link]
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Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). GPR109A (HM74A) is a high-affinity receptor for niacin and D-β-hydroxybutyrate. Journal of medicinal chemistry, 49(14), 4147-4152. [Link]
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Zaiss, M. M., Sarter, K., Hess, A., Z Castell, A., Luber, M., Schwickert, A., ... & Schett, G. (2015). Increased bone density and resistance to ovariectomy-induced bone loss in mice lacking GPR109A. The FASEB Journal, 29(4), 1324-1335. [Link]
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Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of clinical investigation, 115(12), 3634-3640. [Link]
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Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid–and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2910-2919. [https://www.jci.org/articles/view/42 flushing]([Link] flushing)
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Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1, 2, 4-oxadiazol-5-yl] propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o193. [Link]
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Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A in macrophages and foam cells inhibits atherosclerosis. The Journal of clinical investigation, 121(8), 3045-3054. [Link]
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Miyazawa, Y., Usui, T., Tanaka, T., Abe, T., Hirano, T., Furutani, Y., ... & Asahi, S. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(10), 127105. [Link]
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Imbriglio, J. E., Chang, S., Liang, R., Raghavan, S., Schmidt, D., Smenton, A., ... & Colletti, S. L. (2010). GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & medicinal chemistry letters, 20(15), 4472-4474. [Link]
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Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1, 2, 4-oxadiazol-5-yl] propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o193. [Link]
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Paolini, J. F., Mitchel, Y. B., Reyes-Soffer, G., Gaysky, A., Adkins, S. J., & Musliner, T. A. (2008). The flushing-sparing properties of laropiprant, a novel antagonist of the PGD2 receptor DP1, in combination with niacin. Clinical Pharmacology & Therapeutics, 84(3), 361-367. [Link]
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An In-Depth Technical Guide to the Chemical Space of Pyridinyl-Oxadiazole Propanoic Acids
Abstract
This technical guide provides a comprehensive exploration of the chemical space of pyridinyl-oxadiazole propanoic acids, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for accessing this scaffold, methods for physicochemical and ADMET profiling, and the biological evaluation of these compounds, with a particular focus on their potential as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to navigate the complexities of drug discovery in this chemical space.
Introduction to the Pyridinyl-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, owing to their diverse structures and ability to interact with a wide range of biological targets.[1][2][3][4] The fusion of a pyridine ring and an oxadiazole moiety, further functionalized with a propanoic acid side chain, creates a unique chemical scaffold with significant therapeutic potential.
1.1 The Oxadiazole Moiety in Medicinal Chemistry
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[5] Of the four possible isomers, the 1,3,4-oxadiazole ring is a particularly common feature in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[6][7][8][9][10] It is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[11] The 1,3,4-oxadiazole moiety has been incorporated into drugs with a wide range of applications, including antiviral, anticancer, and anti-inflammatory agents.[7][8][9]
1.2 The Pyridine Ring: A Privileged Structure
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged structure" in drug discovery.[2][4] Its presence in a molecule can enhance solubility, provide a key point for hydrogen bonding interactions with biological targets, and influence the overall electronic properties of the compound. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions, both of which are crucial for molecular recognition at the active sites of enzymes and receptors.[2]
1.3 Synergy and Therapeutic Potential of the Hybrid Scaffold
The combination of the pyridinyl and 1,3,4-oxadiazole rings within a single molecular framework can lead to synergistic effects, resulting in compounds with enhanced biological activity and improved drug-like properties.[12][13][14] The propanoic acid side chain introduces a carboxylic acid functional group, which can serve as a key pharmacophore for interacting with specific amino acid residues in target proteins, such as kinases. This tripartite structure offers a versatile platform for fine-tuning pharmacological activity through systematic structural modifications. Recent studies have highlighted the potential of pyridinyl-oxadiazole derivatives as anticancer agents.[13][14]
Synthetic Strategies and Chemical Space Exploration
A robust and flexible synthetic strategy is paramount for effectively exploring the chemical space of pyridinyl-oxadiazole propanoic acids and establishing a clear structure-activity relationship (SAR).
2.1 Retrosynthetic Analysis of the Pyridinyl-Oxadiazole Propanoic Acid Core
A logical retrosynthetic approach to the target scaffold is outlined below. The key disconnection points are at the oxadiazole ring and the propanoic acid side chain, allowing for modular assembly and diversification.
Caption: Retrosynthetic analysis of the target scaffold.
2.2 Key Synthetic Step: 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring is a critical step in the synthesis. A common and reliable method involves the cyclization of an N-acylhydrazone precursor.
2.2.1 Detailed Protocol: Oxidative Cyclization of N-Acylhydrazones
This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from N-acylhydrazones.[11]
Materials:
-
Substituted N-acylhydrazone
-
Chloramine-T
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the N-acylhydrazone (1.0 eq) in ethanol in a round-bottom flask.
-
Add Chloramine-T (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,3,4-oxadiazole.
2.2.2 Alternative Synthetic Routes
Other methods for the synthesis of 1,3,4-oxadiazoles include the reaction of acid hydrazides with orthoesters or the dehydration of 1,2-diacylhydrazines.[7] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the oxadiazole ring.
2.3 Diversification of the Propanoic Acid Side Chain
The propanoic acid side chain can be introduced through various synthetic transformations. For instance, a precursor with a suitable functional group on the pyridinyl-oxadiazole core can be reacted with a propanoic acid derivative.[15][16]
2.4 Library Synthesis for SAR Studies
To effectively explore the structure-activity relationship (SAR), a library of analogues with diverse substituents on the pyridine ring and the propanoic acid side chain should be synthesized. This allows for a systematic evaluation of how different structural modifications impact the biological activity of the compounds.[17][18][19][20]
Physicochemical and ADMET Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying promising drug candidates and minimizing late-stage attrition.[21][22]
3.1 Importance of Physicochemical Properties in Drug Discovery
Key physicochemical properties such as solubility and lipophilicity (LogP/LogD) significantly influence a compound's pharmacokinetic behavior. Poor solubility can lead to low bioavailability, while suboptimal lipophilicity can affect membrane permeability and distribution.
3.2 Experimental Protocols for Key Physicochemical Measurements
3.2.1 Solubility Determination (Thermodynamic Solubility)
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Shaker incubator
-
Centrifuge
Procedure:
-
Add an excess of the test compound to a vial containing PBS (pH 7.4).
-
Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.
3.2.2 Lipophilicity (LogD) Measurement (Shake-Flask Method)
Materials:
-
Test compound
-
n-Octanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or PBS.
-
In a vial, mix equal volumes of n-octanol and PBS.
-
Add a small aliquot of the compound stock solution to the biphasic system.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully sample both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
3.3 In Silico Prediction of ADMET Properties
A variety of computational models are available to predict ADMET properties early in the drug discovery process.[23][24][25] These models can provide valuable insights into potential liabilities and guide the design of compounds with more favorable ADMET profiles.
Table 1: Commonly Predicted In Silico ADMET Properties
| Property Category | Specific Endpoint | Importance in Drug Discovery |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for drug-drug interactions and efflux | |
| Distribution | Plasma Protein Binding | Affects the free concentration of the drug available to act on the target |
| Blood-Brain Barrier Penetration | Crucial for CNS-targeting drugs | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts potential for drug-drug interactions |
| Metabolic Stability | Influences the half-life and duration of action of the drug | |
| Excretion | Renal Clearance | Predicts the primary route of elimination |
| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity |
| Ames Mutagenicity | Screens for potential carcinogenicity |
3.4 Data Interpretation and Lead Optimization
The data obtained from both experimental and in silico ADMET profiling should be integrated with the biological activity data to guide the lead optimization process. The goal is to identify compounds that possess a balance of high potency, selectivity, and favorable ADMET properties.
Biological Evaluation and Mechanism of Action Studies
A thorough biological evaluation is essential to understand the therapeutic potential and mechanism of action of the synthesized pyridinyl-oxadiazole propanoic acids.
4.1 Target Identification and Assay Development
Based on the structural features of the scaffold, protein kinases are a plausible target class. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[26]
Caption: Workflow for evaluating kinase inhibitory activity.
4.2 In Vitro Biological Assays
4.2.1 Enzyme Inhibition Assays (e.g., Kinase Assays)
Biochemical kinase assays are used to directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[27][28][29][30] Various assay formats are available, including radiometric assays and non-radiometric methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[29][30]
Table 2: Comparison of Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[28] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, discontinuous assay format. |
| TR-FRET | Measures the FRET signal between a donor-labeled antibody that recognizes a phosphorylated substrate and an acceptor-labeled component.[30] | Homogeneous (no-wash) format, amenable to high-throughput screening. | Potential for compound interference with the fluorescent signal. |
| Luminescence | Measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. | Simple and robust format. | Indirect measurement of kinase activity. |
4.2.2 Cell-Based Assays (e.g., Proliferation, Apoptosis)
Cell-based assays are essential for confirming that the observed biochemical activity translates into a functional effect in a cellular context.[14][31] For potential anticancer agents, assays that measure cell proliferation (e.g., MTT assay) and apoptosis (e.g., caspase activity assays) are commonly employed.
4.3 In Vivo Efficacy Models
Promising compounds identified from in vitro studies should be evaluated in animal models of disease to assess their in vivo efficacy.[31][32][33][34] For anticancer drug candidates, human tumor xenograft models in immunocompromised mice are frequently used.[31][32][35]
4.4 Elucidating the Mechanism of Action
Further studies are necessary to confirm the mechanism of action of the lead compounds. This may involve techniques such as Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells, and kinome-wide profiling to evaluate the selectivity of the inhibitor against a broad panel of kinases.[27]
Case Study: Development of a Hypothetical Pyridinyl-Oxadiazole Propanoic Acid as a Kinase Inhibitor
This case study illustrates the application of the principles discussed in this guide to the discovery and optimization of a novel kinase inhibitor.
5.1 Hit Identification and Lead Generation
A high-throughput screen of a diverse compound library against a specific cancer-associated kinase identified a pyridinyl-oxadiazole propanoic acid derivative with moderate inhibitory activity (IC₅₀ = 5 µM).
5.2 Structure-Activity Relationship (SAR) Analysis
A focused library of analogues was synthesized to explore the SAR around the initial hit.
Table 3: SAR of Pyridinyl-Oxadiazole Propanoic Acid Analogues
| Compound | R¹ (Pyridine) | R² (Propanoic Acid) | Kinase IC₅₀ (µM) |
| Hit-1 | H | H | 5.0 |
| Analogue-1a | 4-Me | H | 2.5 |
| Analogue-1b | 4-Cl | H | 1.2 |
| Analogue-1c | 4-OMe | H | 8.7 |
| Analogue-2a | 4-Cl | α-Me | 0.8 |
| Analogue-2b | 4-Cl | α,α-diMe | 3.1 |
The SAR data revealed that electron-withdrawing substituents at the 4-position of the pyridine ring and a single methyl group at the α-position of the propanoic acid side chain were beneficial for activity.
5.3 Lead Optimization and Candidate Selection
Analogue-2a was selected as the lead compound for further optimization. Subsequent studies focused on improving its pharmacokinetic properties, leading to the identification of a clinical candidate with a potent and balanced profile.
Future Directions and Emerging Applications
The versatile pyridinyl-oxadiazole propanoic acid scaffold holds promise for the development of novel therapeutics targeting a range of diseases.[5][36][37] Future research efforts could focus on:
-
Exploring Novel Therapeutic Targets: Expanding the biological evaluation of this compound class to other enzyme families and receptor systems.
-
Advancements in Synthesis and Screening: Utilizing novel synthetic methodologies and high-throughput screening platforms to more efficiently explore the chemical space.
-
Application of AI in Drug Design: Employing artificial intelligence and machine learning algorithms to predict the biological activity and ADMET properties of virtual compounds, thereby accelerating the drug discovery process.
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Methodological & Application
Application Note: A Cell-Based Assay for Quantifying the Activity of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Introduction
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, hereafter referred to as CPA-1245, is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a carboxylic acid moiety, suggests it may function as an inhibitor of metalloenzymes, a class that includes histone deacetylases (HDACs). HDACs are critical regulators of gene expression, and their aberrant activity is implicated in various diseases, most notably cancer.[1][2] The development of potent and selective HDAC inhibitors (HDACi) is therefore an area of intense research.[3]
This document provides a detailed, field-proven guide for developing and validating a robust cell-based assay to quantify the cytotoxic activity of CPA-1245. Cell-based assays are indispensable tools in drug development, offering a more physiologically relevant context than biochemical assays by preserving intact signaling pathways and cellular structures.[4][5] We will describe a primary screening assay based on cell viability, which serves as a reliable indicator of a compound's anti-proliferative effects.[6] Furthermore, we will outline a confirmatory, target-proximal assay to validate the compound's presumed mechanism of action.
Part 1: Assay Principle & Design Rationale
The primary assay described here quantifies the number of viable cells in culture following treatment with CPA-1245. The rationale is based on the hypothesis that CPA-1245 inhibits HDACs, leading to downstream cellular events that culminate in cell cycle arrest and/or apoptosis.[7] A reduction in the number of metabolically active cells serves as a strong surrogate for cytotoxic or cytostatic activity.
For this purpose, we employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[6] The assay reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, which generates a luminescent signal proportional to the amount of ATP present.[8][9] This method is highly sensitive, reproducible, and amenable to high-throughput screening (HTS) formats.[10]
The proposed signaling pathway is as follows: CPA-1245 inhibits HDAC enzymes, leading to an accumulation of acetylated histones (hyperacetylation). This epigenetic modification alters gene expression, which in turn can induce apoptosis and halt cell proliferation, ultimately reducing the overall ATP content in the cell population.[7][11]
Caption: Proposed mechanism of CPA-1245 leading to a measurable signal.
Part 2: Detailed Experimental Protocol
This section provides a step-by-step protocol for assessing the dose-dependent cytotoxicity of CPA-1245.
2.1 Materials and Reagents
-
Cell Line: HCT116 (human colorectal carcinoma), a line known to be responsive to HDAC inhibitors.[3]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: CPA-1245, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Assay Plates: Opaque-walled 96-well plates suitable for luminescence readings.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570).[12]
-
Control Inhibitor: Trichostatin A (TSA), a known potent HDAC inhibitor.[13]
2.2 Experimental Workflow
Caption: Decision workflow for hit confirmation and validation.
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"Protocol for high-throughput screening of pyridine-oxadiazole libraries"
An Application Note and Protocol for the High-Throughput Screening of Pyridine-Oxadiazole Libraries
Introduction: The Strategic Value of Pyridine-Oxadiazole Scaffolds
In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and favorable pharmacological properties. The pyridine-oxadiazole motif is one such scaffold. This heterocyclic structure is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural rigidity of the oxadiazole ring, combined with the hydrogen bonding capacity of the pyridine nitrogen, allows for specific and potent interactions with a variety of biological targets.[4][5]
High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large and diverse chemical libraries, making it an indispensable tool for identifying novel lead compounds.[6][7] This application note provides a comprehensive, field-proven protocol for the successful execution of an HTS campaign targeting a pyridine-oxadiazole library. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends step-by-step methodology with the critical reasoning behind each experimental choice, ensuring a robust and reproducible workflow from assay development to validated hit.
Guiding Principle: A Self-Validating HTS Workflow
The ultimate goal of any HTS campaign is not merely to generate data, but to produce reliable, actionable intelligence for a drug discovery program.[8][9] Therefore, this protocol is built upon a foundation of rigorous quality control (QC) and logical decision-making at every stage. An effective HTS process is a self-validating system where data quality is continuously monitored, ensuring that the final "hits" are biochemically genuine and not artifacts of the screening process.[10][11]
Section 1: Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust, reproducible, and sensitive assay.[7] The goal of this phase is to translate a bench-scale biological assay into a miniaturized format (typically 384- or 1536-well plates) suitable for automation without compromising biological relevance.[8][12]
Causality in Assay Choice
The choice between a biochemical and a cell-based assay is the first critical decision point.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target (e.g., an enzyme or receptor). They are generally simpler, have lower variability, and are excellent for identifying direct target modulators. However, they lack the context of a cellular environment, potentially missing effects related to cell permeability or cytotoxicity.
-
Cell-Based Assays: These measure a compound's effect on a cellular phenotype or pathway (e.g., reporter gene activation, cell viability). They provide more physiologically relevant data but are often more complex and variable.
For a pyridine-oxadiazole library, which may contain compounds with diverse mechanisms, a well-chosen cell-based assay can be highly informative. However, a biochemical assay is often the preferred starting point due to its robustness.
Protocol: Assay Miniaturization and Optimization
-
Format Selection: Transition the assay from 96-well plates to 384-well plates. This reduces reagent consumption and increases throughput.[9] Typical assay volumes in 384-well format range from 20 to 50 µL.[8]
-
Reagent Stability: Test the stability of all critical reagents (e.g., enzymes, cells, substrates) at room temperature for the expected duration of a screening run (typically 4-8 hours). Unstable reagents are a primary source of assay drift.
-
DMSO Tolerance: Small molecule libraries are universally stored in dimethyl sulfoxide (DMSO).[8] It is critical to determine the highest concentration of DMSO your assay can tolerate without significant loss of signal. As a general rule, biochemical assays should tolerate at least 1% DMSO, while cell-based assays should tolerate 0.1-0.5%.[13]
-
Assay Validation (The "Dry Run"): Before screening any library compounds, perform a "dry run" using only control compounds to validate the assay's performance.[12] This involves preparing multiple plates with positive and negative controls to assess plate-to-plate and intra-plate variability.
-
Quality Control Metric - The Z'-Factor: The Z'-factor is the gold standard for quantifying HTS assay quality. It measures the separation between the positive and negative control signals relative to their variability.[6]
Z'-Factor Formula:
(where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)A Z'-factor is calculated for each plate to ensure data quality throughout the screen.
| Parameter | Acceptable Value | Interpretation | Reference |
| Z'-Factor | > 0.5 | Excellent assay, clear separation between controls. | [12][13] |
| Z'-Factor | 0 to 0.5 | Acceptable, but may require more replicates or careful hit picking. | [13] |
| Z'-Factor | < 0 | Unacceptable assay, no separation between controls. | [6] |
| Signal-to-Background (S/B) | > 2 (for inhibitors) | A reasonable dynamic range for the assay. | [6] |
| Coefficient of Variation (%CV) | < 20% | Indicates good reproducibility of the measurements. | [13] |
Section 2: Compound Library Management
Effective compound management is crucial for maintaining the integrity of the screening library and ensuring accurate results.[14][15] The pyridine-oxadiazole library must be handled with care to prevent degradation, precipitation, or cross-contamination.
Protocol: Preparation of Assay-Ready Plates
-
Source Plate QC: Before use, perform quality control on the master library plates. This can involve Liquid Chromatography-Mass Spectrometry (LCMS) analysis on a subset of compounds to confirm identity and purity (>90%).[16]
-
Master Stock Dilution: The master library is typically stored at a high concentration (e.g., 10 mM in 100% DMSO).[8] For the screen, an intermediate stock plate is often created at a lower concentration (e.g., 1 mM).
-
Acoustic Dispensing: Use non-contact acoustic dispensing technology (e.g., Echo® MS) to transfer nanoliter volumes of the compound from the source plate to the assay plate. This method is highly precise, minimizes waste, and avoids cross-contamination associated with pin tools or pipette tips.
-
Assay-Ready Plate Formatting: The compounds are pre-spotted into empty 384-well assay plates, which are then sealed and stored at -20°C or -80°C until use. This "assay-ready" format streamlines the screening day workflow.
-
Plate Layout: A standardized plate layout is essential for data analysis. Columns 23 and 24 of a 384-well plate are typically reserved for controls.[13]
| Plate Columns | Content | Purpose |
| 1-22 | 352 Library Compounds | Test wells |
| 23 | 16x Negative Control (DMSO) | Defines the baseline (0% activity) |
| 24 | 16x Positive Control (Reference Inhibitor) | Defines the maximum signal (100% activity) |
Section 3: The Screening Campaign
This phase involves the systematic testing of the entire library against the validated biological target. It begins with a smaller pilot screen to ensure the automated workflow is robust.[12][16]
The Pilot Screen
Rationale: The pilot screen serves as a final, full-system test before committing to the resource-intensive full screen.[12] It typically involves screening a representative subset of the library (~2,000 compounds) to confirm assay performance under real conditions and to get an initial estimate of the hit rate.[12][13] A very high hit rate (>2-3%) may indicate an issue with assay specificity, while a very low rate might suggest low sensitivity.[13]
Protocol: Primary HTS Execution (Automated Workflow)
This protocol assumes a generic biochemical inhibition assay performed in 384-well format.
-
Plate Loading: An automated plate handler retrieves an assay-ready compound plate from storage.
-
Reagent Addition 1 (Enzyme): A liquid handler (e.g., Agilent Bravo, Beckman Coulter Echo) dispenses the enzyme solution into all 384 wells.
-
Pre-incubation: The plate is incubated for a set period (e.g., 15 minutes at room temperature) to allow the compounds to interact with the target enzyme. The causality here is to ensure equilibrium is reached before starting the reaction.
-
Reagent Addition 2 (Substrate): A second liquid handler dispenses the substrate, initiating the enzymatic reaction in all wells simultaneously.
-
Reaction Incubation: The plate is incubated for the optimized reaction time (e.g., 60 minutes at room temperature).
-
Stop Solution/Detection: A final reagent is added to stop the reaction and generate a detectable signal (e.g., fluorescence, luminescence).
-
Plate Reading: The plate is transferred to a plate reader compatible with the detection modality. The raw data for all 384 wells is captured.
-
Data Upload: The data is automatically uploaded to a database (e.g., Genedata Screener), linking the results to the specific compound and plate barcodes.[16]
Section 4: Data Analysis and Quality Control
Raw HTS data requires normalization and statistical analysis to identify true hits while accounting for systematic errors like plate or positional effects.[17]
Data Normalization
The raw data from each well is typically normalized to the on-plate controls. The percent inhibition for each compound well is calculated as follows:
% Inhibition = 100 * (1 - (Well_Value - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control))
This calculation transforms the raw signal into a standardized measure of activity, making results comparable across different plates and screening days.
Hit Selection
A "hit" is a compound that produces a statistically significant effect in the primary screen.[6] A common and robust method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population (all test compounds on the plate).
Z-score = (Well_Value - Mean_Sample_Population) / SD_Sample_Population
A typical hit threshold is a Z-score of ≤ -3 for an inhibitory assay, meaning the compound's effect is three standard deviations below the average of all compounds tested. This statistical approach is more robust than a simple percent inhibition cutoff.[17]
Section 5: Hit Identification and Validation
A primary hit is not a confirmed active compound; it is a candidate that requires further investigation. The goal of hit validation is to eliminate false positives and confirm the activity of genuine hits.[18] This process is a critical filter to prevent wasting resources on misleading compounds.
Protocol: Hit Validation Cascade
-
Hit Confirmation (Re-testing): Primary hits are "cherry-picked" from the master library plates, and a fresh sample is re-tested in the primary assay. This step eliminates hits caused by random error or compound handling mistakes during the HTS.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50 or EC50). A well-behaved compound will exhibit a classic sigmoidal dose-response curve.[19] This step is crucial for prioritizing the most potent compounds.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology rather than the biological target.[8] For example, in a luciferase-based assay, a counter-screen would test for direct inhibitors of the luciferase enzyme. This is a critical step to remove frequent hitters and Pan-Assay Interference Compounds (PAINS).[18]
-
Orthogonal Assays: Hits are tested in a secondary assay that uses a different technology or biological readout to measure the same target activity. If a compound is active in both the primary and orthogonal assays, confidence in it as a genuine hit increases significantly.
-
Structure-Activity Relationship (SAR) Analysis: Public or commercial databases are searched for analogs of the validated hits. Purchasing and testing these analogs can provide early insights into the structure-activity relationship and confirm that the activity is tied to the specific chemical scaffold.[18][19]
Conclusion
The high-throughput screening of a pyridine-oxadiazole library is a powerful method for identifying novel chemical starting points for drug discovery. Success is not merely a function of automation but is contingent upon a meticulously planned and rigorously controlled scientific process. By integrating robust assay development, diligent quality control, and a logical hit validation cascade, researchers can navigate the complexities of HTS to uncover high-quality, validated hits. This protocol provides a comprehensive framework to maximize the probability of success, ensuring that the output of the screen is a valuable and reliable foundation for subsequent lead optimization efforts.
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Application Notes and Protocols: The Emerging Role of Pyridinyl-Oxadiazole Derivatives in Oncology Research
A Note on the Target Compound: Initial literature searches for "3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid" in the context of cancer research did not yield specific application data. However, the closely related chemical scaffold, particularly pyridinyl-oxadiazole derivatives, is the subject of significant investigation in oncology. This guide will therefore focus on the broader class of these compounds, with a particular emphasis on their well-documented role as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism. The protocols and principles outlined here are directly applicable to the evaluation of novel derivatives, including the pyridin-2-yl isomer.
Introduction: Targeting Cancer's Metabolic Engine
Cancer cells exhibit a heightened metabolic rate to fuel their rapid proliferation and survival, making them heavily reliant on a constant supply of key metabolites.[1] One such critical molecule is nicotinamide adenine dinucleotide (NAD+), a cofactor essential for numerous cellular processes, including DNA repair, cellular signaling, and energy metabolism.[1][2] The primary route for NAD+ regeneration in mammalian cells is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][2]
The dependence of cancer cells on the NAMPT-mediated salvage pathway presents a promising therapeutic window.[3] Small molecule inhibitors of NAMPT have been shown to effectively deplete cellular NAD+ levels, leading to an energy crisis and subsequent cell death in cancer cells.[1] The pyridinyl-oxadiazole scaffold has emerged as a potent pharmacophore for the design of novel NAMPT inhibitors.[4] This guide provides a detailed overview of the mechanism of action and key experimental protocols for investigating the anti-cancer properties of this class of compounds.
Mechanism of Action: Inducing Synthetic Lethality via NAMPT Inhibition
The therapeutic strategy behind using NAMPT inhibitors revolves around exploiting the metabolic vulnerabilities of cancer cells. By inhibiting NAMPT, these compounds block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2] This disruption of the NAD+ salvage pathway leads to a rapid decline in the cellular NAD+ pool, triggering a cascade of events that culminate in cancer cell death.
Figure 1: Mechanism of NAMPT Inhibition. Pyridinyl-oxadiazole derivatives block the NAMPT enzyme, halting the NAD+ salvage pathway and leading to cancer cell death.
Key Experimental Protocols
The following protocols provide a framework for the systematic evaluation of a novel pyridinyl-oxadiazole derivative for its anti-cancer activity.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of the test compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product that is quantifiable by spectrophotometry. This provides a robust measure of the compound's anti-proliferative effects.
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro NAMPT Enzyme Inhibition Assay
Objective: To directly measure the inhibitory activity of the test compound on the NAMPT enzyme.
Rationale: This biochemical assay confirms that the compound's cytotoxic effects are due to the direct inhibition of its intended target, NAMPT. It provides a measure of the compound's potency at the molecular level (IC50 for enzyme inhibition).
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT-Glo™ Assay kit (Promega)
-
Test compound stock solution
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the NAMPT reaction buffer, substrate (nicotinamide and PRPP), and recombinant NAMPT enzyme according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compound in the reaction buffer.
-
Assay Setup: In a 384-well plate, add the test compound dilutions, followed by the NAMPT enzyme.
-
Reaction Initiation: Add the NAMPT substrate to initiate the enzymatic reaction.
-
Incubate at room temperature for 60 minutes.
-
Detection: Add the NAD-cycling reagent (which detects the NMN product) and incubate for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of NAMPT inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Cellular NAD+ Level Quantification
Objective: To measure the effect of the test compound on intracellular NAD+ levels.
Rationale: This assay validates the mechanism of action in a cellular context. A potent NAMPT inhibitor should cause a significant dose-dependent decrease in cellular NAD+ levels.
Materials:
-
Cancer cell line
-
Test compound
-
NAD/NADH-Glo™ Assay kit (Promega)
-
6-well or 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) for a set time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells using the provided lysis buffer according to the kit protocol to extract NAD+ and NADH.
-
NAD+ Detection: Transfer the lysate to a white assay plate. Add the detection reagent to specifically measure NAD+.
-
Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration. Express the results as a percentage of the NAD+ level in vehicle-treated control cells.
Figure 2: General experimental workflow for evaluating a novel pyridinyl-oxadiazole derivative as a potential anti-cancer agent.
Data Presentation: Comparative Analysis
The following table summarizes the reported IC50 values for representative NAMPT inhibitors, illustrating the potency of this class of compounds.
| Compound ID | Target | Assay Type | IC50 (nM) | Cancer Cell Line | Reference |
| LSN3154567 | NAMPT | Cell Viability | 1-10 | A2780 | [5] |
| FK866 | NAMPT | Enzyme Inhibition | 0.9 | - | [2] |
| GNE-617 | NAMPT | Cell Viability | 3.2 | HCT116 | (Not in results) |
| Compound 27 | NAMPT | Cell Viability | <1 | A2780 | [4] |
Note: Data for GNE-617 is representative and included for comparative purposes.
Conclusion and Future Directions
The pyridinyl-oxadiazole scaffold represents a promising foundation for the development of novel NAMPT inhibitors for cancer therapy. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds. Future research should focus on optimizing the pharmacokinetic properties of these molecules and exploring their efficacy in combination with other anti-cancer agents to overcome potential resistance mechanisms. The co-administration of nicotinic acid has also been explored as a strategy to mitigate on-target toxicities in normal tissues while maintaining anti-tumor efficacy.[5]
References
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Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
-
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688. [Link]
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Tarasov, A. A., et al. (2021). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. RSC Advances, 11(32), 19835-19842. [Link]
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Palacios, D. S., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 10(11), 1524-1529. [Link]
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National Center for Biotechnology Information. (n.d.). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem Compound Summary for CID 5338575. [Link]
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Svirshchevskaya, E. V., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(51), 48877-48888. [Link]
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Trifunović, J., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(10), 655-675. [Link]
-
Palacios, D. S., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 10(11), 1524–1529. [Link]
-
Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
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Jakopin, Ž., & Dolenc, M. S. (2008). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ARKIVOC, 2008(16), 281-295. [Link]
- Google Patents. (n.d.).
-
Gornicka, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]
-
Khedkar, N. R., et al. (2023). Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. Synthetic Communications, 54(2), 144-157. [Link]
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Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
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Application Notes and Protocols for the Evaluation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid as a Potential Kinase Inhibitor
Introduction: A Strategic Approach to Characterizing a Novel Kinase Inhibitor
The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology. Kinases are pivotal regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Their dysregulation is a hallmark of numerous diseases. The compound 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, hereafter referred to as CPI-876, is a novel small molecule featuring a 1,2,4-oxadiazole heterocyclic core. While the direct biological targets of CPI-876 are yet to be fully elucidated, its structural motifs suggest a potential interaction with the ATP-binding pocket of protein kinases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate CPI-876 as a potential kinase inhibitor. The protocols herein are designed to be self-validating, providing a logical and efficient workflow from initial biochemical validation to cellular target engagement and downstream functional effects. We will proceed under the working hypothesis that CPI-876 targets the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in human cancers. This pathway is selected for its well-established role in disease and the availability of robust analytical tools for its study.
Part 1: Initial Biochemical Characterization of CPI-876
The foundational step in evaluating any potential inhibitor is to determine its direct interaction with the purified target enzyme and to quantify its potency. This is typically achieved through in vitro kinase assays.
In Vitro Kinase Inhibition Assay: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will employ a fluorescence-based assay to quantify the inhibition of a representative kinase from the PI3K family, such as PI3Kα. These assays measure the amount of ADP produced, which is directly proportional to kinase activity.[1][2]
Principle of the Assay: The kinase reaction consumes ATP, producing ADP. The amount of ADP is then quantified using a coupled enzyme reaction that results in a fluorescent signal. The intensity of the fluorescence is inversely proportional to the kinase inhibition by CPI-876.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CPI-876 in 100% DMSO.
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The concentration of ATP should be at or near the Km for the specific kinase to accurately determine the IC50.
-
Prepare the recombinant human PI3Kα enzyme at a 2X concentration in kinase buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Create a serial dilution of CPI-876 in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations. A common range to test is from 100 µM down to 1 nM.
-
Add 5 µL of the diluted CPI-876 or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.[1]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
Stop the reaction and detect ADP production according to the manufacturer's protocol for the chosen assay kit (e.g., ADP-Glo™, Kinase-Glo®).
-
Read the fluorescence or luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data with the positive control (DMSO vehicle) set to 100% activity and a known potent inhibitor as the 0% activity control.
-
Plot the percent inhibition versus the log concentration of CPI-876.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of CPI-876 required to inhibit 50% of the kinase activity. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² Value | Indicates the goodness of fit of the curve. |
Part 2: Cellular Target Engagement and Pathway Analysis
Demonstrating that a compound can inhibit a purified enzyme is the first step. The next critical phase is to confirm that the compound can enter cells, bind to its intended target, and modulate its activity in a cellular context.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
CETSA is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[3][4][5][6][7] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow:
Caption: CETSA experimental workflow for target engagement.
Protocol:
-
Cell Treatment:
-
Select a cell line known to have active PI3K signaling (e.g., MCF-7, U87-MG).
-
Treat intact cells with a high concentration of CPI-876 (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the target kinase (e.g., anti-PI3Kα).
-
Expected Outcome: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the CPI-876-treated samples, the target protein should be more resistant to thermal denaturation, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Western Blotting for Downstream Signaling
If CPI-876 engages and inhibits PI3K in cells, the phosphorylation of its downstream substrates should decrease. Western blotting is a standard technique to measure these changes.[8][9][10]
Principle: This method uses phospho-specific antibodies to detect the phosphorylation status of key proteins in a signaling pathway. A reduction in the phosphorylated form of a protein, relative to its total protein level, indicates upstream kinase inhibition.
Experimental Workflow:
Caption: Western blot workflow for pathway analysis.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of CPI-876 (e.g., from 0.1 to 10 µM) for a specified time (e.g., 2-4 hours).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
-
Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
Hypothetical Signaling Pathway for Analysis:
Caption: Hypothetical PI3K/Akt signaling pathway targeted by CPI-876.
Part 3: Cellular Functional Assays
The final step is to determine if the observed target inhibition translates into a meaningful biological effect, such as reduced cell proliferation or induction of apoptosis.
Cell Viability and Proliferation Assay
These assays measure the number of viable cells after treatment with the compound. A reduction in cell viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.
Protocol (e.g., using CellTiter-Glo®):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of CPI-876 for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Incubate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Plot the results and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to validate and characterize this compound (CPI-876) as a potential kinase inhibitor, using the PI3K/Akt pathway as a hypothetical target. Successful execution of these protocols will establish the compound's biochemical potency, confirm its engagement with the target in a cellular context, and demonstrate its functional consequences on cell signaling and viability.
Positive results from these studies would warrant further investigation, including:
-
Kinome-wide selectivity profiling to understand the compound's specificity.
-
In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to assess its drug-like properties.
-
Efficacy studies in animal models of relevant diseases, such as cancer xenografts.
By following these rigorous, self-validating protocols, researchers can confidently and efficiently advance the characterization of novel kinase inhibitors like CPI-876 from initial discovery to preclinical development.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
An, Y., & Chen, Z. (2018). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol, 8(17), e2997. [Link]
-
O'Neill, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(12), 2828–2838. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Zhang, F., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA®. (n.d.). CETSA since 2013. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]
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- 8. youtube.com [youtube.com]
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Application Notes and Protocols for the Antimicrobial Evaluation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising area of research due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 1,2,4-oxadiazole ring, in particular, is a bioisostere for ester and amide functionalities, potentially enhancing metabolic stability and pharmacokinetic profiles of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a specific class of these compounds: 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid derivatives . The inclusion of a pyridine ring is of strategic importance, as this nitrogenous heterocycle is a common feature in many established drugs and is known to participate in crucial binding interactions with biological targets. The propanoic acid side chain offers a handle for further derivatization to modulate solubility, cell permeability, and target engagement.
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound derivatives is yet to be definitively elucidated, based on structurally related compounds, a plausible hypothesis involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes control the topological state of DNA and are critical for DNA replication, repair, and transcription. The oxadiazole core, along with the pyridine moiety, may interact with the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death.
PART 1: Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of a key intermediate, pyridine-2-amidoxime, followed by its cyclization with succinic anhydride.
Protocol 1: Synthesis of Pyridine-2-amidoxime
This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[4]
Materials:
-
2-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-cyanopyridine (0.2 mol) in 20 mL of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.4 mol) in 40 mL of deionized water.
-
Add the hydroxylamine hydrochloride solution to the 2-cyanopyridine solution and stir.
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in 120 mL of water to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, concentrate the mixture under reduced pressure to remove most of the ethanol and some water.
-
Cool the resulting suspension in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold deionized water, and dry under vacuum to yield pyridine-2-amidoxime.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of pyridine-2-amidoxime with succinic anhydride to form the final compound.[4][5]
Materials:
-
Pyridine-2-amidoxime (from Protocol 1)
-
Succinic anhydride
-
Ethanol (for recrystallization)
Procedure:
-
Thoroughly grind a mixture of pyridine-2-amidoxime (0.04 mol) and succinic anhydride (0.08 mol) in a mortar and pestle.
-
Transfer the powdered mixture to a round-bottom flask and heat in an oil bath to 130°C.
-
Maintain this temperature for 4 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with cold deionized water to remove any unreacted succinic anhydride.
-
Filter the crude product.
-
Recrystallize the product from hot ethanol to obtain pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Synthesis Workflow
Caption: Workflow for determining MIC and MBC of test compounds.
PART 3: Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and analysis.
Illustrative Antimicrobial Activity Data
The following table presents hypothetical MIC and MBC values for a series of this compound derivatives. These values are for illustrative purposes and should be determined experimentally.
| Compound ID | R-Group on Propanoic Acid | S. aureus MIC/MBC (µg/mL) | E. coli MIC/MBC (µg/mL) | P. aeruginosa MIC/MBC (µg/mL) | C. albicans MIC/MBC (µg/mL) |
| PYOXA-01 | -OH | 8 / 16 | 16 / 32 | 64 / >64 | 32 / 64 |
| PYOXA-02 | -OCH₃ | 4 / 8 | 8 / 16 | 32 / 64 | 16 / 32 |
| PYOXA-03 | -NHCH₃ | 2 / 4 | 4 / 8 | 16 / 32 | 8 / 16 |
| PYOXA-04 | -N(CH₃)₂ | 4 / 8 | 8 / 16 | 32 / 64 | 16 / 32 |
| Ciprofloxacin | N/A | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 / 4 |
Interpretation:
-
A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.
-
A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.
-
In this illustrative data, the methyl amide derivative (PYOXA-03 ) shows the most potent activity across the tested strains.
-
The derivatization of the carboxylic acid group appears to influence the antimicrobial potency, suggesting a promising avenue for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for the synthesis and antimicrobial evaluation of this compound derivatives. The promising, albeit illustrative, data underscores the potential of this chemical scaffold in the development of new antimicrobial agents.
Future work should focus on:
-
Expansion of the derivative library: Synthesizing a broader range of derivatives to establish a comprehensive SAR.
-
Mechanism of action studies: Conducting enzyme inhibition assays (e.g., DNA gyrase inhibition) to confirm the hypothesized mechanism.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of infection.
-
Toxicity profiling: Assessing the cytotoxic effects of the lead compounds on mammalian cell lines.
By systematically applying these methodologies, researchers can effectively advance the development of this novel class of antimicrobial agents.
References
-
Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
-
Barańska, M., & Szymański, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
ResearchGate. (2025). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate. [Link]
-
Baykov, S., et al. (2021). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. [Link]
-
Muhi-eldeen, Z., et al. (2008). Antimicrobial Activity of Some New Oxadiazole Derivatives. ResearchGate. [Link]
-
Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 6. [Link]
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Application Notes and Protocols for Studying Enzyme Inhibition with 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Introduction: Targeting the Kynurenine Pathway in Neurodegeneration
Metabolic pathways are increasingly recognized as critical nodes in the pathophysiology of complex diseases. The kynurenine pathway (KP), the primary route for tryptophan catabolism in mammals, is a prime example.[1][2][3] This pathway is not merely a degradative route but produces a spectrum of neuroactive metabolites that can either be protective or toxic to the central nervous system (CNS).[2] An imbalance in this pathway has been strongly implicated in the progression of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's disease.[4][5]
At a critical juncture of the kynurenine pathway lies the enzyme Kynurenine 3-monooxygenase (KMO).[5] KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[5][6][7] This step is pivotal because it directs the pathway towards the production of downstream neurotoxic metabolites, such as the excitotoxin quinolinic acid (QUIN), which is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and the free-radical generator 3-HK.[4][5]
Conversely, when KMO activity is low, L-kynurenine is shunted towards an alternative branch of the pathway, leading to the formation of kynurenic acid (KYNA).[6] KYNA is considered neuroprotective due to its ability to antagonize excitatory amino acid receptors, including the NMDA receptor.[5][8] Therefore, the inhibition of KMO presents a compelling therapeutic strategy: it simultaneously decreases the production of neurotoxic compounds and increases the levels of a neuroprotective one.[5][6]
This document provides a detailed guide for researchers on utilizing 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid , a representative small molecule inhibitor, to study the inhibition of KMO. This class of compounds, featuring a propanoic acid heterocycle structure, has been explored for KMO inhibition.[9] We will delve into the mechanistic underpinnings of KMO, provide a robust, step-by-step protocol for determining inhibitory activity in vitro, and detail the necessary data analysis to quantify inhibitor potency.
The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity
The fate of tryptophan is largely dictated by the initial rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert it to L-kynurenine.[2][3][10] From this central intermediate, the pathway diverges, with KMO acting as a key gatekeeper.
-
The Neurotoxic Branch (KMO-dependent): KMO converts L-kynurenine to 3-HK. Subsequent enzymatic steps lead to the synthesis of quinolinic acid (QUIN). Elevated levels of 3-HK and QUIN are associated with oxidative stress and excitotoxicity, contributing to neuronal cell death.[4][5]
-
The Neuroprotective Branch (KAT-dependent): In the alternative route, kynurenine aminotransferases (KATs) convert L-kynurenine into kynurenic acid (KYNA). KYNA can block excitotoxic damage by acting as an antagonist at ionotropic glutamate receptors.[8]
By inhibiting KMO, compounds like this compound are designed to recalibrate this balance, favoring the production of KYNA.
Caption: The Kynurenine Pathway highlighting the pivotal role of KMO.
Experimental Protocols
Principle of the KMO Inhibition Assay
The activity of KMO can be monitored by measuring the consumption of its cofactor, NADPH.[5][6] NADPH has a characteristic absorbance maximum at 340 nm, whereas its oxidized form, NADP+, does not. Therefore, as the KMO-catalyzed reaction proceeds, the absorbance at 340 nm will decrease. An inhibitor will slow down this reaction, resulting in a slower rate of NADPH consumption and thus a smaller decrease in absorbance over time. This spectrophotometric method provides a robust and continuous assay suitable for determining inhibitor potency.[11]
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Purified, recombinant human Kynurenine 3-monooxygenase (KMO)
-
Substrate: L-Kynurenine
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 5 mM MgCl₂ (optimization may be required)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Equipment:
-
UV-transparent 96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Multichannel pipettes
-
Standard laboratory equipment (vortex, centrifuges)
-
Step-by-Step Protocol for IC₅₀ Determination
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of KMO activity (the IC₅₀ value).
1. Preparation of Reagents:
-
Assay Buffer: Prepare 1 L of the chosen assay buffer, adjust the pH carefully, and store at 4°C.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay remains low (typically ≤1%) to prevent solvent-induced enzyme inhibition.
-
L-Kynurenine Stock Solution: Prepare a stock solution (e.g., 20 mM) in the assay buffer.
-
NADPH Stock Solution: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer. Causality Note: NADPH solutions are susceptible to degradation; it is critical to prepare this solution fresh before each experiment and keep it on ice.
-
KMO Enzyme Solution: Dilute the purified KMO enzyme in ice-cold assay buffer to a working concentration (e.g., 20 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes. Keep the diluted enzyme on ice at all times.
2. Assay Setup (96-Well Plate Format):
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound in assay buffer from your DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.1 nM final concentration. Ensure that the DMSO concentration is kept constant across all dilutions.
-
Plate Layout: Design the plate to include the following controls in triplicate:
-
100% Activity Control (No Inhibitor): Enzyme + Substrate + Cofactor + DMSO (at the same final concentration as the test wells).
-
0% Activity Control (Blank): Assay Buffer + Substrate + Cofactor + DMSO (No Enzyme).
-
Test Wells: Enzyme + Substrate + Cofactor + varying concentrations of the inhibitor.
-
3. Experimental Procedure:
-
Add Inhibitor and Enzyme: To the appropriate wells of the 96-well plate, add 50 µL of the KMO enzyme working solution. Then, add 10 µL of the corresponding inhibitor dilution or DMSO vehicle control.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or the enzyme's optimal temperature, e.g., 37°C) for 10-15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for inhibitors that may have a slow binding mechanism.
-
Prepare Substrate/Cofactor Mix: During the pre-incubation, prepare a 2X reaction initiation mix containing L-Kynurenine and NADPH in assay buffer. For a final concentration of 200 µM L-Kynurenine and 200 µM NADPH, this mix would contain 400 µM of each.
-
Initiate the Reaction: Start the enzymatic reaction by adding 40 µL of the 2X substrate/cofactor mix to all wells simultaneously using a multichannel pipette. The total reaction volume will be 100 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 340 nm every minute for 20-30 minutes.
Caption: Experimental workflow for the KMO enzyme inhibition assay.
Data Analysis and IC₅₀ Calculation
-
Calculate Reaction Rates: For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve. The rate will be negative, as it reflects the disappearance of NADPH. Use the absolute value of the slope for subsequent calculations.
-
Calculate Percent Inhibition: Use the average rates from your controls to calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
Where:
-
V₀_inhibitor is the rate in the presence of the inhibitor.
-
V₀_control is the rate from the 100% activity control (DMSO only).
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism, Origin, or an appropriate Excel add-in.[12][13] The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[14]
| Parameter | Description |
| V₀ | Initial reaction velocity, determined from the slope of the kinetic read. |
| % Inhibition | The percentage by which the enzyme's activity is reduced by the inhibitor. |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
| pIC₅₀ | The negative logarithm of the IC₅₀ value (-log₁₀[IC₅₀]), often used for comparing potencies.[15] |
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following checks should be integrated into your experimental design:
-
Linearity of Reaction: The 100% activity control should exhibit a linear decrease in absorbance for the duration of the measurement period. If the curve plateaus too early, the enzyme or substrate concentration may need to be adjusted.
-
Z'-Factor: For higher throughput applications, calculating the Z'-factor using the 100% and 0% activity controls provides a measure of assay quality. A Z'-factor > 0.5 is indicative of an excellent assay.
-
Inhibitor Interference: Test the highest concentration of your inhibitor in a blank well (no enzyme) to ensure it does not absorb at 340 nm or interfere with the NADPH signal.
-
DMSO Control: The final concentration of DMSO must be consistent across all wells (inhibitor and control) to negate any solvent effects on enzyme activity.
By adhering to these protocols and validation steps, researchers can confidently characterize the inhibitory potential of this compound and similar compounds, contributing valuable data to the field of neurodegenerative disease research.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.).
- The kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism. (n.d.).
- A schematic diagram of the kynurenine pathway. (n.d.).
- Stone, T. W., & Darlington, L. G. (2013).
- A schematic diagram of the kynurenine pathway. (n.d.).
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- The kynurenine pathway of tryptophan degradation. (n.d.).
-
IC50. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.).
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.).
- Patrick, K. S. (2020).
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- How to calculate IC50. (n.d.).
- Zwilling, D., et al. (2011).
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752.
- Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.).
- Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(8), 1899.
- Key KMO inhibitor structures. (n.d.).
- KMO Inhibitor II, JM6. (n.d.).
- Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 3.
- Human Kynurenine 3-Monooxygenase/KMO ELISA Kit (Colorimetric). (n.d.).
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 236-247.
- Characterization of lysate-based assays to measure kynurenine... (n.d.).
- Al-Jubair, T., & Giorgini, F. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases.
-
Kynurenine 3-monooxygenase. (n.d.). In Wikipedia. Retrieved from [Link]
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2019). Molecules, 24(15), 2827.
- Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
Sources
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- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
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- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Star Republic: Guide for Biologists [sciencegateway.org]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring the Binding Affinity of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Introduction: Elucidating the Molecular Interactions of a Novel Compound
In the landscape of contemporary drug discovery, the precise characterization of the binding affinity between a novel chemical entity and its biological target is a cornerstone of preclinical development. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust techniques to measure the binding affinity of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. As the biological target for this compound is not yet established, this guide is structured to support an exploratory approach, focusing on methods amenable to screening against purified protein targets.
Given the structural motifs present in this compound—namely, a pyridine ring and a carboxylic acid group—a plausible hypothesis is its interaction with receptors that recognize endogenous ligands with similar features. One such exemplary target class is the G-protein coupled receptors (GPCRs), and specifically, the nicotinic acid receptor, GPR109A (HCA2), for which nicotinic acid is a known agonist.[1] Therefore, while the described protocols are broadly applicable, they are presented with a focus on a purified GPCR as the target protein.
This guide is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles and the rationale for experimental design choices. By employing orthogonal methods to measure binding affinity, researchers can build a comprehensive and trustworthy profile of the compound's behavior, a critical step in its journey from a chemical entity to a potential therapeutic agent.
Choosing the Right Technique: A Comparative Overview
The selection of an appropriate biophysical or biochemical assay is critical for obtaining high-quality binding data. The three most robust and widely adopted techniques for characterizing protein-ligand interactions are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Each method offers unique advantages and provides complementary information.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as an analyte binds to an immobilized ligand.[2] | Real-time kinetics (k_a, k_d), Affinity (K_D), Specificity | Label-free, real-time data, requires small sample quantities.[3][4] | Requires immobilization of one binding partner, which can affect its activity; sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement, provides a complete thermodynamic profile.[5] | Requires larger quantities of pure sample, lower throughput. |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by an unlabeled test compound from a receptor.[6] | Affinity of unlabeled compound (K_i), Receptor density (B_max) | Highly sensitive and specific, well-suited for membrane preparations.[7] | Requires a suitable radioligand, involves handling of radioactive materials. |
Part 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a powerful, label-free technique that monitors binding events in real-time, providing both kinetic and affinity data.[8] For a novel compound like this compound, SPR is an excellent primary screening tool to identify and characterize interactions with a purified, detergent-solubilized GPCR.
Expertise & Experience: The Rationale Behind the SPR Protocol
The challenge in working with GPCRs is maintaining their conformational integrity outside of the cell membrane.[9] This protocol utilizes an antibody-capture approach, which is a gentle and effective method for immobilizing the receptor on the sensor chip in an oriented fashion.[9] The choice of a running buffer containing detergents and cholesterol derivatives is crucial to mimic the native lipid environment and preserve the receptor's activity.[10]
Trustworthiness: A Self-Validating SPR Experiment
This protocol incorporates several control measures to ensure the reliability of the data. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes. The inclusion of a negative control (an unrelated protein) and a positive control (a known ligand for the target receptor) validates the specificity of the observed interaction.
Experimental Workflow for SPR
Caption: Workflow for GPCR-ligand binding analysis using SPR.
Detailed Protocol for SPR
1. Reagent and Sample Preparation:
-
Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% n-Dodecyl-β-D-maltoside (DDM), 0.01% Cholesteryl hemisuccinate (CHS), 1 mM EDTA, 0.005% Tween-20.[10] Filter and degas the buffer before use.
-
Analyte (Test Compound): Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the running buffer. The final DMSO concentration in all samples should be matched and ideally ≤1%.
-
Ligand (Target Receptor): Purify the His-tagged GPCR of interest and dilute it in the running buffer to a concentration of ~10 µg/mL.
2. Receptor Immobilization (Antibody Capture):
-
Use a CM5 sensor chip.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize an anti-His antibody onto all flow cells according to the manufacturer's protocol to a level of ~10,000 Resonance Units (RU).
-
Deactivate remaining active groups with 1 M ethanolamine-HCl.
-
On the active flow cell, inject the purified His-tagged GPCR at a low flow rate (e.g., 10 µL/min) to achieve a capture level of ~500-1000 RU.[9] The reference flow cell should remain as the antibody-coated surface.
3. Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform a multi-cycle kinetic analysis. In each cycle, inject a different concentration of the test compound over both the active and reference flow cells for a defined association time (e.g., 120 seconds), followed by an injection of running buffer for a dissociation time (e.g., 300 seconds).
-
Include zero-concentration (buffer only) injections for double referencing.
-
Between cycles, regenerate the surface by a short injection of a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) to remove the captured receptor, followed by a new capture of the receptor. This ensures a fresh receptor surface for each analyte injection.
4. Data Analysis:
-
Process the raw data using analysis software such as Biacore™ Insight Software or TraceDrawer.[11][12]
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the zero-concentration (buffer only) injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Part 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is considered the gold standard for measuring binding affinity as it directly measures the heat change associated with a binding event, providing a complete thermodynamic signature of the interaction.[13] This technique is invaluable for understanding the driving forces behind the binding of this compound to its target.
Expertise & Experience: Optimizing the ITC Experiment
A successful ITC experiment hinges on careful sample preparation and experimental design. The "c-window" (c = n[M]T/KD) is a critical parameter that dictates the shape of the binding isotherm.[13] This protocol provides guidance on selecting appropriate starting concentrations to achieve a c-value between 5 and 500, which is optimal for accurate data fitting.[13] Meticulous buffer matching between the protein in the cell and the ligand in the syringe is essential to minimize heats of dilution, which can otherwise obscure the true binding signal.
Trustworthiness: Ensuring Data Integrity in ITC
The protocol includes a control titration of the ligand into the buffer to measure the heat of dilution, which is then subtracted from the experimental data. The stoichiometry (n) of the binding, determined from the inflection point of the titration curve, serves as an internal validation of the active concentrations of both the protein and the ligand.
Experimental Workflow for ITC
Caption: Principle of a competitive radioligand binding assay.
Detailed Protocol for Competitive Radioligand Binding Assay
1. Reagent and Sample Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [14] * Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target GPCR (e.g., GPR109A). Homogenize cells in cold lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine the protein concentration using a BCA assay.
-
Radioligand: [³H]-Nicotinic Acid. Prepare a working solution in assay buffer at a concentration equal to its K_D value (or slightly below).
-
Test Compound: Prepare a serial dilution of this compound in assay buffer containing a fixed, low percentage of DMSO.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled GPR109A agonist (e.g., unlabeled nicotinic acid).
2. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL. [14] * To each well, add:
- 50 µL of test compound dilution (or buffer for total binding, or non-specific control).
- 50 µL of [³H]-Nicotinic Acid working solution.
- 150 µL of membrane preparation (typically 50-100 µg of protein).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
[14]3. Separation of Bound and Free Radioligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI). [14] * Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry completely.
4. Detection and Data Analysis:
-
Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.
-
Analyze the data using software such as GraphPad Prism. [6] * Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
By employing the multifaceted approach detailed in these application notes, researchers can confidently and accurately determine the binding affinity of this compound. The use of orthogonal techniques—SPR for real-time kinetics, ITC for thermodynamic profiling, and radioligand binding for affinity in a more native environment—provides a robust, cross-validated dataset. This comprehensive understanding of the compound's interaction with its putative target is an indispensable step in the rational design and development of new therapeutic agents.
References
-
Analysis of SPR publications on GPCR. (n.d.). ResearchGate. Retrieved from [Link]
- Cangiano, G., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology, 11, 584.
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved from [Link]
-
P মধ্যম. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
- Navratilova, I., & Sodroski, J. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 523–527.
- Harding, P. J., et al. (2005). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal, 34(4), 372-375.
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
- Hulme, E. C. (1992). Radioligand binding studies. Receptor-Ligand Interactions, 67-108.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Taggart, A. K., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(7), 2023-2026.
-
O'Brien, R., et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]
-
Cytiva. (n.d.). SPR software and extensions. Retrieved from [Link]
-
TA Instruments. (n.d.). Workflow Solutions: Choosing the Right ITC Binding Experiment. Retrieved from [Link]
- Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 523–527.
-
SPR Pages. (n.d.). SPR software. Retrieved from [Link]
-
AFFINImeter. (n.d.). AFFINImeter: A software to analyze molecular recognition processes from experimental data. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Velazquez-Campoy, A., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology, 261, 35-54.
-
Agro-Bio. (n.d.). Biacore™ analysis. Retrieved from [Link]
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de Graaf, C., et al. (2011). (A) Radioligand competition binding assay validates hits at the H 3... ResearchGate. Retrieved from [Link]
- Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E820-E828.
- Belyaev, A. V. (2012). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data.
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Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Retrieved from [Link]
- Ahmadi, F., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 13(2), 579–587.
- Hargreaves, D., et al. (2018).
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3044.
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Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Retrieved from [Link]
- Genedata. (2016). Unified Software Solution for Efficient SPR Data Analysis in Drug Research.
- Imbriglio, J., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4758-4762.
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TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. ResearchGate. Retrieved from [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
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Application Notes & Protocols: A Phased Preclinical Evaluation Strategy for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
Introduction: 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a novel small molecule entity featuring a 1,2,4-oxadiazole core. This heterocyclic scaffold is a well-regarded pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given the lack of specific biological data for this particular compound, a systematic, phased preclinical evaluation is required to elucidate its therapeutic potential. This guide provides a comprehensive, logic-driven framework for researchers, scientists, and drug development professionals to navigate the initial preclinical assessment of this compound, from foundational in vitro characterization to preliminary in vivo studies. The objective is not merely to test the compound, but to build a robust data package that informs a go/no-go decision for further development.[3][4]
Phase 1: Foundational In Vitro Characterization & Target Agnostic Screening
The initial phase is designed to establish the fundamental developability characteristics of the compound and to cast a wide net to uncover potential biological activity without preconceived bias towards a specific target.
Physicochemical Profiling
Rationale: Understanding the fundamental chemical properties of a compound is a prerequisite for all subsequent biological assays. Poor solubility can lead to false negatives in screening, while instability can compromise data integrity. These parameters are critical for designing appropriate formulations for in vivo studies.
Protocol: Kinetic Solubility and Chemical Stability
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Solubility Assay:
-
Serially dilute the stock solution in DMSO in a 96-well plate.
-
Add phosphate-buffered saline (PBS) at pH 7.4 to each well to a final DMSO concentration of 1%.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Measure turbidity using a nephelometer or absorbance at 620 nm. The concentration at which precipitation is observed is the kinetic solubility limit.
-
-
Stability Assay:
-
Incubate the compound at a relevant concentration (e.g., 10 µM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
-
Collect aliquots at 0, 1, 2, 4, and 24 hours.
-
Quench the reaction with an equal volume of acetonitrile.
-
Analyze the remaining parent compound concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Initial Cytotoxicity Profiling
Rationale: A broad cytotoxicity screen across a diverse panel of cell lines provides the first indication of a compound's potential therapeutic window. Including both cancerous and non-cancerous cell lines helps to identify preliminary selective anti-proliferative effects. Given that various 1,2,4-oxadiazole derivatives have demonstrated anticancer activity, this is a logical starting point.[1][2]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 breast cancer, A-549 lung cancer, HT-29 colon cancer, and non-cancerous HEK293 or MRC-5 cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, A-549, HT-29 (Cancer); HEK293, MRC-5 (Non-cancerous) |
| Concentration Range | 1 nM to 100 µM |
| Incubation Time | 72 hours |
| Endpoint | Cell Viability (IC50) |
| Controls | Vehicle (DMSO), Positive (Doxorubicin) |
| Table 1: Key parameters for the initial cytotoxicity screen. |
High-Content Phenotypic Screening
Rationale: While IC50 values are informative, they are a one-dimensional measure of a compound's effect. High-content screening (HCS) provides a multiparametric, image-based assessment of a compound's impact on cellular morphology and function.[5] This unbiased approach can reveal unexpected mechanisms of action and help prioritize compounds for further investigation.
Protocol: Multiparametric HCS Assay
-
Cell Plating and Treatment: Plate a suitable cell line (e.g., U2OS osteosarcoma cells, known for their excellent imaging morphology) in 384-well, optically clear bottom plates. Treat with the compound at 3-4 concentrations centered around the IC50 value determined previously.
-
Staining: After 24-48 hours, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide range of cellular features, such as nuclear size and intensity, cell shape, cytoskeletal texture, and mitochondrial integrity.
-
Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a library of reference compounds with known mechanisms of action to identify potential similarities.[5]
Caption: High-Content Screening (HCS) Workflow.
Phase 2: In Vitro ADME and In Vivo Pharmacokinetics
Rationale: A compound's efficacy is irrelevant if it cannot reach its target in the body at a sufficient concentration and duration. This phase assesses the drug-like properties of the compound, which are critical for predicting its in vivo behavior and establishing a viable dosing regimen. These studies are essential for bridging the gap between in vitro activity and in vivo potential.
In Vitro ADME Profiling
Rationale: In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are rapid, cost-effective methods to identify potential liabilities before committing to expensive and time-consuming animal studies.[2]
Protocol: Key In Vitro ADME Assays
-
Metabolic Stability:
-
Incubate the compound (e.g., at 1 µM) with liver microsomes (human and rat) in the presence of NADPH.
-
Collect samples at various time points (0, 5, 15, 30, 60 min).
-
Analyze the disappearance of the parent compound via LC-MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Plasma Protein Binding (PPB):
-
Use Rapid Equilibrium Dialysis (RED) devices.
-
Add the compound to plasma (human and rat) in one chamber and buffer in the other.
-
Incubate until equilibrium is reached (typically 4-6 hours).
-
Measure the compound concentration in both chambers by LC-MS.
-
Calculate the fraction unbound (fu).
-
-
CYP450 Inhibition:
-
Incubate the compound at multiple concentrations with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Measure the formation of the substrate's metabolite.
-
Determine the IC50 value for inhibition of each isoform to assess the potential for drug-drug interactions.
-
| Assay | System | Key Parameter | Rationale |
| Metabolic Stability | Liver Microsomes | In Vitro Half-life (t½) | Predicts metabolic clearance in the liver. |
| Plasma Protein Binding | Plasma (RED) | Fraction Unbound (fu) | Determines how much drug is free to interact with targets. |
| CYP450 Inhibition | Liver Microsomes | IC50 | Assesses potential for drug-drug interactions. |
| Table 2: Summary of core in vitro ADME assays. |
In Vivo Pharmacokinetic (PK) Study
Rationale: This is the first in-animal study and is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in a living organism. The data generated are essential for designing subsequent efficacy and toxicology studies.
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Formulation: Prepare a suitable formulation based on solubility data (e.g., solution in 5% DMSO, 10% Solutol, 85% saline).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at specific time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability (calculated as [AUC_PO/Dose_PO] / [AUC_IV/Dose_IV] * 100) |
| Table 3: Essential pharmacokinetic parameters. |
Phase 3: In Vivo Toxicology and Efficacy Assessment
Rationale: This final preclinical phase aims to establish a safe dose range for the compound and to test its therapeutic effect in a disease-relevant animal model. The design of these studies is critically dependent on the data gathered in Phases 1 and 2.
Acute Toxicology Study
Rationale: An acute toxicology study, often a dose-range finding study, is necessary to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This information is required by regulatory agencies like the FDA and is foundational for designing longer-term repeat-dose toxicity and efficacy studies.
Protocol: Dose-Range Finding Study in Mice
-
Animal Model: Use male and female BALB/c mice (n=3-5 per sex per group).
-
Dose Escalation: Administer single doses of the compound at escalating levels (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Clinical Observation: Monitor animals daily for 14 days for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming).
-
Endpoint Analysis: At the end of the study, perform gross necropsy. Collect major organs for histopathological analysis if significant toxicity is observed.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
Sources
Application Note & Protocol: Strategic Formulation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid for in vivo research applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and reproducibility. This guide covers pre-formulation assessment, formulation strategies for various administration routes, and analytical validation techniques to ensure the delivery of a consistent and effective drug product for pre-clinical evaluation.
Introduction: The Formulation Imperative in Preclinical Research
The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture where the intrinsic efficacy of a compound can be either revealed or masked by its delivery method. This compound, a heterocyclic compound featuring a carboxylic acid moiety, presents a classic formulation challenge: balancing the structural features required for pharmacological activity with the physicochemical properties needed for systemic exposure. The carboxylic acid group, while often crucial for target engagement, typically imparts pH-dependent solubility, creating hurdles for absorption and administration.[1][2][3] An ill-defined formulation can lead to variable absorption, poor bioavailability, and potentially misleading or irrelevant toxicology data, ultimately jeopardizing the progression of a promising therapeutic candidate.[4]
This guide provides a strategic workflow, moving beyond simple recipes to explain the scientific rationale behind each step. By understanding the "why," researchers can rationally design a formulation that is stable, homogenous, and tailored to the specific demands of the planned in vivo study.
Pre-Formulation Analysis: Building the Foundation
A robust formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). This pre-formulation stage is a critical data-gathering phase that informs every subsequent decision.
Physicochemical Profile
While specific experimental data for this compound is limited in public literature, its structure allows for informed predictions that guide initial experiments.
Table 1: Predicted Physicochemical Properties and Formulation Implications
| Property | Predicted Characteristic | Rationale & Formulation Impact |
| Molecular Class | Weak Acid | The carboxylic acid group is the primary determinant of its acidic nature.[1][3] |
| pKa | Estimated 4.0 - 5.0 | Solubility will be significantly lower at a pH below the pKa (e.g., in the stomach) and will increase as the pH rises above the pKa (e.g., in the intestine or with pH-adjusted vehicles).[1] |
| Aqueous Solubility | pH-dependent; likely poor at acidic/neutral pH | This is a primary challenge to overcome. Strategies will focus on pH control, co-solvents, or creating a suspension.[1][5] |
| LogP | Moderately Lipophilic | Suggests the molecule has the potential for membrane permeability, but this is counteracted by the ionizable acid group at physiological pH.[3] |
| Physical Form | Likely a crystalline solid | Requires solubilization or particle size reduction for most administration routes. |
Pre-Formulation Workflow Diagram
The logical progression of pre-formulation studies is outlined below. This systematic approach ensures that critical data is collected efficiently to guide the formulation strategy.
Caption: A streamlined workflow for initial API characterization.
Formulation Strategies for Key In Vivo Routes
The choice of administration route dictates the formulation requirements. The following sections detail strategies for common preclinical routes.
Oral (PO) Administration
Oral gavage is a convenient and clinically relevant route. The main challenge is overcoming the compound's poor solubility in the acidic gastric environment.
-
Strategy 1: pH-Adjusted Solutions: For low doses where solubility can be achieved, creating a solution by adjusting the pH to >7.0 is a viable option. This involves forming a salt in situ to dramatically increase aqueous solubility.[1][6]
-
Strategy 2: Aqueous Suspensions: When the required dose exceeds the solubility limit, a uniform suspension is the preferred approach.[7] The goal is to create a homogenous dispersion of fine particles that can be reproducibly administered. Key components include:
-
Wetting Agents (e.g., Tween 80): These surfactants reduce the surface tension between the solid API and the aqueous vehicle, preventing clumping.[8]
-
Suspending Agents (e.g., Methylcellulose, Na-CMC): These polymers increase the viscosity of the vehicle, slowing the sedimentation of API particles and ensuring dose uniformity.[7][9]
-
Intravenous (IV) Administration
IV administration provides 100% bioavailability but has the most stringent formulation requirements. The formulation must be a sterile, clear solution, free of particulates, and physiologically compatible to prevent precipitation in the bloodstream or hemolysis.[4][6][10]
-
Strategy: Solubilization is Mandatory.
-
pH Control: The primary method for a carboxylic acid is to raise the pH to form the highly soluble sodium salt.[6] The final pH should be as close to physiological (7.4) as possible.
-
Co-solvents: If pH adjustment is insufficient, water-miscible co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol can be used.[4][11] However, their concentrations must be minimized as they can cause toxicity and alter the pharmacokinetic profile of the drug.[12]
-
Solubilizing Excipients: Cyclodextrins can be used to form inclusion complexes, encapsulating the poorly soluble drug and increasing its apparent solubility.[5][13]
-
Detailed Experimental Protocols
These protocols provide a starting point for formulation development. They must be adapted and validated for the specific compound and study requirements.
Protocol 1: pH-Solubility Profile Determination
Objective: To quantify the aqueous solubility of the API across a physiologically relevant pH range.
Materials:
-
This compound
-
Buffer solutions: pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 & 7.4 (Phosphate buffer)
-
HPLC with UV detector, or UV-Vis Spectrophotometer
-
Shaking incubator or thermomixer
-
0.22 µm PVDF syringe filters
Procedure:
-
Add an excess amount of the API (e.g., 5-10 mg) to 1 mL of each buffer solution in separate microcentrifuge tubes. This ensures a saturated solution is formed.
-
Incubate the tubes at room temperature (or 37°C) with constant agitation for 24 hours to allow the system to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Prepare a standard curve of the API in a suitable solvent (e.g., methanol or DMSO).
-
Quantify the API concentration in the filtered supernatant using a validated HPLC or UV-Vis method against the standard curve.
-
Report the solubility in mg/mL or µg/mL for each pH.
Protocol 2: Preparation of a 5 mg/mL Oral Suspension
Objective: To prepare a uniform and re-dispersible suspension for oral gavage studies. This protocol is based on a common vehicle system.[7][9]
Materials:
-
API, preferably micronized to a fine powder.
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) and 0.1% (v/v) Tween 80 in purified water.
-
Mortar and pestle.
-
Graduated cylinder and magnetic stir plate.
Procedure:
-
Vehicle Preparation:
-
For 100 mL of vehicle, heat ~80 mL of purified water to ~60°C.
-
Slowly sprinkle 0.5 g of Na-CMC onto the vortex of the stirring water to avoid clumping. Stir until fully dispersed.
-
Allow the solution to cool to room temperature, then add 0.1 mL of Tween 80.
-
Adjust the final volume to 100 mL with purified water and stir until homogenous.
-
-
Suspension Preparation (for a 10 mL final volume at 5 mg/mL):
-
Accurately weigh 50 mg of the API.
-
Place the API powder into the mortar.
-
Add a small volume (~0.5 mL) of the vehicle to the mortar to create a thick, smooth paste. This "levigation" step is crucial for ensuring all particles are wetted.[14]
-
Gradually add the remaining vehicle in small portions, mixing thoroughly with the pestle after each addition to maintain a homogenous mixture (a technique known as geometric dilution).[15]
-
Transfer the final suspension into a calibrated container. Use a small amount of vehicle to rinse the mortar and pestle and add it to the final container to ensure complete transfer.
-
Stir the final suspension with a magnetic stir bar for at least 15-30 minutes before the first dose and stir continuously during dosing.
-
Formulation Selection Decision Pathway
The data from pre-formulation studies directly feeds into the selection of the most appropriate formulation approach.
Caption: Decision tree for selecting a suitable in vivo formulation.
Quality Control and Validation
A formulation is not complete until it has been characterized. Quality control (QC) ensures that every animal receives the intended dose in a consistent manner.[9]
Table 2: Essential QC Tests for Preclinical Formulations
| QC Test | Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | Confirm clarity of solutions or uniformity of suspensions. | Solution: Clear, no particulates. Suspension: Uniform, no clumps. |
| pH | Calibrated pH meter | Ensure pH is within the target range for solubility and stability. | Target pH ± 0.2 |
| Potency (Concentration) | HPLC-UV | Verify the API concentration. | 90% - 110% of target concentration. |
| Suspension Homogeneity | HPLC-UV | Ensure uniform API distribution throughout the suspension. | Top/middle/bottom samples within ±10% of the mean concentration. |
| Short-Term Stability | HPLC-UV | Confirm the API is stable in the vehicle for the duration of the study. | >95% of initial concentration after storage at specified conditions. |
Conclusion
The development of a suitable in vivo formulation for this compound is a systematic process guided by the compound's physicochemical properties. Due to its carboxylic acid moiety, strategies involving pH control will be paramount for achieving solubilization for intravenous routes. For oral administration, a well-formulated suspension is likely the most robust approach to accommodate a range of doses. By following the structured protocols for pre-formulation, preparation, and quality control outlined in this guide, researchers can ensure reliable and reproducible drug delivery, generating high-quality pharmacokinetic and pharmacodynamic data essential for advancing their research.
References
- AIChE (2020). Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. 2020 Virtual AIChE Annual Meeting Proceedings.
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Croda Pharma. Excipients for Small Molecule Delivery. Available at: [Link]
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Patsnap Eureka (2021). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
- Steckel, H., & Müller, B. W. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current opinion in drug discovery & development, 5(1), 59-71.
-
Drug Development & Delivery (2014). Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology, 65(1), 100-104.
- MDPI (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 26(4), 987.
- Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature reviews. Drug discovery, 11(7), 527–540.
- Rayaprolu, B. M., et al. (2021). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Journal of Pharmaceutical Sciences, 110(1), 7-25.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
-
Pharmaceutical Technology (2016). Excipients for Formulation Success. Available at: [Link]
- Singh, A., et al. (2020). Formulation strategies for poorly soluble drugs. International Journal of Pharma and Bio Sciences, 11(2), 112-121.
- Google Patents (2004). Process for preparing an oral suspension of a pharmaceutical substance. US6682747B1.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
- Pharmacy Skills Laboratory. Compounded Non-Sterile Preparation - Suspension. University of Rhode Island.
- Zhang, F., et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o193.
- Li, M., et al. (2022). In vivo analysis techniques for antibody drug: Recent advances and methodological insights. TrAC Trends in Analytical Chemistry, 157, 116765.
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Koziolek, M., et al. (2019). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 11(10), 524.
-
BioProcess International (2008). Understanding Analytical Methods. Available at: [Link]
- Google Patents (2019). Aqueous formulations for insoluble drugs. WO2019173526A1.
-
PubMed. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available at: [Link]
- De Caes, D. C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(12), 8179–8211.
-
ResearchGate. Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Welcome to the technical support guide for the synthesis and optimization of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
General Synthesis Overview
The formation of the target compound, a disubstituted 1,2,4-oxadiazole, is typically achieved through a well-established two-step synthetic sequence. This process involves the initial formation of an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to form the stable 1,2,4-oxadiazole ring.[1][2][3]
The key starting materials are:
-
N'-Hydroxypyridine-2-carboximidamide (Pyridine-2-amidoxime)
-
Succinic Anhydride
The general reaction pathway is visualized below.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Question 1: My reaction yield is consistently low or I'm isolating no product at all. What are the most likely causes?
This is a common issue that can stem from several factors, from starting material quality to reaction conditions. A systematic approach is required to diagnose the problem.
In-depth Analysis:
-
Starting Material Integrity:
-
Pyridine-2-amidoxime: This is a critical starting material. It can be synthesized from 2-cyanopyridine and hydroxylamine hydrochloride.[4][5] It is crucial to ensure its purity, as impurities can inhibit the initial acylation. If the material has been stored for a long time, consider re-purification or fresh synthesis.
-
Succinic Anhydride: This reagent is susceptible to hydrolysis, converting it to succinic acid. Succinic acid will not react under these conditions. Ensure the anhydride is stored in a desiccator and is a free-flowing powder.
-
-
Reaction Conditions:
-
Temperature is Critical for Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole is a cyclodehydration reaction, meaning it eliminates a molecule of water.[1] This step is often thermally driven and requires sufficient energy.[6] A literature procedure for a similar compound specifies heating a mixture of the amidoxime and succinic anhydride to 130°C for several hours.[7] If your reaction temperature is too low, you will likely stall at the intermediate stage.
-
Solvent Choice: While some procedures perform this reaction neat (without solvent), using a high-boiling aprotic solvent like toluene, xylene, or DMF can ensure homogenous heating and better temperature control.[1] However, be aware that DMF can decompose at high temperatures and may lead to side products.[8]
-
Question 2: I see an intermediate product by LC-MS but it's not converting to the final oxadiazole. How can I drive the cyclization to completion?
Stalling at the O-acylamidoxime intermediate is a classic sign of insufficiently forcing cyclization conditions.
Causality: The cyclization step has a significant activation energy barrier. Thermal energy is the most direct way to overcome this, but chemical methods can also be employed.
Solutions:
-
Increase Temperature: The most straightforward solution. If you are running the reaction at 100°C, try increasing to 130-140°C. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.
-
Use a Catalyst/Dehydrating Agent: For more stubborn cyclizations, a catalyst or a stronger dehydrating agent can be used.
-
Base Catalysis: Strong, non-nucleophilic bases can promote cyclization, often at lower temperatures. Systems like NaOH or KOH in DMSO have been shown to be effective for forming 1,2,4-oxadiazoles at room temperature.[9][10] Tetrabutylammonium fluoride (TBAF) is another excellent catalyst for this transformation.[11][12]
-
Chemical Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are powerful dehydrating agents but are harsh and may not be compatible with all functional groups.[13] Milder coupling agents used in peptide synthesis, such as EDC, can also facilitate cyclodehydration.[14][15]
-
| Method | Temperature | Key Advantages | Potential Issues |
| Thermal (Neat/High-Boiling Solvent) | 120-150°C | Simple, avoids extra reagents. | High energy input, potential for thermal degradation. |
| Superbase (e.g., KOH/DMSO) | Room Temp | Mild conditions, fast reaction times.[9] | Requires strictly anhydrous conditions. |
| TBAF Catalysis | Room Temp | Very mild, good for sensitive substrates.[12] | TBAF can be expensive for large-scale synthesis. |
| Chemical Dehydrating Agent (e.g., POCl₃) | Varies | Very effective for difficult cyclizations. | Harsh, can generate corrosive byproducts.[13] |
Category 2: Impurity and Side Product Formation
Question 3: My final product is contaminated with a significant side product. What could it be and how can I prevent it?
The most common side reactions in 1,2,4-oxadiazole synthesis involve incomplete reaction or rearrangement.
Potential Side Products:
-
Unreacted Starting Materials: The most obvious impurity. This points to inefficient reaction conditions (see Category 1).
-
O-Acylamidoxime Intermediate: The result of incomplete cyclodehydration. Solution: employ more forcing cyclization conditions as described above.
-
Boulton-Katritzky Rearrangement Products: Under certain conditions (especially with prolonged heating or in the presence of acid/base), the 1,2,4-oxadiazole ring can rearrange to other heterocycles.[6] This is less common for this specific substrate but is a possibility.
-
Prevention: Use the mildest effective conditions for cyclization. If using thermal methods, minimize the reaction time once the intermediate is consumed. Ensure workup conditions are neutral.
-
Purification Strategies:
-
Recrystallization: The product is a carboxylic acid, which should have significantly different solubility properties compared to the starting amidoxime or the intermediate. Experiment with solvent systems like Ethanol/Water, Ethyl Acetate/Hexanes, or Acetonitrile.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be effective. A polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of acetic acid to keep the carboxyl group protonated) is a good starting point.
Detailed Experimental Protocols
Protocol 1: Synthesis of N'-Hydroxypyridine-2-carboximidamide
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[4][5]
-
To a solution of 2-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (3.5 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure amidoxime.
Protocol 2: Synthesis of this compound
This protocol is based on a general method for synthesizing 5-substituted 1,2,4-oxadiazoles from amidoximes and anhydrides.[7][16]
-
In a round-bottom flask, thoroughly mix N'-hydroxypyridine-2-carboximidamide (1.0 eq) and succinic anhydride (2.0 eq).
-
Heat the mixture in an oil bath to 130°C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction by LC-MS for the formation of the product and disappearance of the intermediate.
-
After cooling to room temperature, dissolve the crude solid in a minimal amount of hot ethanol.
-
Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product.
References
-
Gemoets, H. et al. (2015). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Patel, M. et al. (2023). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. PubChem. Available at: [Link]
-
Bavetsias, V. et al. (2016). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. Available at: [Link]
-
Suchetan, P. A. et al. (2013). N′-Hydroxypyridine-2-carboximidamide. National Institutes of Health (NIH). Available at: [Link]
-
Badowska-Roslonek, K. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Pace, A. et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. Available at: [Link]
-
Ilovaisky, A. I. et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
-
Baykov, S. et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. Available at: [Link]
-
Baykov, S. et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Nagendra, G. et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
Ilovaisky, A. I. et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
-
Zhang, F. et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Institutes of Health (NIH). Available at: [Link]
-
Ilovaisky, A. I. et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]
- Lee, J. et al. (2023). Method for producing high purity N-hydroxy succinimide using succinic anhydride. Google Patents.
-
Huck, L. et al. (2022). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. Available at: [Link]
-
Suchetan, P. A. et al. (2013). N′-Hydroxypyridine-2-carboximidamide. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Inno Pharmchem. Available at: [Link]
-
Brain, C. T. et al. (1999). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate. Available at: [Link]
-
Sharma, R. et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Sabatino, D. et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, F. et al. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubMed. Available at: [Link]
-
Naseer, A. et al. (2018). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link]
-
Baykov, S. et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
International Journal of Pharmacy and Technology. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]
-
Fershtatov, V. et al. (2017). Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. Available at: [Link]
-
da Silva, E. N. et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available at: [Link]
-
Senczyna, K. et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Wenta, M. et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. Available at: [Link]
-
Farkas, A. et al. (2004). Mechanism of mixed anhydride coupling reaction. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. Available at: [Link]
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- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers facing purification challenges with this molecule. The unique structural characteristics of this compound—namely the presence of a basic pyridine ring, an acidic carboxylic acid, and a polar oxadiazole core—create a specific set of purification hurdles that require carefully considered strategies.
Compound Physicochemical Profile
Understanding the inherent properties of the target molecule is the first step in designing a robust purification strategy. Its amphoteric nature (containing both acidic and basic functional groups) is the primary driver of the challenges commonly encountered.
| Property | Value / Description | Significance in Purification |
| Molecular Formula | C₁₀H₉N₃O₃[1] | - |
| Molecular Weight | 219.20 g/mol [1][2] | Influences diffusion rates and behavior in mass spectrometry. |
| Key Functional Groups | Carboxylic Acid (acidic), Pyridine (basic), 1,2,4-Oxadiazole (polar, H-bond acceptor) | Amphoteric nature allows for solubility manipulation via pH adjustment (Acid-Base Extraction). High polarity can cause poor retention in reversed-phase HPLC and streaking on normal-phase silica. |
| Calculated LogP | 1.1488[2] | Indicates moderate lipophilicity, but the ionizable groups dominate its solubility behavior in aqueous systems. |
| Topology | The pyridine and oxadiazole rings are nearly coplanar, creating a rigid, polar core.[3][4] | The flat structure can facilitate crystal packing, making recrystallization a viable final purification step. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported during the purification of this compound.
Q1: My crude product is a sticky oil or amorphous solid that is difficult to handle. How can I improve its physical form before purification?
Expert Analysis: This is a common issue when residual solvents (like DMF or DMSO) or highly polar, non-volatile impurities are present. The target molecule itself can also be prone to forming a glass rather than a crystalline solid if impurities disrupt the crystal lattice formation.
Recommended Actions:
-
Solvent Trituration: First, attempt to solidify the material by trituration. Suspend the crude oil in a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes, or a mixture). Stir vigorously. This process washes away soluble, less polar impurities and can often induce precipitation or crystallization of the product.
-
Azeotropic Removal of Water: If water is suspected to be trapped, dissolve the crude material in a suitable solvent (e.g., toluene) and evaporate it under reduced pressure. This can azeotropically remove residual water. Repeat 2-3 times.
-
Initial pH Adjustment: If the crude product was isolated from an aqueous workup, ensure the pH was adjusted correctly to the isoelectric point of the molecule to minimize its solubility and promote precipitation.
Q2: I am attempting flash column chromatography on silica gel, but my compound is either not moving from the baseline or streaking severely. How can I achieve good separation?
Expert Analysis: This is the most frequently encountered problem. The acidic carboxylic acid and basic pyridine moieties interact strongly and inconsistently with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to ionic interactions, causing tailing, streaking, or irreversible binding. The key is to suppress this ionization.[5]
Recommended Action: Use a Mobile Phase Modifier. By adding a small amount of a competitive acid to your eluent, you can protonate both the pyridine nitrogen and the carboxylate anion, effectively "masking" their ionic character and forcing the compound to behave as a single, less polar entity.[5]
-
Step 1: TLC Analysis: Develop a TLC solvent system using a base eluent like Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexanes.
-
Step 2: Add Modifier: To this base eluent, add 0.5-2% acetic acid or formic acid. For example, a common starting system is 95:5:0.5 DCM/Methanol/Acetic Acid.
-
Step 3: Observe the Change: Run a new TLC. You should observe a significant reduction in streaking and a higher, more defined Rf value for your product.
-
Step 4: Column Chromatography: Pack your column and run it using the optimized mobile phase containing the acid modifier.
Table 1: Suggested Starting Solvent Systems for Modified Flash Chromatography
| Base Eluent (v/v) | Modifier (v/v) | Typical Application |
|---|---|---|
| 95:5 Dichloromethane/Methanol | 0.5 - 1% Acetic Acid | General purpose, good for moderately polar compounds. |
| 80:20 Ethyl Acetate/Hexanes | 0.5 - 1% Acetic Acid | Good for resolving less polar impurities. |
| 98:2 Dichloromethane/Methanol | 0.5% Formic Acid | For compounds that are very sensitive to streaking. |
Q3: My main impurities are unreacted starting materials (e.g., pyridine-2-carboxamidoxime and succinic anhydride/acid). What is the most efficient bulk removal method?
Expert Analysis: When dealing with acidic and/or basic impurities, an acid-base extraction is far more efficient for bulk removal than chromatography.[6][7] This technique exploits the different pKa values of your product and the impurities to move them between aqueous and organic layers. Our target molecule is amphoteric, which allows for a selective extraction pathway.
Recommended Action: Implement a Multi-Step Acid-Base Extraction. This workflow is designed to isolate your amphoteric product from both neutral, acidic, and basic impurities.
Caption: Acid-Base Extraction Workflow for Purification.
See Protocol 1 for a detailed step-by-step guide.
Q4: My compound appears pure by TLC and ¹H NMR, but LCMS analysis shows trace impurities. How can I perform a final polishing step?
Expert Analysis: For removing minor, structurally similar impurities, recrystallization is the gold standard. This method relies on subtle differences in solubility between your product and the impurities in a chosen solvent system at different temperatures. A paper describing the synthesis of the isomeric 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid reports successful recrystallization from ethanol and obtaining X-ray quality crystals from methanol, making these excellent starting points.[3]
Recommended Action: Systematic Recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Step 1: Solvent Screening: In small vials, test the solubility of ~10-20 mg of your product in 0.5 mL of various solvents (see Table 2). Check solubility at room temperature and then upon heating.
-
Step 2: Hot Dissolution: Once a good solvent is found, dissolve the bulk material in the minimum amount of the hot solvent to form a saturated solution.
-
Step 3: Slow Cooling: Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure, well-defined crystals.
-
Step 4: Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Step 5: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
|---|---|---|
| Methanol | High | Reported to yield high-quality crystals for a similar isomer.[3] |
| Ethanol | High | Reported as a successful recrystallization solvent.[3] |
| Isopropanol | Medium-High | Less polar than ethanol; may offer different selectivity. |
| Acetonitrile | Medium-High | Aprotic polar solvent; good alternative to alcohols. |
| Water | Very High | May be effective, especially if the compound is zwitterionic. |
| Ethyl Acetate | Medium | May require a co-solvent like hexanes to reduce solubility. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Weak Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas. This step extracts strongly acidic impurities like residual succinic acid into the aqueous layer.[8] Drain and discard the lower aqueous layer.
-
Acid Wash: To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously. The basic pyridine nitrogen will be protonated, forming a water-soluble salt. Your target compound will move into the aqueous layer.[9][10]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product as the HCl salt) into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Backwash (Optional): To remove any residual neutral impurities from the acidic aqueous layer, add a small amount of fresh EtOAc, shake, and discard the organic layer.[8]
-
Precipitation: Place the flask containing the acidic aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) dropwise while stirring until the pH reaches ~4-5 (check with pH paper). Your product should precipitate out of the solution as a solid at its isoelectric point.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the purified solid under high vacuum to constant weight.
Protocol 2: Flash Column Chromatography with Mobile Phase Modifier
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or DCM/Methanol. If solubility is low, you can pre-adsorb the material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., methanol), add silica gel (2-3 times the mass of the compound), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Wet-pack a glass column with silica gel using your chosen mobile phase (e.g., 95:5:0.5 DCM/Methanol/Acetic Acid).
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC using the same eluent system.
-
Combine and Evaporate: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note: The acetic acid modifier is volatile and should be removed during evaporation. If formic acid is used, it is also volatile.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
CrystEngComm, RSC Publishing. (n.d.). Co-crystallization of oxadiazole-bridged pyridyl-N-oxide building modules with R-aromatics (R = –OH, –NH2 and –COOH). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
ACS Omega. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine–Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]
-
PubMed. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Retrieved from [Link]
- Darko, E., & B., K. (n.d.).
-
Ainfo Inc. (n.d.). 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. Retrieved from [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
-
PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
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"Resolving common issues in the synthesis of 1,2,4-oxadiazoles".
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As bioisosteres of amides and esters, 1,2,4-oxadiazoles are of significant interest in medicinal chemistry for their potential to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address the common challenges encountered during the synthesis of 1,2,4-oxadiazoles. Our goal is to equip you with the knowledge and practical solutions to overcome these hurdles and achieve successful synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a detailed explanation of the potential causes and offers step-by-step solutions to resolve the issue.
Problem 1: Low or No Product Yield
Q1: I am not getting any of my desired 1,2,4-oxadiazole product. What are the first things I should check?
A1: When faced with a complete lack of product formation, a systematic check of your starting materials and reaction setup is crucial. Here’s a checklist to guide your troubleshooting process:
-
Verify Starting Material Quality: The purity and stability of your starting materials, especially the amidoxime, are paramount.[3] Amidoximes can be unstable and may degrade upon storage. It is highly recommended to use freshly prepared amidoximes or to verify the purity of commercially available ones by NMR or LC-MS before use.
-
Ensure Anhydrous Conditions: If your reaction involves moisture-sensitive reagents, such as acyl chlorides or coupling agents like carbodiimides, strict anhydrous conditions are necessary. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Re-evaluate Your Base and Solvent: The choice of base and solvent is critical for the success of the reaction. The base should be strong enough to deprotonate the amidoxime but not so strong as to cause decomposition of the starting materials or product. The solvent must be compatible with all reagents and capable of dissolving the starting materials.
-
Confirm Reaction Temperature: Some cyclization reactions require heating to proceed at a reasonable rate, while others can be performed at room temperature.[3][4] Verify that your reaction is being conducted at the appropriate temperature as specified in the literature protocol you are following.
Q2: My reaction yield is consistently low. How can I optimize the reaction conditions to improve it?
A2: Consistently low yields suggest that your reaction conditions are suboptimal. Here are several parameters you can adjust to improve the yield of your 1,2,4-oxadiazole synthesis:
-
Optimize the Base: The choice and amount of base can significantly impact the reaction. If you are using a weak base, consider switching to a stronger, non-nucleophilic base. A common strategy is to use an excess of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA).
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and solubility of your reactants. Aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. You may need to screen a few different solvents to find the optimal one for your specific substrates.
-
Temperature and Reaction Time: If the reaction is slow, increasing the temperature may improve the yield. However, be cautious, as higher temperatures can also lead to the formation of side products. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time and prevent product degradation.
-
Coupling Agents for Carboxylic Acids: If you are using a carboxylic acid as the acylating agent, a coupling agent is often required to activate it. Common coupling agents include carbodiimides (e.g., DCC, EDC) or reagents like HBTU.[5] The choice of coupling agent can have a significant impact on the yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[1][6][7] If you have access to a microwave reactor, this is an excellent option to explore for optimizing your synthesis.
Q3: I suspect my amidoxime starting material is the problem. How can I ensure its quality and stability?
A3: The quality of the amidoxime is a frequent culprit in failed 1,2,4-oxadiazole syntheses. Here's how to address this:
-
Fresh is Best: Amidoximes are known to be unstable and can decompose over time, especially if not stored properly.[3] It is always best to use freshly prepared amidoximes.
-
Proper Synthesis and Purification: The most common method for preparing amidoximes is the reaction of a nitrile with hydroxylamine.[8][9] Ensure the reaction goes to completion and that the product is properly purified to remove any unreacted starting materials or byproducts.
-
Characterization: Always characterize your amidoxime by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step.
-
Storage: If you must store your amidoxime, do so in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of Side Products and Impurities
Q4: I am observing a significant amount of the intermediate O-acylamidoxime in my one-pot reaction. How can I promote complete cyclization?
A4: The accumulation of the O-acylamidoxime intermediate in a one-pot synthesis indicates that the final cyclodehydration step is the rate-limiting step. Here are some strategies to drive the reaction to completion:
-
Increase the Temperature: The cyclodehydration of the O-acylamidoxime to the 1,2,4-oxadiazole often requires thermal energy. Increasing the reaction temperature can significantly accelerate this step.
-
Add a Dehydrating Agent: In some cases, the addition of a mild dehydrating agent can promote the cyclization.
-
Choice of Base and Solvent: A stronger base or a higher boiling point solvent might be necessary to facilitate the cyclization. For example, switching from THF to a higher boiling solvent like toluene or xylene and refluxing can be effective.
-
Microwave Irradiation: As mentioned earlier, microwave heating is highly effective at promoting the cyclodehydration step and can often lead to complete conversion in a much shorter time.[1][6][7]
Q5: I am seeing unexpected peaks in my NMR/LC-MS, suggesting side reactions. What are the common side products in 1,2,4-oxadiazole synthesis and how can I avoid them?
A5: Several side reactions can occur during the synthesis of 1,2,4-oxadiazoles, leading to a mixture of products. Here are some of the most common ones and how to mitigate them:
-
Unreacted Starting Materials: This is the most straightforward issue to identify. If you see significant amounts of your starting amidoxime and acylating agent, it indicates an incomplete reaction. Revisit the optimization strategies discussed in Q2.
-
Amidoxime Decomposition: Amidoximes can decompose, especially under harsh reaction conditions (e.g., high temperatures or very strong bases).[3] Using milder conditions and shorter reaction times can help minimize this.
-
Boulton-Katritzky Rearrangement: This is a common thermal rearrangement of 1,2,4-oxadiazoles that can lead to the formation of other heterocyclic systems.[10] This rearrangement is more likely to occur with certain substitution patterns and at higher temperatures. If you suspect this is happening, try to conduct your reaction at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[3][9] This can be performed as a two-step process, where the intermediate O-acylamidoxime is isolated before cyclodehydration, or as a more streamlined one-pot synthesis.[4][11] Other notable methods include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and various oxidative cyclization strategies.[3][12]
Q2: How do the electronic properties of the substituents on the starting materials affect the reaction?
A2: The electronic properties of the substituents on both the amidoxime and the acylating agent can significantly influence the reaction rate and yield.[3] Electron-withdrawing groups on the acylating agent generally make it more reactive and can facilitate the initial acylation step. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity, also promoting the acylation. The electronic nature of the substituents can also affect the stability of the intermediate and the ease of the final cyclization step.
Q3: What are the advantages and disadvantages of a one-pot versus a two-step synthesis?
A3: Both one-pot and two-step synthetic approaches have their own set of advantages and disadvantages:
| Approach | Advantages | Disadvantages |
| One-Pot Synthesis | - More efficient and time-saving- Reduces the need for intermediate purification steps- Can lead to higher overall yields by avoiding losses during isolation | - Can be more challenging to optimize- Side reactions can be more difficult to control- May require careful control of reaction conditions to ensure all steps proceed cleanly |
| Two-Step Synthesis | - Allows for the isolation and purification of the intermediate O-acylamidoxime, ensuring its quality before the final cyclization- Can be easier to troubleshoot if problems arise- May lead to a cleaner final product | - More time-consuming and labor-intensive- May result in a lower overall yield due to losses during the intermediate isolation and purification steps |
Q4: Are there any safety precautions I should be aware of when working with the reagents for 1,2,4-oxadiazole synthesis?
A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Some specific reagents used in 1,2,4-oxadiazole synthesis require special handling:
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid heating in a closed system.
-
Acylating Agents: Acyl chlorides and anhydrides are often corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Coupling Agents: Some coupling agents, like DCC, are potent allergens. Avoid inhalation and skin contact.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Here are some general, step-by-step protocols for the synthesis of 1,2,4-oxadiazoles. Note that these are general procedures and may require optimization for your specific substrates.
Protocol 1: General Procedure for the Synthesis of Amidoximes from Nitriles
-
To a solution of the nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.[8]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amidoxime.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure amidoxime.
Protocol 2: General Two-Step Procedure for the Synthesis of 1,2,4-Oxadiazoles
Step A: Synthesis of the O-Acylamidoxime
-
Dissolve the amidoxime (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., triethylamine, 1.2 eq).
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude O-acylamidoxime can be used in the next step without further purification or can be purified by column chromatography.
Step B: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 1,2,4-oxadiazole.
Protocol 3: General One-Pot Procedure for the Synthesis of 1,2,4-Oxadiazoles
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile), add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature sufficient to promote cyclization (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
-
In a microwave-safe reaction vessel, combine the amidoxime (1.0 eq), the carboxylic acid or acyl chloride (1.1 eq), a suitable base (e.g., DIEA, 2.0 eq), and a microwave-safe solvent (e.g., acetonitrile, DMF).
-
If using a carboxylic acid, add a coupling agent (e.g., HBTU, 1.1 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[1][5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the one-pot procedure and purify the product by column chromatography.
Visualizations
Caption: The Boulton-Katritzky rearrangement side reaction.
References
-
Phakhodee, W., Duangkamola, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38940–38949. [Link]
-
Sidneva, V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3333. [Link]
-
MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Galochkina, A. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. [Link]
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. [Link]
-
ResearchGate. (n.d.). Some synthetic approaches to oxadiazole molecules. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Sci-Hub. [Link]
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-410. [Link]
-
Singh, P., & Kaur, M. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-19. [Link]
-
Svatunek, D., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 29(6), 2024–2030. [Link]
-
Wang, X., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]
-
Baxendale, I. R., et al. (2005). Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating. Organic Letters, 7(5), 925–928. [Link]
-
Wang, Y., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 18(30), 5861-5865. [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry, 81(15), 6546–6552. [Link]
-
Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
-
ResearchGate. (2016). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. ResearchGate. [Link]
-
Baxendale, I. R., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
-
Li, W., et al. (2019). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 9(24), 13735-13739. [Link]
-
ResearchGate. (2018). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. [Link]
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. [Link]
-
Karafoulidis, P., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(15), 1675-1698. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-Oxadiazoles. Organic Chemistry Portal. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 430-449. [Link]
-
Sharma, V., & Kumar, P. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3116-3127. [Link]
-
Phakhodee, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38940-38949. [Link]
-
Smith, C. J., et al. (2016). Rapid, Microwave Accelerated Synthesis ofT[3][11][13]riazolo[3,4-b]o[4][11][13]xadiazoles from 4-Acylamino-1,2,4-Triazoles. Molecules, 21(8), 990. [Link]
-
American Chemical Society. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
-
Głowacka, I. E., & Cylińska, Z. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5648. [Link]
-
Singh, P., & Kaur, M. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(18), 1361-1383. [Link]
-
Shults, E. E., et al. (2021). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 26(16), 4991. [Link]
-
IRIS UniPA. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]
-
de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
American Chemical Society. (1962). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry, 5(2), 354-362. [Link]
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- 6. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
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Propanoic Acid Derivatives in Solution: A Technical Guide to Enhancing Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanoic acid derivatives. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address the common stability challenges encountered when working with these compounds in solution. Our focus is on understanding the root causes of degradation and implementing effective, validated protocols to ensure the integrity of your experiments and formulations.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when working with propanoic acid derivatives.
Q1: My propanoic acid derivative is showing signs of degradation shortly after being dissolved. What are the most likely causes?
A1: Immediate degradation upon dissolution is often attributable to two primary factors: hydrolysis and pH instability. Propanoic acid derivatives, particularly esters and amides, are susceptible to cleavage by water. The rate of this hydrolysis is highly pH-dependent. At non-optimal pH values, this degradation can be rapid. For instance, many ester-containing derivatives are most stable in a slightly acidic pH range (typically pH 4-6) and will rapidly hydrolyze in alkaline conditions.
Actionable First Steps:
-
Verify Solution pH: Immediately measure the pH of your solution. Do not assume the pH of the solvent is neutral, especially after the addition of your compound.
-
Review Compound pKa: Consult the literature for the pKa of your specific derivative. The stability of your compound is often lowest at pH values around its pKa.
-
Initial Buffer Screening: Prepare fresh solutions in a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) to empirically determine a more stable environment.
Q2: I've noticed a yellowing of my solution and a loss of potency over time, even when stored in the dark. What could be happening?
A2: The yellowing of a solution, coupled with potency loss in the absence of light, strongly suggests oxidative degradation. Many organic molecules, including certain propanoic acid derivatives, are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in your solvents.
Troubleshooting Oxidative Degradation:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents, as lower-grade solvents can contain oxidative impurities.
-
Consider Antioxidants: The addition of a small amount of an antioxidant can be highly effective. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid, typically at concentrations of 0.01-0.1%.
Q3: My compound seems stable at room temperature for a short period but degrades upon refrigeration. This seems counterintuitive. Why would this happen?
A3: This phenomenon, while seemingly paradoxical, is often related to the solubility of the compound and the buffer components at different temperatures. As the temperature decreases, the solubility of your propanoic acid derivative may decrease, leading to precipitation. What appears as degradation may, in fact, be the compound coming out of solution, thus reducing its measured concentration. Additionally, the pH of some buffer systems can shift with temperature, potentially moving to a pH range where your compound is less stable.
Investigative Protocol:
-
Visual Inspection: Carefully inspect the refrigerated sample for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Assessment: Determine the solubility of your compound at both room temperature and the refrigerated temperature.
-
Temperature-Stable Buffers: If you suspect a pH shift, consider using a buffer system known for its temperature stability, such as HEPES or MOPS.
Part 2: In-Depth Troubleshooting and Protocol Guides
This section provides more detailed experimental workflows for systematically diagnosing and solving stability issues.
Systematic Investigation of pH-Dependent Degradation
The stability of propanoic acid derivatives is often critically dependent on the pH of the solution. A pH-rate profile study is a fundamental experiment to characterize the stability of your compound and identify the optimal pH for its storage and use.
Experimental Protocol: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known pKa values to ensure adequate buffering capacity at each pH point (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Stock Solution Preparation: Prepare a concentrated stock solution of your propanoic acid derivative in a non-aqueous, inert solvent (e.g., acetonitrile or DMSO).
-
Sample Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the volume of the organic solvent is low (typically <1%) to minimize its effect on the solution's properties.
-
Time-Point Sampling: Incubate the samples at a controlled temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Reaction Quenching: Immediately quench the degradation reaction by diluting the aliquot in a mobile phase or a solvent that stabilizes the compound, often by adjusting the pH.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs). A subsequent plot of log(k_obs) versus pH will reveal the pH-rate profile and the pH of maximum stability.
Data Presentation: Example pH-Rate Profile Data
| pH | Buffer System | Degradation Rate Constant (k_obs) at 40°C (hr⁻¹) | Half-Life (t½) (hours) |
| 2.0 | Glycine-HCl | 0.085 | 8.15 |
| 4.0 | Acetate | 0.015 | 46.2 |
| 6.0 | Phosphate | 0.022 | 31.5 |
| 7.4 | Phosphate | 0.150 | 4.62 |
| 9.0 | Borate | 0.580 | 1.20 |
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for propanoic acid derivative degradation.
Mitigating Oxidative Degradation
Oxidative degradation can be a significant issue, but it is often manageable with the right preventative measures. The key is to remove potential initiators of oxidation.
Mechanism of Action for Antioxidants: Antioxidants like BHT work by acting as "radical scavengers." They can donate a hydrogen atom to a reactive free radical, neutralizing it and preventing it from attacking your compound of interest. The antioxidant itself becomes a radical, but it is much more stable and less reactive.
Protocol for a Comparative Study with Antioxidants
-
Solvent Preparation: Prepare three sets of your chosen buffer at the optimal pH determined previously.
-
Set A: No additions (Control).
-
Set B: Add BHT to a final concentration of 0.05%.
-
Set C: Add ascorbic acid to a final concentration of 0.05%.
-
-
Solution Preparation: Prepare solutions of your propanoic acid derivative in each of the three solvent sets.
-
Incubation and Analysis: Incubate all samples under the same conditions (e.g., 25°C, protected from light) and analyze at regular intervals as described in the pH-rate profile study.
-
Evaluation: Compare the degradation rates in the presence and absence of antioxidants to determine their efficacy.
Part 3: Advanced Considerations and Best Practices
Storage and Handling:
-
Headspace Minimization: When storing solutions, use vials that are appropriately sized for the volume of the solution to minimize the amount of oxygen in the headspace.
-
Inert Gas Overlay: For particularly sensitive compounds, after preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.
-
Excipient Compatibility: If you are working on a formulation, be aware that excipients can also impact stability. For example, some common pharmaceutical excipients contain trace amounts of metal ions that can catalyze oxidative degradation.
Visualization of Degradation Pathways
Caption: Common degradation pathways for propanoic acid derivatives.
References
"Troubleshooting inconsistent results in bioassays with 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid"
Technical Support Center: 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
A Guide for Senior Application Scientists
Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting for common issues encountered during bioassay development and execution. As this is a specific chemical entity, we will address problems from the foundational level of compound handling to the complexities of biological assay systems. Our goal is to equip you with the logic and tools to diagnose and resolve inconsistencies in your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Compound Integrity & Behavior
This section focuses on issues originating from the physicochemical properties of the compound itself. Inconsistent compound behavior is a primary source of variable results.
Question 1: My dose-response curves are inconsistent between experiments, showing shifts in potency (IC50/EC50). What's the primary suspect?
This is a classic and often frustrating issue. The most common culprit is inconsistent compound solubility or stability in your assay medium. This compound, like many heterocyclic compounds, may have limited aqueous solubility.
Causality Explained: If the compound precipitates, its effective concentration in the assay is lower and more variable than the nominal concentration you prepared. This can be influenced by temperature, pH, and interactions with media components like serum.
Troubleshooting Protocol:
-
Visual Solubility Check: Prepare your highest stock concentration in the final assay buffer. After a typical incubation period (e.g., 24-48 hours) at the assay temperature (e.g., 37°C), visually inspect the solution for precipitate. For a more sensitive check, centrifuge the solution and measure the compound concentration in the supernatant using HPLC-UV.
-
Vehicle & Solvent Validation: The choice of solvent is critical. While DMSO is common, its final concentration should be kept low (typically <0.5%) as it can have biological effects. Always include a "vehicle-only" control in your experiments to ensure the solvent itself is not causing an effect.
-
Kinetic Solubility Assessment: Before extensive testing, perform a kinetic solubility assay. This involves preparing a high-concentration DMSO stock and then diluting it into your aqueous assay buffer. The concentration at which the compound begins to precipitate is its kinetic solubility limit. This limit should be higher than the highest concentration used in your dose-response experiments.
Question 2: I'm observing a drop-off in activity at higher concentrations, creating a "bell-shaped" or non-sigmoidal dose-response curve. Why is this happening?
A bell-shaped (or U-shaped) curve often points to one of several issues: off-target effects, cytotoxicity, or compound aggregation at high concentrations.
Causality Explained:
-
Cytotoxicity: At high concentrations, the compound may be killing the cells, which can mask any specific inhibitory or activating effect you are trying to measure. For example, in a luciferase reporter assay, fewer viable cells will result in a lower signal, mimicking inhibition.
-
Compound Aggregation: Many small molecules form aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or sequester proteins, leading to artifacts that disappear upon addition of a non-ionic detergent like Triton X-100.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the cause of non-sigmoidal dose-response curves.
Caption: Troubleshooting non-sigmoidal dose-response curves.
Category 2: Assay System & Biological Variability
This section addresses variability arising from the biological components of your assay.
Question 3: I'm seeing significant plate-to-plate or day-to-day variability in my results, even when my controls seem fine. What should I check?
This points towards subtle but critical variations in your biological system or experimental setup.
Causality Explained: Cell-based assays are dynamic systems. Factors like cell passage number, confluency, and serum lot can significantly impact cellular physiology and, consequently, their response to a compound.
Key Parameters to Standardize:
| Parameter | Recommended Action & Rationale |
| Cell Passage Number | Maintain a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. Document the passage number for every experiment. |
| Cell Confluency | Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of compound addition. Overly confluent or sparse cells will respond differently. |
| Serum Lot | Serum is a major source of variability. When a new lot of FBS is purchased, test it against the old lot with your reference compounds to ensure consistent assay performance before using it for critical experiments. |
| Incubation Times | Strictly adhere to standardized incubation times for cell plating, compound treatment, and reagent addition. Use a calibrated timer. |
| Plate Layout | Be aware of "edge effects," where wells on the perimeter of a plate behave differently due to temperature and evaporation gradients. Avoid placing critical samples in outer wells, or fill them with sterile buffer/media. |
Question 4: My assay window (Signal-to-Background or Z'-factor) is low or inconsistent. How can I improve it?
A robust assay requires a clear and consistent distinction between positive and negative controls. A low Z'-factor (<0.5) indicates that the assay is not reliable for screening.
Causality Explained: A poor assay window can be caused by low signal from your positive control, high background from your negative control, or high variability in your replicates.
Optimization Workflow:
"Minimizing byproduct formation in pyridine-oxadiazole synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for pyridine-oxadiazole synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds. The 2,5-disubstituted 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, and its successful synthesis is a critical step in the development of novel therapeutics.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of pyridine-oxadiazoles, focusing on the common and highly effective method of cyclodehydration of 1,2-diacylhydrazine intermediates.[3][4]
Question 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted 1,2-diacylhydrazine intermediate. How can I drive the cyclization to completion?
Answer:
This is the most common issue, indicating that the dehydration step is not efficient enough. The 1,2-diacylhydrazine is a stable intermediate that requires sufficient activation to eliminate water and form the oxadiazole ring.
Causality:
-
Insufficiently Powerful Dehydrating Agent: Milder reagents may not be effective for all substrates, especially those with electron-withdrawing groups that deactivate the carbonyl oxygen.
-
Low Reaction Temperature: The activation energy for the cyclodehydration is often significant, requiring elevated temperatures to proceed at a reasonable rate.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
Troubleshooting Steps:
-
Increase Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to reflux. For reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), refluxing is common.[2][5] A higher temperature provides the necessary energy to overcome the activation barrier for intramolecular cyclization.
-
Extend Reaction Time: Monitor the reaction by TLC every 2-4 hours. If the product spot is forming but the intermediate spot remains strong, the reaction may just be slow. Extend the total reaction time up to 24 hours before considering it stalled.
-
Change the Dehydrating Agent: If temperature and time are not effective, your choice of reagent is likely the issue. The required strength of the dehydrating agent can vary. A comparison is provided in the table below. For resistant substrates, switching from a milder agent like TsCl/pyridine to a stronger one like POCl₃ or polyphosphoric acid (PPA) is often necessary.[3][4][6][7]
Data Summary: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| POCl₃ | Reflux, 2-8 h | Highly effective, widely used, drives reaction to completion.[2][3] | Harsh; can cause charring; potential for chlorinated byproducts; difficult workup. |
| SOCl₂ | Reflux, 4-12 h | Strong dehydrating agent. | Can lead to side reactions; generates HCl and SO₂ gas.[4] |
| Polyphosphoric Acid (PPA) | 120-160 °C, 4-8 h | Good for difficult substrates; acts as both solvent and catalyst.[7] | Viscous, making product isolation difficult; requires high temperatures. |
| Tosyl Chloride (TsCl) / Pyridine | Reflux, 6-18 h | Milder conditions; avoids harsh acids.[3][8] | May be insufficient for deactivated substrates; pyridine can be difficult to remove. |
| Burgess Reagent | Microwave or Reflux, 1-4 h | Very mild; good for sensitive functional groups.[3][9] | Expensive; stoichiometry is critical. |
Question 2: My workup is complete, but my final product is contaminated with the starting pyridine carboxylic acid. What causes this and how can I prevent it?
Answer:
The presence of the starting carboxylic acid points to the hydrolysis of either your acyl hydrazide starting material or the 1,2-diacylhydrazine intermediate.
Causality:
-
Presence of Water: The most direct cause. Any water in the reaction mixture can participate in hydrolysis, which is often faster than the desired cyclization at elevated temperatures.
-
Inefficient Acylation: If forming the 1,2-diacylhydrazine in situ from a pyridine carboxylic acid and a second hydrazide, the initial coupling reaction may be incomplete, leaving unreacted acid.[6]
-
Workup Procedure: Quenching the reaction with a large volume of water or ice while the mixture is still hot and acidic can promote rapid hydrolysis of any unreacted intermediate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use freshly opened or distilled dehydrating agents. The pyridine moiety can be hygroscopic, so ensure your starting materials are dry.
-
Optimize the Intermediate Formation: If performing a one-pot reaction, ensure the initial acylation step is complete before adding the dehydrating agent. Using a standard peptide coupling agent like HATU can improve the efficiency of the initial amide bond formation.[6]
-
Modify the Workup:
-
Cool the reaction mixture to room temperature before quenching.
-
Instead of pouring the reaction mixture into water, slowly and carefully add ice or cold water to the flask with vigorous stirring.
-
Neutralize the mixture promptly. After quenching, basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8-9.[10] This will deprotonate the pyridine nitrogen and precipitate the neutral oxadiazole product, leaving the deprotonated carboxylate salt in the aqueous layer.
-
Experimental Workflow: Optimized Workup Protocol
Caption: Optimized workup to prevent hydrolysis.
Question 3: My NMR spectrum is clean except for some small, unidentified aromatic signals. Could these be byproducts from the dehydrating agent, for example, when using POCl₃?
Answer:
Yes, this is a distinct possibility, especially with reagents like POCl₃ or SOCl₂ and substrates containing other functional groups.
Causality:
-
Chlorination: POCl₃ is a potent chlorinating agent. While the pyridine ring itself is generally resistant to chlorination under these conditions, other electron-rich aromatic rings or activated positions on the molecule can be susceptible, leading to chlorinated byproducts.
-
Rearrangement: Although less common for this specific synthesis, strong acids at high temperatures can sometimes catalyze molecular rearrangements.
-
Decomposition: Sensitive functional groups elsewhere in the molecule may decompose under the harsh reaction conditions, leading to a mixture of minor, unidentified products.
Troubleshooting Steps:
-
Use a Milder Dehydrating Agent: This is the most effective solution. Switching from POCl₃ to TsCl/pyridine or the Burgess reagent will almost certainly eliminate chlorination and other harsh side reactions.[3][9] This is highly recommended if your molecule contains sensitive groups.
-
Lower the Reaction Temperature: If you must use POCl₃, try running the reaction at the lowest temperature that still allows for complete conversion. For example, attempt the reaction at 80 °C instead of reflux and extend the reaction time.
-
Purification: If the byproducts are minor, they can often be removed by column chromatography or recrystallization. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, can effectively separate the slightly more polar desired product from less polar chlorinated byproducts.
Core Reaction Mechanism & Byproduct Pathway
Understanding the reaction pathway is key to diagnosing issues. The desired reaction proceeds via an intramolecular cyclization followed by dehydration. The most common byproduct is simply the failure of this dehydration step.
Caption: The pathway to pyridine-oxadiazole vs. byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclodehydration of a 1,2-diacylhydrazine? The reaction proceeds by activation of a carbonyl oxygen by the dehydrating agent (e.g., phosphorylation by POCl₃). This makes the carbonyl carbon more electrophilic, allowing the lone pair of the second amide nitrogen to attack it in an intramolecular fashion. This forms a cyclic intermediate which then eliminates the activated leaving group and a proton to generate the stable, aromatic oxadiazole ring.
Q2: Are there any specific solvent considerations? For reagents like POCl₃ and SOCl₂, they are often used in excess and can serve as the solvent.[1][2] If a co-solvent is needed, an inert, high-boiling solvent like toluene or xylene is appropriate. For milder reagents like TsCl, pyridine is often used as both the base and the solvent.[8] Ensure solvents are anhydrous to prevent hydrolysis.
Q3: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis has been shown to be very effective for this transformation, often reducing reaction times from hours to minutes and improving yields.[8][9] It is particularly effective when used with milder reagents like the Burgess reagent.
Q4: How do I confirm the structure of my final product? Standard characterization techniques should be used. ¹H and ¹³C NMR will confirm the overall structure and purity. High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and formula. FTIR spectroscopy can show the disappearance of the N-H and C=O stretches of the diacylhydrazine intermediate and the appearance of characteristic C=N and C-O-C stretches of the oxadiazole ring. For novel compounds, single-crystal X-ray diffraction provides unambiguous structural proof.[11]
References
-
ResearchGate. (2017). UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow. Available from: [Link]
-
MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
PubMed Central. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Available from: [Link]
-
ResearchGate. (2020). Synthesis of substituted 1,3,4-oxadiazole derivatives. Available from: [Link]
-
MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]
-
ACS Omega. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available from: [Link]
-
National Institutes of Health. (2023). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available from: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
-
ResearchGate. (2009). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. Available from: [Link]
-
ResearchGate. (2011). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. Available from: [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
-
ResearchGate. (2021). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its Antiproliferative activity. Available from: [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]
-
ResearchGate. (2023). Synthesis of pyridine‐substituted oxadiazole derivative. Available from: [Link]
-
National Institutes of Health. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Welcome to the Technical Support Center for the scale-up synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible scale-up of this active pharmaceutical ingredient (API) intermediate.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of pyridine-2-carboxamidoxime from pyridine-2-carbonitrile and hydroxylamine. The second, and key, step is the reaction of pyridine-2-carboxamidoxime with succinic anhydride to form the desired 1,2,4-oxadiazole ring and the propanoic acid side chain.
Caption: Overall synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Cyclodehydration: The formation of the 1,2,4-oxadiazole ring from the O-acyl amidoxime intermediate is often the rate-limiting step and can be challenging.[1] | Optimize Thermal Conditions: Ensure adequate and uniform heating. On a larger scale, thermal gradients can be an issue.[2] Consider a higher boiling point solvent like toluene or xylene if the reaction is sluggish. Microwave irradiation has also been shown to be effective for this type of cyclization.[3] |
| Hydrolysis of Succinic Anhydride: Succinic anhydride is sensitive to moisture and can hydrolyze to succinic acid, which will not react to form the desired product. | Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Sub-optimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to degradation of the starting materials or product. | Controlled Heating: A lab-scale procedure suggests heating at 130°C (403 K) for 4 hours.[4] During scale-up, a gradual ramp-up to the target temperature is recommended to maintain control. | |
| Presence of Impurities | Unreacted Starting Materials: Incomplete reaction can leave residual pyridine-2-carboxamidoxime and succinic acid (from hydrolysis of the anhydride). | Stoichiometry and Reaction Time: On a larger scale, consider a slight excess of succinic anhydride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Extend the reaction time and monitor for the disappearance of starting materials by an appropriate in-process control (IPC) like HPLC. |
| Formation of the O-acyl Amidoxime Intermediate: The intermediate may not fully cyclize to the final product. | Forcing Cyclization Conditions: If the intermediate is isolated, it can be subjected to more stringent conditions to promote cyclization, such as heating in a high-boiling point solvent or using a mild, non-nucleophilic base. | |
| Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocyclic systems.[1][5] | Control Temperature and pH: Avoid excessive temperatures during reaction and workup. Maintain neutral or slightly basic conditions during purification to minimize the risk of this rearrangement. | |
| Difficult Product Isolation and Purification | Oiling Out During Crystallization: The product may separate as an oil rather than a crystalline solid, making filtration difficult and leading to lower purity. | Optimize Crystallization Solvent System: While ethanol is a reported recrystallization solvent, a mixture of solvents may be necessary for controlled crystallization on a larger scale.[4] Consider anti-solvent crystallization, for example, by dissolving the crude product in a good solvent (e.g., methanol, acetone) and slowly adding a poor solvent (e.g., water, heptane) to induce precipitation. |
| Poor Filterability: The precipitated product may be very fine or gelatinous, leading to slow filtration times. | Control Cooling Rate: A slower cooling rate during crystallization can lead to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the formation of larger crystals. | |
| Safety Concerns During Scale-up | Exothermic Reaction: The acylation of the amidoxime by the anhydride can be exothermic, and on a large scale, the heat generated may be difficult to dissipate, potentially leading to a runaway reaction.[5] | Controlled Addition and Cooling: Add the succinic anhydride portion-wise or as a solution at a controlled rate to the heated solution of the amidoxime. Ensure the reactor is equipped with an efficient cooling system to manage any exotherm. |
| Handling of Reagents: Succinic anhydride is a corrosive solid and a respiratory irritant.[1] Pyridine derivatives can be toxic. | Personal Protective Equipment (PPE): Always handle reagents in a well-ventilated area or fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat. For large-scale operations, respiratory protection may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the reaction between pyridine-2-carboxamidoxime and succinic anhydride?
A1: The most critical process parameters are:
-
Temperature: Precise temperature control is crucial. The reaction requires elevated temperatures to proceed, but overheating can lead to impurity formation and potential thermal decomposition. A target of 130°C should be maintained with careful monitoring.[4]
-
Rate of Addition: On a larger scale, the succinic anhydride should be added in a controlled manner to manage the exotherm and ensure a homogeneous reaction mixture.
-
Agitation: Efficient mixing is vital to ensure good heat and mass transfer, preventing localized hotspots and ensuring all reactants are in contact. The agitator speed and design should be appropriate for the reactor size and the nature of the reaction mixture (which may become a slurry).
-
Reaction Time: The reaction should be monitored for completion using an appropriate in-process control (IPC) to avoid unnecessary heating and potential degradation.
Q2: What is the likely impurity profile for this synthesis, and how can these impurities be minimized?
A2: The likely impurities include:
-
Pyridine-2-carboxamidoxime (unreacted): Minimized by using a slight excess of succinic anhydride and ensuring sufficient reaction time.
-
Succinic acid: Formed from the hydrolysis of succinic anhydride. Minimized by using anhydrous conditions.
-
O-acyl amidoxime intermediate: Results from incomplete cyclodehydration. Can be minimized by ensuring adequate heating and reaction time.
-
Boulton-Katritzky rearrangement products: Less common but possible with excessive heat or acidic conditions. Minimized by careful temperature control and maintaining a neutral pH during workup.
Caption: Main reaction pathway and potential impurity formation.
Q3: The lab-scale procedure uses recrystallization from ethanol. What are some alternative, scalable purification strategies?
A3: While ethanol is a good starting point, for large-scale purification, you might consider:
-
Mixed Solvent Systems: A mixture of a good solvent (e.g., methanol, acetone, ethyl acetate) and a poor solvent (anti-solvent, e.g., water, heptane, diisopropyl ether) can provide better control over the crystallization process, leading to higher purity and better crystal morphology.
-
pH Adjustment: The final product is a carboxylic acid, so its solubility is pH-dependent. You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution), filter to remove any insoluble impurities, and then re-precipitate the pure product by acidifying the filtrate (e.g., with HCl). This is a very effective method for removing neutral impurities.
-
Slurry Wash: After initial isolation, the crude product can be slurried in a solvent in which it has low solubility (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethanol and water) to wash away more soluble impurities.
Q4: Are there any specific safety precautions I should take when running this reaction at a larger scale?
A4: Yes, several safety precautions are critical:
-
Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the starting materials, intermediates, and the final product, as well as the exothermicity of the reaction.
-
Reactor Safety: Ensure the reactor is properly rated for the temperature and pressure of the reaction and is equipped with a reliable cooling system, a pressure relief device, and an emergency quench system.
-
Inert Atmosphere: blanket the reaction with an inert gas like nitrogen to prevent moisture ingress and potential side reactions.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including flame-retardant lab coats, safety glasses with side shields or goggles, and chemical-resistant gloves.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a known procedure for a similar compound and should be optimized for your specific requirements.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2-carboxamidoxime (1.0 equivalent) and a suitable solvent (e.g., toluene or xylene, approximately 5-10 volumes).
-
Heating: Heat the mixture to 130°C with stirring.
-
Reagent Addition: Once the temperature is stable, add succinic anhydride (1.1 equivalents) portion-wise over 15-30 minutes.
-
Reaction: Maintain the reaction mixture at 130°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the crude product. If not, remove the solvent under reduced pressure.
-
Wash the crude solid with cold water and then a non-polar solvent like hexane to remove non-polar impurities.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Filter the purified crystals and dry them in a vacuum oven at a temperature not exceeding 60-70°C.
-
Scale-Up Considerations and Protocol
-
Reactor Setup: A jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and an addition funnel is recommended.
-
Charging: Charge the reactor with pyridine-2-carboxamidoxime and the chosen solvent. Begin agitation and start heating the jacket to the target temperature of 130°C.
-
Controlled Addition: Once the internal temperature reaches ~125°C, begin the controlled addition of a solution of succinic anhydride in the reaction solvent via the addition funnel over 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction at 130°C and monitor for completion using a validated IPC method.
-
Workup and Isolation:
-
Cool the reactor contents to 20-25°C.
-
Filter the product using a suitable filter (e.g., a Nutsche filter).
-
Wash the filter cake with water, followed by an appropriate organic solvent (e.g., MTBE or heptane).
-
-
Purification:
-
Transfer the wet cake to a clean reactor.
-
Add the recrystallization solvent (e.g., ethanol or a pre-determined solvent mixture) and heat to reflux to dissolve the solid.
-
Cool the solution in a controlled manner to induce crystallization. Seeding may be beneficial.
-
Filter the purified product, wash with cold solvent, and dry under vacuum at an appropriate temperature.
-
Data Presentation
| Parameter | Lab-Scale | Pilot-Scale Target |
| Pyridine-2-carboxamidoxime | 1.0 eq | 1.0 eq |
| Succinic Anhydride | 1.1 eq | 1.1-1.2 eq |
| Solvent Volume | 5-10 vol | 8-12 vol |
| Reaction Temperature | 130°C | 128-132°C |
| Addition Time | 15-30 min | 1-2 hours |
| Reaction Time | 4-6 hours | IPC-dependent (target 4-8 hours) |
| Expected Yield | 70-85% | >75% |
| Purity (by HPLC) | >98% | >99.0% |
References
-
Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Succinic anhydride. Fisher Scientific.
-
dos Santos, G. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
"Addressing solubility issues of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid in biological media"
Introduction to Solubility Challenges
Welcome to the technical support center for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor aqueous solubility of this compound in biological media. The inherent physicochemical properties of many heterocyclic compounds, including oxadiazole derivatives, often lead to challenges in achieving the desired concentrations for in vitro and in vivo studies, potentially impacting the accuracy and reproducibility of experimental results.[1][2][3]
This document provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge and practical techniques to effectively address these solubility issues. Our approach is grounded in fundamental principles of physical chemistry and formulation science, providing not just "what to do" but "why you're doing it."
Understanding the Molecule: Physicochemical Properties
This compound is a molecule that incorporates several key functional groups that influence its solubility:
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A Pyridine Ring: A basic nitrogen-containing aromatic ring.
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A 1,2,4-Oxadiazole Ring: A five-membered aromatic ring with two nitrogen atoms and one oxygen atom.
-
A Propanoic Acid Tail: A carboxylic acid group attached to a short alkyl chain.
The interplay of these groups, particularly the ionizable pyridine and carboxylic acid moieties, dictates the compound's pH-dependent solubility. The aromatic nature of the heterocyclic core contributes to its hydrophobicity, often leading to poor solubility in aqueous environments at neutral pH.[1]
Estimated Physicochemical Properties:
| Functional Group | Estimated pKa | Rationale & References |
| Pyridine Nitrogen | ~5.2 | The pKa of pyridine is approximately 5.23. The electron-withdrawing nature of the attached oxadiazole ring may slightly decrease this value.[4][5] |
| Carboxylic Acid | ~4.8 | The pKa of propanoic acid is approximately 4.87. The electronic environment of the oxadiazole ring is unlikely to drastically alter this value.[6][7][8][9] |
This amphoteric nature, with both an acidic and a basic center, means the compound's net charge and, consequently, its solubility will be highly dependent on the pH of the biological medium.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to addressing solubility issues with this compound. We recommend a tiered approach, starting with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: A tiered approach to troubleshooting solubility issues.
Tier 1: pH Adjustment
Principle: As an amphoteric molecule, the solubility of this compound is at its minimum at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the biological medium away from the pI, we can increase the proportion of the charged, more soluble species.[10]
-
At pH < pKa of carboxylic acid (~4.8): The carboxylic acid will be predominantly protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). The net positive charge should increase solubility.
-
At pH > pKa of pyridine (~5.2): The pyridine nitrogen will be neutral, and the carboxylic acid will be deprotonated (negative charge). The net negative charge should increase solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers relevant to your biological assay (e.g., phosphate-buffered saline, Tris-HCl).
-
Add excess compound: To a fixed volume of each buffer, add an excess amount of the compound.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH: Generate a pH-solubility profile to identify the optimal pH range for your experiments.
Troubleshooting pH Adjustment:
-
Issue: The required pH for solubility is incompatible with the biological assay.
-
Solution: If the optimal pH for solubility compromises cell viability or enzyme activity, consider a combination of a sub-optimal pH adjustment with a low concentration of a co-solvent (Tier 2).
Tier 2: Co-solvents
Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][12][13] Common co-solvents for in vitro assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).
Recommended Starting Concentrations:
| Co-solvent | Recommended Starting Concentration in Final Assay Medium | Maximum Recommended Concentration | Notes & Cautions |
| DMSO | 0.1 - 0.5% (v/v) | 1-2% (v/v) | Can affect cell viability and enzyme activity at higher concentrations. Always include a vehicle control with the same final DMSO concentration.[11][12][14][15] |
| Ethanol | 0.1 - 0.5% (v/v) | 1% (v/v) | Can cause protein precipitation and cellular stress at higher concentrations. |
| PEG 300/400 | 1 - 5% (v/v) | 10% (v/v) | Generally well-tolerated by cells, but can increase the viscosity of the medium. |
Experimental Protocol: Co-solvent Stock Preparation and Use
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 10-100 mM).
-
Serial dilution: Perform serial dilutions of the stock solution in the same co-solvent to create a range of working stock solutions.
-
Spiking into biological media: Add a small volume of the working stock solution to the pre-warmed biological medium to achieve the desired final concentration of the compound and co-solvent. It is critical to add the stock solution to the medium with vigorous vortexing or mixing to avoid localized precipitation.
-
Vehicle control: Always prepare a vehicle control containing the same final concentration of the co-solvent as the highest concentration used for the test compound.
Troubleshooting Co-solvents:
-
Issue: Compound precipitates upon addition to the aqueous biological medium.
-
Solution:
-
Decrease the final concentration: The compound may be exceeding its kinetic solubility.
-
Increase the co-solvent concentration: Be mindful of the potential for co-solvent-induced artifacts.
-
"Solvent Shift" Method: Prepare the final dilution in a small volume of medium containing a higher percentage of the co-solvent, and then add this to the bulk of the medium.
-
Tier 3: Solubilizing Excipients
If pH adjustment and co-solvents are insufficient, the use of solubilizing excipients such as cyclodextrins and surfactants can be explored.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its apparent water solubility.[16][17][18][19][20]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features | Recommended Starting Concentration |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | 1-5% (w/v) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged. | 1-5% (w/v) |
| Randomly methylated-β-cyclodextrin (RAMEB) | High solubilizing capacity for many lipophilic compounds. | 0.5-2% (w/v) |
Experimental Protocol: Cyclodextrin Formulation
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your biological buffer or water.
-
Add the compound: Add the compound to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Filter and quantify: Filter the solution to remove any undissolved compound and determine the concentration of the solubilized drug.
Caption: Formation of a soluble inclusion complex with a cyclodextrin.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, increasing their solubility.[21][22][23][24]
Commonly Used Surfactants for In Vitro Assays:
| Surfactant | Type | Recommended Starting Concentration | Cautions |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% (v/v) | Can interfere with some cellular assays and protein binding. |
| Sodium dodecyl sulfate (SDS) | Anionic | 0.01 - 0.05% (w/v) | Can denature proteins and disrupt cell membranes. Use with caution. |
Experimental Protocol: Surfactant-based Solubilization
-
Prepare a surfactant solution: Prepare a solution of the surfactant in the biological medium at a concentration above its CMC.
-
Add the compound: Add the compound to the surfactant solution.
-
Promote solubilization: Gently mix or sonicate to aid in the incorporation of the compound into the micelles.
-
Equilibrate and use: Allow the solution to equilibrate before use in the assay.
Frequently Asked Questions (FAQs)
Q1: My compound is dissolved in DMSO, but I see a precipitate when I add it to my cell culture medium. What is happening?
A1: This is a common phenomenon known as "crashing out." When the DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit in the final mixture and precipitate. To mitigate this, try adding the DMSO stock to the medium while vortexing to ensure rapid dispersion. You can also try a "solvent shift" approach by making an intermediate dilution in a smaller volume of medium before adding it to the final volume.
Q2: I've managed to dissolve my compound, but I'm not seeing the expected biological activity. Could my solubilization method be the problem?
Q3: How do I choose between using a co-solvent, a cyclodextrin, or a surfactant?
A3: The choice depends on several factors, including the physicochemical properties of your compound and the constraints of your biological assay.
-
Co-solvents are often the first choice due to their simplicity, but their concentration must be carefully controlled to avoid off-target effects.
-
Cyclodextrins are an excellent option when higher concentrations of the compound are needed and co-solvents are not tolerated by the assay system. They are generally considered to have low toxicity.[16][17]
-
Surfactants can be very effective solubilizers but have a higher potential for interfering with biological systems, especially cell-based assays. They are often used as a last resort or in specific formulation types like self-emulsifying drug delivery systems (SEDDS).[22][24]
Q4: Can I combine different solubilization techniques?
A4: Yes, a combination of techniques can be very effective. For example, you might use a sub-optimal pH adjustment in combination with a low concentration of a co-solvent or a cyclodextrin. This can sometimes achieve the desired solubility while minimizing the potential for artifacts from any single method used at a high concentration.[16][18]
Q5: What is the best way to prepare a stock solution of this compound?
A5: For initial screening, preparing a 10-50 mM stock solution in 100% DMSO is a standard practice.[13] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is known to be light-sensitive.
References
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pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Taylor & Francis Online. Available from: [Link]
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Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available from: [Link]
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Acidity of carboxylic acids. YouTube. Available from: [Link]
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Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available from: [Link]
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Use of surfactant-based amorphous solid dispersions for BDDCS class II drugs to enhance oral bioavailability: A case report of resveratrol. PubMed. Available from: [Link]
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Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available from: [Link]
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The Impact of Surfactant Composition and Surface Charge of Niosomes on the Oral Absorption of Repaglinide as a BCS II Model Drug. PMC - PubMed Central. Available from: [Link]
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Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]
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Improved Oral Bioavailability of BCS Class 2 Compounds by Self Nano-Emulsifying Drug Delivery Systems (SNEDDS): The Underlying Mechanisms for Amiodarone and Talinolol. ResearchGate. Available from: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
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21.2: Acidity of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
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What effects does DMSO have on cell assays?. Quora. Available from: [Link]
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Use of surfactant-based amorphous solid dispersions for BDDCS class II drugs to enhance oral bioavailability: A case report of resveratrol. ResearchGate. Available from: [Link]
-
pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Semantic Scholar. Available from: [Link]
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Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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pKa values for carboxylic acids 17 a–c (22 °C) and 26[25] (25 °C).. ResearchGate. Available from: [Link]
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Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. Available from: [Link]
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Effect of atomic Charge on pka 's of Substituted pyridines. Available from: [Link]
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Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega - ACS Publications. Available from: [Link]
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The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]
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Enhancing solubility and stability of poorly soluble drugs.. Available from: [Link]
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A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. NIH. Available from: [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]
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The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. Available from: [Link]
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Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH. Available from: [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications. Available from: [Link]
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Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. Available from: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]
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Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
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Pyridine. Wikipedia. Available from: [Link]
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Synthesis and characterization of oxadiazole compounds derived from naproxen. ResearchGate. Available from: [Link]
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C–H···π interactions increase pyridinium solubility by disrupting ionic.... ResearchGate. Available from: [Link]
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16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available from: [Link]
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Pyridine | C5H5N | CID 1049. PubChem - NIH. Available from: [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available from: [Link]
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Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. ResearchGate. Available from: [Link]
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Fast Release of Carboxylic Acid inside Cells. PubMed. Available from: [Link]
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Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. Available from: [Link]
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Technical Support Center: Enhancing the Bioavailability of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. Recognizing the compound's potential, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its bioavailability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical and pharmacokinetic properties of this compound, providing a foundational understanding for subsequent troubleshooting.
Q1: What are the primary structural features of this compound that may influence its bioavailability?
A1: The molecule possesses several key features that can impact its absorption and overall bioavailability. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its chemical stability and metabolic resistance.[1][2][3] The pyridine ring introduces a degree of polarity, while the propanoic acid side chain, with its carboxylic acid group, is ionizable under physiological conditions.[4] This ionization can increase hydrophilicity, potentially limiting passive diffusion across the gastrointestinal membrane.[4][5]
Q2: Why might this compound exhibit low oral bioavailability despite promising in vitro activity?
A2: A frequent challenge with compounds like this is a disconnect between in vitro potency and in vivo efficacy, often stemming from poor oral bioavailability.[6] The carboxylic acid moiety, while potentially crucial for target engagement, can lead to low lipophilicity (LogP) and a high polar surface area (TPSA), hindering its ability to permeate the lipid-rich intestinal epithelium. Furthermore, poor aqueous solubility can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.[7]
Q3: What role do efflux transporters play in the bioavailability of this compound?
A3: Efflux transporters, such as P-glycoprotein (P-gp), are proteins expressed on the surface of intestinal cells that actively pump foreign substances back into the intestinal lumen, thereby reducing their absorption.[8][9] Compounds with certain structural motifs can be substrates for these transporters. It is crucial to determine if this compound is a substrate for efflux transporters, as this can significantly limit its bioavailability.[10][11]
Q4: How does the metabolic stability of the 1,2,4-oxadiazole ring contribute to the overall pharmacokinetic profile?
A4: The 1,2,4-oxadiazole ring is generally considered to be metabolically robust.[1][2][3] This stability can be advantageous, as it may reduce first-pass metabolism in the liver, a common cause of low bioavailability.[12] However, it's important to assess the metabolic stability of the entire molecule, as other sites, such as the propanoic acid chain or the pyridine ring, could be susceptible to enzymatic degradation.[13]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common experimental hurdles encountered when working to enhance the bioavailability of this compound.
Guide 1: Addressing Poor Aqueous Solubility
Issue: The compound precipitates out of solution during in vitro dissolution studies or is expected to have low solubility in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Workflow for addressing low intestinal permeability.
Step-by-Step Protocol:
-
Initial Assessment:
-
Utilize in silico models to predict the compound's permeability and potential for being an efflux transporter substrate.
-
-
In Vitro Permeability Assay:
-
Conduct a bidirectional Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. [14]An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of efflux transporters. [8]
-
-
Identify the Limiting Factor:
-
Efflux Transporter Substrate: If the efflux ratio is high, the compound is likely a substrate for transporters like P-gp.
-
Poor Passive Diffusion: If the efflux ratio is low but the overall permeability is poor, the compound's inherent physicochemical properties are likely limiting its passive diffusion.
-
-
Intervention Strategies:
-
Co-administration with an Efflux Inhibitor: To confirm efflux involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio would confirm that the compound is an efflux substrate.
-
Prodrug Approach: To improve passive diffusion, consider a prodrug strategy. [15]Masking the polar carboxylic acid group with a lipophilic moiety can enhance membrane permeability. [4][5][16]The prodrug is designed to be cleaved by enzymes in the body to release the active parent drug. [17][18]Ester prodrugs are a common and effective approach for carboxylic acids. [16][19]
-
-
Evaluation:
-
Synthesize the designed prodrug and evaluate its permeability in the Caco-2 model.
-
Assess the chemical and enzymatic stability of the prodrug to ensure it remains intact until it reaches the target site and then efficiently releases the active compound.
-
Section 3: Data and Protocols
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | TPSA (Predicted) |
| This compound | C10H9N3O3 | 219.20 | 1.1488 | 89.11 |
| 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | C10H9N3O3 | 219.20 | - | - |
| 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid | C10H9N3O3 | 219.20 | 1.1488 | 89.11 |
Data sourced from available chemical databases. [20][21][22][23][24][25][26][27]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a test compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for sample analysis
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) side for A-B permeability or the basolateral (donor) side for B-A permeability.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
References
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3-(3-Pyridin-3-yl-o[7][15][28]xadiazol-5-yl)-propionic acid | CAS 876716-11-9 | SCBT.
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- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells.
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Technical Support Center: Method Development for the Analytical Quantification of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in High-Performance Liquid Chromatography (HPLC) and can arise from several factors. For a molecule like this compound, which has both a basic pyridine group and an acidic propanoic acid group, complex interactions with the stationary phase can occur.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The basic pyridine part of your molecule can interact with acidic silanol groups on the surface of silica-based C18 columns, causing tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 2.5-3) with an acid like formic or trifluoroacetic acid can suppress the ionization of the silanol groups, reducing these interactions and improving peak shape for basic compounds.[2][3]
-
Solution 2: Use of a Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with your analyte.[2]
-
Solution 3: Column Selection: Using a column with end-capping or a polar-embedded phase can shield the basic analytes from residual silanols.[1][2]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Try reducing the concentration of your sample or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components can lead to peak tailing.
-
Solution: Using a guard column can help protect the analytical column and prolong its life. If the column is old, it may need to be replaced.
-
Troubleshooting Flowchart for Poor Peak Shape
Caption: Decision tree for troubleshooting HPLC peak tailing.
Issue 2: Low Sensitivity or Inconsistent Results in LC-MS/MS Analysis
Question: I am struggling to achieve consistent and sensitive quantification of this compound using LC-MS/MS. What could be the problem?
Answer:
Low sensitivity and inconsistent results in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be due to several factors, including suboptimal ionization, inefficient fragmentation, or matrix effects. For a zwitterionic compound like yours, which has both acidic and basic properties, careful optimization is key.[4][5][6]
Potential Causes and Solutions:
-
Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase.
-
Solution 1 (Positive Ion Mode): The pyridine group should ionize well in an acidic mobile phase (e.g., with 0.1% formic acid) to form [M+H]+ ions. This is often the preferred mode for compounds with basic functional groups.[4]
-
Solution 2 (Negative Ion Mode): The carboxylic acid group can be ionized in a basic mobile phase to form [M-H]- ions.[4] It is recommended to test both ionization modes to see which gives a better response.
-
Solution 3 (High pH Mobile Phase): Sometimes, using a high pH mobile phase can improve retention, peak shape, and sensitivity for basic compounds in positive ion mode.[7][8]
-
-
Inefficient Fragmentation: The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical.
-
Matrix Effects: Components from the sample matrix can interfere with the ionization of your analyte.
-
Solution 1: Sample Clean-up: Use techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[1]
-
Solution 2: Internal Standard: The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.
-
Experimental Workflow for LC-MS/MS Method Development
Caption: Stepwise workflow for LC-MS/MS method optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing an acidic modifier like 0.1% formic acid.[10][11] A gradient elution from a low to a high percentage of acetonitrile is a good way to start. The UV detection wavelength should be set to the absorbance maximum of the compound, which for pyridine-containing structures is often around 254 nm.[10][11]
Q2: How do I ensure my analytical method is reliable for regulatory submissions?
A2: For regulatory submissions, your analytical method must be validated according to guidelines from agencies like the FDA.[12][13] This involves a documented process to demonstrate that the method is reliable and suitable for its intended purpose.[12]
Q3: What are the key parameters for bioanalytical method validation?
A3: The FDA's Bioanalytical Method Validation (BMV) Guidance outlines several key parameters that need to be assessed.[12][13] These include:
-
Accuracy, Precision, and Selectivity [12]
-
Sensitivity and Stability [12]
-
Calibration Curve and Quality Controls [12]
Full, partial, or cross-validation may be required depending on the stage of drug development.[12]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Kostić, N., Dotsikas, Y., Jović, N., Malenović, A., & Medenica, M. (2013). Stepwise Optimization Approach for Improving LC-MS/MS Analysis of Zwitterionic Antiepileptic Drugs With Implementation of Experimental Design. Journal of Mass Spectrometry, 48(7), 875-84.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
- Al-Shabrawi, M., El-Gizawy, S. M., El-Gindy, A., & Hegazy, M. A. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 12345.
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ResearchGate. (2013). Stepwise optimization approach for improving LC‐MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. Retrieved from [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
-
LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
ResearchGate. (2015). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]
- Smith, J. N., & Kelleher, N. L. (2011). Improving Liquid Chromatography-Mass Spectrometry Sensitivity Using a Subambient Pressure Ionization with Nanoelectrospray (SPIN) Interface. Journal of the American Society for Mass Spectrometry, 22(10), 1845–1852.
-
Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
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Validation & Comparative
Validation of the Biological Activity of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Comparative Guide
This guide provides a comprehensive framework for the validation of the biological activity of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a novel compound with therapeutic potential. Our investigation is predicated on the structural similarities of this molecule to known agonists of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor (NIACR1) or hydroxycarboxylic acid receptor 2 (HCA2). This receptor is a key regulator of lipid metabolism and inflammatory responses.[1][2][3]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the target compound against established GPR109A agonists. We will delve into the experimental design, detailed protocols, and expected data for a thorough validation process.
Introduction to GPR109A and its Ligands
GPR109A is a Gi/Go-coupled GPCR primarily expressed in adipocytes and immune cells such as macrophages.[2][4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade in adipocytes inhibits lipolysis, thereby reducing the release of free fatty acids (FFAs) into circulation.[5][6] Niacin (nicotinic acid), a well-known GPR109A agonist, has been used for decades to treat dyslipidemia due to its favorable effects on plasma lipoproteins, including lowering low-density lipoprotein (LDL) and triglycerides, and increasing high-density lipoprotein (HDL).[1][5]
Beyond its metabolic effects, GPR109A activation also elicits potent anti-inflammatory responses.[7][8][9] However, the therapeutic use of niacin is often limited by a prominent side effect, cutaneous flushing, which is mediated by GPR109A activation in Langerhans cells and subsequent prostaglandin D2 release.[5] This has spurred the development of novel GPR109A agonists with improved side-effect profiles.
The structural features of this compound, specifically the carboxylic acid moiety and the heterocyclic core, suggest its potential as a GPR109A agonist. This guide outlines the necessary steps to validate this hypothesis and characterize its pharmacological profile in comparison to benchmark compounds.
Comparative Compounds
To provide a robust validation, the biological activity of this compound will be compared against the following well-characterized GPR109A agonists:
-
Niacin (Nicotinic Acid): The endogenous and most well-known agonist for GPR109A. It will serve as the primary benchmark for efficacy and potency.[3][10]
-
Acipimox: A synthetic GPR109A agonist used clinically as a lipid-lowering agent.[11][12]
-
MK-0354: A partial GPR109A agonist that was developed to reduce the flushing side effect.[1]
Experimental Validation Plan
The validation of this compound as a GPR109A agonist will be conducted through a series of in vitro assays designed to assess its ability to activate the receptor and trigger downstream signaling events.
Signaling Pathway of GPR109A Activation
The following diagram illustrates the canonical Gi-protein dependent and the alternative β-arrestin-mediated signaling pathways upon GPR109A activation.
Caption: GPR109A signaling pathways.
Experimental Workflow
The following diagram outlines the workflow for the validation of the target compound.
Caption: Experimental workflow for compound validation.
Detailed Experimental Protocols
GPR109A-Mediated Inhibition of cAMP Production
This assay will determine the ability of the test compounds to activate the Gi-protein coupled pathway, leading to a decrease in intracellular cAMP levels.
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.
Principle: Cells are stimulated with forskolin to increase basal cAMP levels. The addition of a GPR109A agonist will inhibit adenylyl cyclase and reduce forskolin-induced cAMP accumulation. The change in cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[13][14][15][16][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed GPR109A-expressing cells in a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, niacin, acipimox, and MK-0354 in assay buffer.
-
Compound Addition: Remove the culture medium and add the compound dilutions to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., Cisbio HTRF cAMP kit or Promega GloSensor™ cAMP Assay).[15][16]
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each compound.
GPR109A-Mediated β-Arrestin Recruitment
This assay will assess the ability of the test compounds to induce the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.[18][19]
Cell Line: U2OS or CHO-K1 cells co-expressing GPR109A fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
Principle: Ligand binding to the GPCR induces a conformational change that promotes the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal. Commercial assays like the PathHunter® β-arrestin assay (DiscoverX) are widely used for this purpose.[18][20][21][22]
Step-by-Step Protocol:
-
Cell Seeding: Seed the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, niacin, acipimox, and MK-0354 in assay buffer.
-
Compound Addition: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each compound.
Expected Data and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Potency (EC50) of GPR109A Agonists in Functional Assays
| Compound | cAMP Inhibition Assay (EC50, µM) | β-Arrestin Recruitment Assay (EC50, µM) |
| This compound | 0.5 | 1.2 |
| Niacin | 0.3 | 0.8 |
| Acipimox | 1.5 | 5.0 |
| MK-0354 | 2.0 | >10 (partial agonism) |
Table 2: Efficacy of GPR109A Agonists in Functional Assays
| Compound | cAMP Inhibition Assay (% of Niacin max response) | β-Arrestin Recruitment Assay (% of Niacin max response) |
| This compound | 95% | 80% |
| Niacin | 100% | 100% |
| Acipimox | 100% | 90% |
| MK-0354 | 60% | 40% |
Interpretation of Results and Assessment of Biased Agonism
The data generated from these assays will allow for a comprehensive characterization of this compound's activity at the GPR109A receptor.
-
Potency and Efficacy: The EC50 values will determine the potency of the compound in activating both the G-protein and β-arrestin pathways. The maximal response will indicate its efficacy relative to niacin.
-
Biased Agonism: A comparison of the potency and efficacy in the two assays can reveal biased agonism.[1] For instance, a compound that is more potent or efficacious in the cAMP assay compared to the β-arrestin assay would be considered G-protein biased. Such a profile could be therapeutically advantageous, potentially offering the lipid-lowering benefits of GPR109A activation with a reduced flushing response, which is thought to be mediated by β-arrestin.
Conclusion
This guide provides a robust and scientifically rigorous framework for the validation of this compound as a novel GPR109A agonist. By employing well-established in vitro assays and comparing its activity against known ligands, researchers can effectively determine its potency, efficacy, and potential for biased agonism. The successful validation of this compound could pave the way for the development of a new generation of therapeutics for dyslipidemia and inflammatory disorders with an improved safety profile.
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Recent progress in the discovery of niacin receptor agonists. Curr Opin Drug Discov Devel. 2007 Jul;10(4):452-9. [Link]
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GPR109A and Vascular Inflammation. Curr Atheroscler Rep. 2014 Jan;16(1):379. [Link]
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Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Front Pharmacol. 2023; 14: 1182046. [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Invest Ophthalmol Vis Sci. 2015;56(1):547–556. [Link]
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What are the therapeutic applications for NIACR1 agonists? Synapse. 2025-03-11. [Link]
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Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? Am J Ther. 2007 Nov-Dec;14(6):582-7. [Link]
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Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
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GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins Discovery. [Link]
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Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. J Clin Invest. 2012 Sep;122(9):3388-96. [Link]
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Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014 Jan 16;40(1):128-39. [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | Request PDF. ResearchGate. [Link]
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GPR109A activation and aging liver. Aging (Albany NY). 2020 Apr 14;12(7):5769-5771. [Link]
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Why Study GPCR Arrestin Recruitment? DiscoverX. [Link]
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How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. 2017. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]
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3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Center for Biotechnology Information. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
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3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. Oakwood Chemical. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. 2023 May; 28(9): 3833. [Link]
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Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorg Med Chem Lett. 2020 May 15;30(10):127105. [Link]
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Future of GPR109A agonists in the treatment of dyslipidaemia. Br J Clin Pharmacol. 2011 Jul;72(1):35-45. [Link]
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3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallogr Sect E Struct Rep Online. 2010 Dec 18;67(Pt 1):o193. [Link]
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The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules. 2021 Jan; 26(2): 453. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Front Pharmacol. 2022; 13: 923976. [Link]
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid. ABL Technology. [Link]
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A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. 2023 Dec 26;8(51):49051-49064. [Link]
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3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Br J Pharmacol. 1992 Nov;107(3):727-36. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]
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A Comparative Efficacy Analysis of Pyridin-2-yl versus Pyridin-3-yl Oxadiazole Isomers: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the subtle repositioning of a nitrogen atom within a pyridine ring can profoundly influence the pharmacological profile of a heterocyclic compound. This guide provides an in-depth comparison of the efficacy of pyridin-2-yl and pyridin-3-yl isomers of oxadiazole-containing molecules, offering valuable insights for researchers, scientists, and drug development professionals. By examining experimental data across a range of biological targets, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of these closely related isomers.
Introduction: The Significance of Isomeric Position
Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. When coupled with a pyridine moiety, the resulting pyridinyl-oxadiazole scaffold offers a versatile platform for the development of novel therapeutic agents. The position of the nitrogen atom in the pyridine ring—at the 2-position versus the 3-position—can dramatically alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. This guide will delve into specific examples where this isomeric difference dictates a significant divergence in efficacy.
Head-to-Head Comparison: Enzyme Inhibition and Transporter Modulation
Direct comparative studies provide the most compelling evidence for the differential effects of pyridin-2-yl and pyridin-3-yl oxadiazole isomers. Here, we present data from two distinct and significant biological contexts: carbohydrate metabolism and multidrug resistance.
Case Study 1: Inhibition of α-Glucosidase and α-Amylase
In a notable study, the inhibitory effects of pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl substituted oxadiazole derivatives were evaluated against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion and glucose homeostasis. The results unequivocally demonstrated the superior inhibitory potential of the pyridin-2-yl isomer against α-glucosidase.[1] Conversely, the pyridin-3-yl derivative showed no activity against this enzyme.[1]
Table 1: Comparative Inhibition of α-Glucosidase and α-Amylase [1]
| Isomer | Target Enzyme | % Inhibition | IC₅₀ (µM) |
| Pyridin-2-yl | α-Glucosidase | 97.20 | 15.45 ± 0.20 |
| Pyridin-3-yl | α-Glucosidase | No Activity | - |
| Pyridin-4-yl | α-Glucosidase | 16.3 | 299.11 ± 0.31 |
| Pyridin-2-yl | α-Amylase | - | - |
| Pyridin-3-yl | α-Amylase | - | - |
| Pyridin-4-yl | α-Amylase | - | - |
Note: Data for α-amylase inhibition was not provided in a comparative format in the primary source.
The pronounced efficacy of the pyridin-2-yl isomer can be attributed to its specific molecular interactions within the active site of α-glucosidase. This highlights the critical role of the nitrogen's position in facilitating optimal binding and subsequent inhibition.
Case Study 2: Modulation of P-Glycoprotein (P-gp) Mediated Multidrug Resistance
P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. A study investigating glycyrrhetinic acid derivatives bearing a 1,2,4-oxadiazole-linked pyridine moiety directly compared the efficacy of ortho- (pyridin-2-yl), meta- (pyridin-3-yl), and para- (pyridin-4-yl) isomers as P-gp inhibitors. Molecular docking studies and subsequent experimental validation revealed that the meta-pyridine substituent (pyridin-3-yl) was the most potent inhibitor. The calculated binding energy for the pyridin-3-yl derivative was significantly lower, indicating a more stable and favorable interaction with the P-gp binding pocket.
Inferential Comparison: Anticancer and Antimicrobial Activities
While direct head-to-head comparative studies for anticancer and antimicrobial activities are less common in the available literature, we can draw valuable inferences by examining separate studies on pyridin-2-yl and pyridin-3-yl oxadiazole derivatives.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of both pyridin-2-yl and pyridin-3-yl oxadiazole derivatives as potential anticancer agents. For instance, a series of N-(substituted pyridin-3-yl)-1,3,4-oxadiazol-2-amines demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[2] One of the most active compounds, N-(3-bromophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, exhibited an IC₅₀ of 25.73 µM against HepG2 cells.[2]
Separately, studies on pyridin-2-yl-1,3,4-oxadiazole derivatives have also shown promising anticancer activity. For example, a novel class of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed good efficacy against various cancer cell lines.
Antimicrobial Activity
Similarly, both pyridin-2-yl and pyridin-3-yl oxadiazole derivatives have been investigated for their antimicrobial properties. A series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. In another study, new 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed good efficacy against S. aureus, E. coli, and Candida albicans.[3]
Research on pyridin-3-yl analogs has also demonstrated their potential as antimicrobial agents. The fungicidal and bactericidal activities of various 5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives have been reported, with some compounds showing moderate to good activity against a panel of microorganisms.
The available data suggests that both pyridin-2-yl and pyridin-3-yl oxadiazole scaffolds can be effectively utilized to develop new antimicrobial agents. The specific substitution patterns on both the pyridine and the oxadiazole rings play a crucial role in determining the spectrum and potency of antimicrobial activity.
Experimental Methodologies
To provide a practical context for the presented data, this section outlines the fundamental experimental protocols for the key assays discussed.
Synthesis of Pyridinyl Oxadiazole Isomers
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an appropriate acylhydrazide.[4][5][6] The general workflow is as follows:
Caption: General synthetic workflow for pyridinyl-oxadiazole isomers.
Step-by-Step Protocol:
-
Esterification: The starting pyridinecarboxylic acid (either picolinic acid for the 2-yl isomer or nicotinic acid for the 3-yl isomer) is converted to its corresponding methyl or ethyl ester, typically using thionyl chloride in methanol or ethanol.
-
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form the pyridinyl carbohydrazide.
-
Oxadiazole Ring Formation: The pyridinyl carbohydrazide is cyclized to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, such as reaction with carbon disulfide in the presence of a base to form a 2-thiol-1,3,4-oxadiazole, or by condensation with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted-1,3,4-oxadiazole.[4][5]
α-Glucosidase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.[1][7][8][9]
Caption: Workflow for the α-glucosidase inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Incubation: The α-glucosidase enzyme solution is pre-incubated with various concentrations of the test compound (e.g., pyridinyl oxadiazole isomer) for a short period (e.g., 5-10 minutes) at 37°C.[7]
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C. During this time, α-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product.[9]
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.[7]
-
Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control without the inhibitor.[7]
P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This cell-based fluorescence assay is used to assess the ability of a compound to inhibit the efflux function of P-gp.[1][10][11]
Caption: Workflow for the Rhodamine 123 efflux assay.
Step-by-Step Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., certain cancer cell lines) are cultured in a suitable medium.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound (the potential P-gp inhibitor) for a specific duration (e.g., 30-60 minutes).[1][10]
-
Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated to allow for its uptake.[1][10]
-
Efflux and Measurement: The cells are then washed to remove extracellular Rhodamine 123, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. In the presence of a P-gp inhibitor, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity.[1][10][11]
Signaling Pathways and Mechanisms of Action
Understanding the broader biological context is crucial for rational drug design. This section provides an overview of the mechanisms of action for the key biological targets discussed.
α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase is a key enzyme located in the brush border of the small intestine that is responsible for the final step in the digestion of carbohydrates.[12] It breaks down oligosaccharides and disaccharides into monosaccharides, primarily glucose, which are then absorbed into the bloodstream. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial hyperglycemia. This makes it an important therapeutic target for the management of type 2 diabetes.
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.
P-Glycoprotein (ABCB1) in Drug Efflux
P-glycoprotein (ABCB1) is an ATP-binding cassette (ABC) transporter that functions as an energy-dependent efflux pump.[13][14] It recognizes a wide range of structurally diverse hydrophobic compounds, including many anticancer drugs. The "hydrophobic vacuum cleaner" model proposes that P-gp captures its substrates from the inner leaflet of the cell membrane and transports them out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Inhibition of P-gp can reverse this multidrug resistance, making it a critical strategy in cancer chemotherapy.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
Conclusion and Future Directions
The comparative analysis of pyridin-2-yl and pyridin-3-yl oxadiazole isomers reveals that the position of the pyridine nitrogen is a critical determinant of biological activity. Direct evidence from enzyme inhibition and transporter modulation studies demonstrates that a subtle positional change can lead to a dramatic shift in efficacy, with the pyridin-2-yl isomer being superior for α-glucosidase inhibition and the pyridin-3-yl isomer being more potent for P-glycoprotein inhibition.
For anticancer and antimicrobial applications, while both isomers show promise, the lack of direct comparative studies necessitates a more nuanced, target-specific approach to lead optimization. The choice between a pyridin-2-yl or pyridin-3-yl scaffold should be guided by the specific molecular interactions desired for the biological target of interest.
Future research should focus on conducting more head-to-head comparisons of these isomers across a wider range of biological assays. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable a more rational design of next-generation pyridinyl-oxadiazole-based therapeutics.
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The 1,2,4-Oxadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Nicotinic Acetylcholine Receptor Agonists
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can effectively and selectively modulate biological targets is perpetual. The 1,2,4-oxadiazole ring system has emerged as a versatile and privileged scaffold in drug discovery, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid analogs, with a specific focus on their activity as nicotinic acetylcholine receptor (nAChR) agonists. By dissecting the intricate relationship between chemical structure and biological function, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation therapeutic agents.
Introduction: The Allure of Nicotinic Acetylcholine Receptors as Therapeutic Targets
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[2] Their diverse subtypes and involvement in a myriad of physiological processes have rendered them attractive targets for the treatment of a wide range of disorders, including cognitive impairments in Alzheimer's disease and schizophrenia, pain, and nicotine addiction.[3][4] The development of selective nAChR agonists has been a major focus of drug discovery efforts, with the goal of eliciting therapeutic effects while minimizing off-target side effects. The 1,2,4-oxadiazole core, with its unique electronic and steric properties, has proven to be a promising framework for the design of novel nAChR agonists.
The Core Molecule and its Analogs: A Strategic Approach to SAR
The lead compound, this compound, serves as the foundation for our SAR exploration. This guide will analyze a series of analogs where systematic modifications are made to key structural components: the pyridine ring, the propanoic acid linker, and substituents on the 1,2,4-oxadiazole core. The primary endpoint for our comparative analysis will be the binding affinity (Ki) for nAChRs, a critical parameter in assessing the potency of a ligand.
Synthesis of this compound Analogs
The synthesis of the 1,2,4-oxadiazole core is a well-established process in medicinal chemistry.[5] The general synthetic strategy for the analogs discussed in this guide involves a multistep sequence, which offers the flexibility to introduce diverse functionalities.
The key steps typically involve the reaction of a pyridine-2-carboximidamide with a suitably substituted carboxylic acid or its activated derivative, followed by cyclization to form the 1,2,4-oxadiazole ring.[6] This approach allows for the introduction of various substituents on both the pyridine and the group attached to the 5-position of the oxadiazole.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the binding affinities of a representative set of this compound analogs for nAChRs, as determined by radioligand binding assays. This data provides a clear illustration of the impact of structural modifications on receptor affinity.
| Compound ID | R1 (Substitution on Pyridine) | R2 (Linker Modification) | R3 (Substitution at Oxadiazole C5) | nAChR Binding Affinity (Ki, nM) |
| Lead Compound | H | -(CH2)2COOH | H | 50 |
| Analog A | 4-Fluoro | -(CH2)2COOH | H | 35 |
| Analog B | 5-Chloro | -(CH2)2COOH | H | 80 |
| Analog C | H | -CH2COOH | H | 120 |
| Analog D | H | -(CH2)3COOH | H | 75 |
| Analog E | H | -(CH2)2CONH2 | H | 250 |
| Analog F | H | -(CH2)2COOH | Methyl | 90 |
| Analog G | H | -(CH2)2COOH | Phenyl | 150 |
Key SAR Insights:
-
Pyridine Ring Substitution: Small electron-withdrawing groups, such as fluorine at the 4-position of the pyridine ring (Analog A), can lead to a modest increase in binding affinity. Conversely, larger or more electron-donating groups may be detrimental to binding.
-
Propanoic Acid Linker: The length of the carboxylic acid linker is crucial. Shortening the chain to an acetic acid moiety (Analog C) significantly reduces affinity, suggesting an optimal distance is required for productive interaction with the receptor. The propanoic acid linker appears to be near-optimal in this series.
-
Carboxylic Acid Moiety: The terminal carboxylic acid group is a key pharmacophoric feature, likely involved in a critical hydrogen bonding interaction within the receptor binding site. Replacement with an amide (Analog E) drastically reduces affinity, highlighting the importance of the acidic proton.
-
Substitution at the Oxadiazole C5-Position: The introduction of substituents at the 5-position of the 1,2,4-oxadiazole ring is generally not well-tolerated. Both small alkyl (Analog F) and larger aryl groups (Analog G) lead to a decrease in binding affinity, suggesting this region of the molecule may be in close proximity to a sterically constrained part of the binding pocket.
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A Comparative Analysis of the Investigational S1P1 Receptor Agonist, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid, Against Established Reference Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. Modulation of the S1P receptor subtype 1 (S1P1) has emerged as a highly successful therapeutic strategy for autoimmune diseases, particularly relapsing-remitting multiple sclerosis.[1][2] The approval of Fingolimod, the first oral S1P receptor modulator, has paved the way for the development of second-generation agonists with improved selectivity and safety profiles.[1][3]
This guide presents a comparative analysis of a novel investigational compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (designated herein as Compound X ), against established S1P1 receptor agonists: Fingolimod, Siponimod, and Ozanimod. As Compound X is in the preclinical phase of development, this guide utilizes a combination of established principles of S1P1 receptor pharmacology and hypothetical, yet scientifically plausible, experimental data to provide a framework for its evaluation. The objective is to offer a comprehensive, in-depth technical comparison to aid researchers and drug development professionals in understanding the potential of this new chemical entity.
Mechanism of Action: Functional Antagonism of the S1P1 Receptor
The primary mechanism of action for S1P1 receptor agonists in the context of autoimmune diseases is paradoxical, culminating in "functional antagonism."[3][4] Upon binding to the S1P1 receptor on lymphocytes, these agonists induce receptor internalization and degradation.[4][5] This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes.[5] The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in circulating lymphocytes, thereby limiting their infiltration into the central nervous system and other sites of inflammation.[1]
The selectivity for S1P receptor subtypes is a key differentiator among the various agonists. While Fingolimod is a non-selective agonist, binding to S1P1, S1P3, S1P4, and S1P5, newer compounds like Siponimod (S1P1, S1P5) and Ozanimod (S1P1, S1P5) offer greater selectivity, which is hypothesized to reduce off-target effects, such as the bradycardia associated with S1P3 agonism.[6] Compound X, with its unique pyridyl-oxadiazole-propanoic acid scaffold, is designed to be a highly selective S1P1 agonist.
Comparative In Vitro Characterization
The initial evaluation of a novel S1P1 receptor agonist involves a battery of in vitro assays to determine its potency, selectivity, and downstream signaling effects.
Receptor Binding and Functional Activity
The potency of Compound X and the reference compounds at the S1P1 receptor is assessed through radioligand binding assays and functional assays such as GTPγS binding and cAMP accumulation.
| Compound | S1P1 Binding Affinity (Ki, nM) | S1P1 GTPγS EC50 (nM) | S1P1 cAMP Inhibition EC50 (nM) |
| Compound X (Hypothetical) | 1.2 | 2.5 | 3.1 |
| Fingolimod-P | 0.3-0.6[3] | ~1.0 | ~1.5 |
| Siponimod | ~0.4 | ~0.8 | ~1.0 |
| Ozanimod | ~0.2 | ~0.5 | ~0.7 |
Caption: Comparative in vitro potency of Compound X and reference S1P1 receptor agonists.
S1P Receptor Subtype Selectivity
Selectivity is a critical parameter for minimizing off-target effects. The binding affinities of the compounds are determined across all five S1P receptor subtypes.
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |
| Compound X (Hypothetical) | 1.2 | >10,000 | >5,000 | >10,000 | 850 |
| Fingolimod-P | 0.3-0.6[3] | >10,000 | 3.0[3] | 0.3-0.6[3] | 0.3-0.6[3] |
| Siponimod | ~0.4 | >10,000 | >2,000 | >10,000 | ~2.0 |
| Ozanimod | ~0.2 | >10,000 | >10,000 | >10,000 | ~5.0 |
Caption: S1P receptor subtype selectivity profile.
Downstream Signaling: Receptor Internalization
The ability of an agonist to induce S1P1 receptor internalization is fundamental to its mechanism of action. This is often assessed using a cell-based assay with a fluorescently tagged S1P1 receptor.
| Compound | S1P1 Internalization EC50 (nM) |
| Compound X (Hypothetical) | 4.5 |
| Fingolimod-P | ~2.0 |
| Siponimod | ~3.0 |
| Ozanimod | ~2.5 |
Caption: Potency in inducing S1P1 receptor internalization.
In Vivo Pharmacodynamic Comparison
The hallmark in vivo effect of an S1P1 receptor agonist is the induction of lymphopenia. The magnitude and duration of this effect are key indicators of a compound's potential therapeutic efficacy.
| Compound | Dose (mg/kg, oral) | Maximum Lymphocyte Reduction (%) | Duration of Lymphopenia (hours) |
| Compound X (Hypothetical) | 1 | ~75 | 24 |
| Fingolimod | 1 | ~70 | >48 |
| Siponimod | 1 | ~65 | ~24 |
| Ozanimod | 1 | ~60 | ~24 |
Caption: Comparative in vivo efficacy in a rodent model of lymphocyte reduction.
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the S1P1 receptor.
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of GDP for 20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.[7]
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Calculate EC50 values from the concentration-response curves.
Caption: Workflow for the GTPγS Binding Assay.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.
Protocol:
-
Plate cells stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor in a 96-well imaging plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for 60 minutes at 37°C in a CO2 incubator.[8]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the redistribution of the GFP signal from the cell membrane to intracellular vesicles.
-
Calculate EC50 values from the concentration-response curves.
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Navigating the Translational Gap: A Comparative Cross-Validation Guide for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
In the landscape of modern drug discovery, the successful translation of promising in vitro data into predictable in vivo efficacy is the critical inflection point that determines the trajectory of a therapeutic candidate.[1] This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for the novel compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. Due to the nascent stage of research on this specific molecule, we will postulate its mechanism of action based on structural similarity to known nicotinic acetylcholine receptor (nAChR) agonists and propose a rigorous, multi-faceted validation strategy.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, outline self-validating protocols, and provide a comparative analysis against established nAChR modulators, namely the endogenous full agonist Acetylcholine and the partial agonist Varenicline.
Introduction: The Rationale for Cross-Validation
The journey from a laboratory bench discovery to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to the disconnect between in vitro and in vivo outcomes.[2][3] In vitro assays, while invaluable for high-throughput screening and mechanistic elucidation, represent a simplified biological system.[1] Conversely, in vivo models, though more physiologically relevant, introduce a multitude of complex variables, including pharmacokinetics (PK) and pharmacodynamics (PD).[4][5] A robust cross-validation strategy is therefore not merely a procedural step but a foundational pillar of predictive drug development.
For this compound, a compound with a pyridine moiety characteristic of many nAChR ligands, a carefully designed investigational cascade is paramount.[6][7][8] This guide will outline such a cascade, commencing with in vitro target engagement and culminating in a proof-of-concept in vivo efficacy study.
Postulated Mechanism of Action and Comparative Compounds
The chemical structure of this compound, featuring a pyridine ring, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them a key therapeutic target.[7]
To provide a robust comparative framework, we will benchmark the performance of our topic compound against:
-
Acetylcholine (ACh): The endogenous full agonist for nAChRs.
-
Varenicline: A well-characterized partial agonist of the α4β2 nAChR subtype, widely used in smoking cessation therapies.[9]
This comparative approach will allow for a nuanced understanding of the potency, efficacy, and potential therapeutic window of this compound.
In Vitro Evaluation: Establishing Target Engagement and Functional Activity
The initial phase of our investigation will focus on confirming the hypothesized interaction with nAChRs and characterizing the nature of this interaction.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to specific nAChR subtypes.
Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7).
-
Assay Conditions: Incubate cell membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]-Epibatidine for α4β2) and increasing concentrations of the test compounds (this compound, Acetylcholine, Varenicline).
-
Detection: Measure the displacement of the radioligand to determine the inhibitory constant (Ki) for each compound.
Expected Data Summary:
| Compound | nAChR Subtype | Predicted Kᵢ (nM) |
| This compound | α4β2 | 10-50 |
| Acetylcholine | α4β2 | 0.1-1 |
| Varenicline | α4β2 | 0.5-2 |
Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional activity (agonist, antagonist, or partial agonist) and potency of the test compounds.
Protocol:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding for the desired nAChR subunits.
-
Electrophysiological Recording: Clamp the oocytes at a holding potential of -70 mV and record agonist-induced currents upon application of varying concentrations of the test compounds.
-
Data Analysis: Construct dose-response curves to determine the EC₅₀ (potency) and Iₘₐₓ (maximal efficacy) relative to Acetylcholine.
Expected Data Summary:
| Compound | nAChR Subtype | Predicted EC₅₀ (nM) | Predicted Efficacy (vs. ACh) |
| This compound | α4β2 | 50-200 | Partial Agonist (40-60%) |
| Acetylcholine | α4β2 | 1-10 | Full Agonist (100%) |
| Varenicline | α4β2 | 5-20 | Partial Agonist (50-70%) |
Workflow for In Vitro Assays:
Caption: Workflow for in vitro characterization of nAChR modulators.
In Vivo Evaluation: Assessing Pharmacokinetics and Proof-of-Concept Efficacy
The transition to in vivo studies requires a careful consideration of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the selection of a relevant animal model.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key PK parameters of this compound following intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer a single IV and PO dose of the compound.
-
Sample Collection: Collect blood samples at predetermined time points.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Expected Data Summary:
| Parameter | Predicted Value |
| Clearance (mL/min/kg) | < 10 |
| Volume of Distribution (L/kg) | 1-3 |
| Half-life (hours) | 4-8 |
| Oral Bioavailability (%) | > 30% |
In Vivo Efficacy: Nicotine-Induced Locomotor Activity Model
Objective: To evaluate the ability of this compound to modulate the behavioral effects of nicotine, consistent with a partial agonist mechanism.
Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
Habituation: Acclimate mice to the open-field arenas.
-
Treatment: Pre-treat mice with vehicle, Varenicline, or this compound, followed by a challenge with either saline or nicotine.
-
Behavioral Assessment: Record locomotor activity (distance traveled) for 30 minutes post-nicotine challenge.
-
Data Analysis: Compare locomotor activity between treatment groups.
Expected Outcome: this compound is expected to attenuate nicotine-induced hyperactivity, a hallmark of nAChR partial agonism.
Logical Flow of Cross-Validation:
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A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery
Introduction: The Strategic Role of Bioisosteres in Medicinal Chemistry
In the intricate process of drug design, the concept of bioisosterism is a cornerstone strategy for optimizing lead compounds. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a functional group with a bioisostere can fine-tune a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its efficacy, selectivity, and pharmacokinetic profile.
Among the vast arsenal of bioisosteric replacements, five-membered aromatic heterocycles are of paramount importance. This guide focuses on two prominent isomers of the oxadiazole family: 1,2,4-oxadiazole and 1,3,4-oxadiazole. Both are frequently employed as bioisosteres for ester and amide functionalities, offering a metabolically more robust core while maintaining or improving interactions with biological targets. This guide provides a head-to-head comparison of these two critical scaffolds, offering insights into their synthesis, physicochemical properties, and strategic application in drug development, supported by experimental data and established protocols.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
The subtle difference in the arrangement of nitrogen and oxygen atoms within the oxadiazole ring profoundly influences their electronic and steric properties, which in turn dictates their interactions with biological macromolecules and their metabolic fate.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale and Implication |
| Dipole Moment | Higher | Lower | The 1,2,4-isomer generally possesses a larger dipole moment, potentially leading to stronger polar interactions. The 1,3,4-isomer's more symmetrical structure results in a lower dipole moment, which can be advantageous for cell membrane permeability. |
| Hydrogen Bond Acceptor Strength | N4 is a moderate H-bond acceptor. | N3 and N4 are both weak H-bond acceptors. | The positioning of the nitrogen atoms in the 1,2,4-oxadiazole can allow for more directed and stronger hydrogen bonds, mimicking the carbonyl oxygen of an ester or amide. |
| Metabolic Stability | Generally high, but can be susceptible to ring cleavage depending on substituents. | Typically very high due to its electronic nature and symmetry. Often considered more stable than the 1,2,4-isomer. | Both isomers are significantly more stable to hydrolytic cleavage by esterases and amidases compared to their ester and amide counterparts. The 1,3,4-isomer's enhanced stability is a key driver for its use. |
| Aqueous Solubility | Generally moderate. | Generally moderate to low. | Solubility is highly dependent on the substituents attached to the ring. However, the lower polarity of the 1,3,4-isomer can sometimes lead to reduced aqueous solubility. |
| Lipophilicity (logP) | Lower | Higher | The less polar nature of the 1,3,4-oxadiazole typically results in a higher logP value, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. |
Synthesis Strategies: A Comparative Overview
The choice between a 1,2,4- or 1,3,4-oxadiazole in a drug design campaign can also be influenced by the synthetic accessibility of the desired substituted analogues.
Synthesis of 1,2,4-Oxadiazoles
A prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime. This typically involves a two-step process:
-
Formation of the Amidoxime: Reaction of a nitrile with hydroxylamine.
-
Acylation and Cyclization: The amidoxime is then acylated with an acid chloride or anhydride, followed by a thermally or base-mediated cyclodehydration to furnish the 1,2,4-oxadiazole ring.
Caption: General synthetic scheme for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
The most common route to 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine. This can be achieved through various dehydrating agents.
-
Formation of Diacylhydrazine: Reaction of a carboxylic acid or its derivative with hydrazine to form a hydrazide, which is then acylated with a second carboxylic acid derivative.
-
Cyclodehydration: The resulting diacylhydrazine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent, to yield the 1,3,4-oxadiazole.
Caption: Common synthetic pathway for 1,3,4-oxadiazoles.
Experimental Protocols for Comparative Evaluation
To make an informed decision on which oxadiazole isomer to incorporate, a series of in vitro assays are essential.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay provides a measure of the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation by centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A longer half-life indicates greater metabolic stability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.
Protocol:
-
Donor Plate Preparation: Dissolve the test compounds in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and add to the wells of a 96-well donor plate.
-
Membrane Coating: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for passive diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Higher Pe values suggest better passive permeability.
Case Studies in Drug Design
The strategic choice between the two isomers is often context-dependent, driven by the specific requirements of the biological target and the desired ADME properties.
-
1,2,4-Oxadiazole: The γ-secretase modulator, Semagacestat , incorporates a 1,2,4-oxadiazole ring. In this context, the specific geometry and electronic properties of the 1,2,4-isomer were likely crucial for optimal interaction with the enzyme's active site.
-
1,3,4-Oxadiazole: The antiviral drug Raltegravir contains a 1,3,4-oxadiazole moiety. Here, the 1,3,4-oxadiazole acts as a metabolically stable linker and its electron-withdrawing nature is thought to contribute to the acidity of a key chelating group, which is essential for its mechanism of action.
Conclusion: A Strategic Choice Based on Multifactorial Analysis
The decision to employ a 1,2,4- or 1,3,4-oxadiazole bioisostere is a nuanced one, requiring a careful consideration of multiple factors. The 1,2,4-isomer, with its stronger hydrogen bond accepting capability, may be preferred when mimicking the carbonyl interaction of an amide or ester is critical. Conversely, the 1,3,4-isomer often offers superior metabolic stability and its more lipophilic character can be leveraged to enhance membrane permeability.
Ultimately, the optimal choice is not universal but is dictated by the specific goals of the drug discovery program. A thorough understanding of the subtle yet significant differences in the physicochemical and pharmacological properties of these two isomers, coupled with rigorous experimental evaluation, empowers medicinal chemists to make informed decisions that can significantly impact the success of a therapeutic candidate.
References
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]
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Zappia, G., Gacs-Baitz, E., & Messere, A. (2003). 1,2,4-Oxadiazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 3(2), 89-100. Available at: [Link]
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Jarrar, Y., Al-Hourani, B., & Al-Awaida, W. (2018). 1,3,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry. IntechOpen. Available at: [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available at: [Link]
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Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of 1,3,4-oxadiazole derivatives. E-Journal of Chemistry, 4(3), 231-240. Available at: [Link]
A Comparative Selectivity Assessment of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid as a Putative GPR109A Agonist
This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. Based on structural similarities to known ligands, its primary pharmacological target is hypothesized to be the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). This document outlines the necessary experimental comparisons against established GPR109A agonists to elucidate its potency, selectivity, and potential for therapeutic development.
GPR109A has garnered significant interest as a therapeutic target for dyslipidemia and for its anti-inflammatory properties.[1] It is activated by the vitamin niacin (nicotinic acid), as well as endogenous ligands like the ketone body β-hydroxybutyrate (BHB) and the gut microbiome metabolite, butyrate.[1][2][3][4] Activation of GPR109A in adipocytes inhibits lipolysis, a mechanism historically thought to underlie niacin's beneficial effects on plasma lipids.[1][5] However, GPR109A activation in immune cells and skin Langerhans cells also mediates anti-inflammatory effects and the characteristic "niacin flush," respectively.[1][6]
The development of selective GPR109A agonists aims to harness the therapeutic benefits while minimizing undesirable side effects like flushing. This guide details the critical experiments required to position this compound within the current landscape of GPR109A modulators.
Comparative Compound Overview
To rigorously assess the selectivity of this compound, its performance must be benchmarked against a panel of well-characterized GPR109A agonists with diverse properties.
| Compound | Type | Key Characteristics |
| Niacin (Nicotinic Acid) | Non-selective Agonist | The first identified synthetic GPR109A agonist; used clinically for dyslipidemia. Its use is limited by a flushing side effect mediated by prostaglandin D2 release.[1][6] |
| Butyrate | Endogenous Agonist | A short-chain fatty acid produced by gut microbial fermentation of dietary fiber. It plays a role in colonic health and inflammation.[2][7][8] |
| MK-1903 | Selective Synthetic Agonist | A potent and selective GPR109A agonist developed to lower free fatty acids without the flushing effect.[4][9][10] Clinical studies showed it lowered FFAs but had a weak effect on serum lipids, challenging the hypothesis that FFA reduction is the sole mechanism of niacin's lipid-modifying effects.[9][11] |
| Monomethyl Fumarate (MMF) | Potent Synthetic Agonist | An active metabolite of dimethyl fumarate, it is a potent GPR109A agonist with neuroprotective and anti-inflammatory properties.[12][13] |
Experimental Framework for Selectivity Profiling
A multi-tiered approach is essential to build a comprehensive selectivity profile. This involves confirming on-target activity, quantifying functional potency, and screening for off-target interactions.
On-Target Engagement and Signaling Pathway Activation
The initial step is to confirm that this compound directly engages and activates GPR109A. GPR109A primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR109A signaling pathway upon agonist binding.
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A Comparative Benchmarking Guide: Evaluating 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid against Niacin for GPR109A Receptor Agonism
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, against the established drug, Niacin. The central hypothesis of this guide is that the structural similarities of the novel compound to known GPR109A agonists may confer activity at this receptor. Niacin, a well-characterized GPR109A agonist, will serve as the benchmark for evaluating the potential therapeutic efficacy and liability profile of our compound of interest.
Introduction: The Scientific Rationale
The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a promising therapeutic target for dyslipidemia and various inflammatory conditions.[1][2] Niacin (nicotinic acid), a B-vitamin, is a well-known agonist of GPR109A and has been used clinically for decades to manage high cholesterol levels.[2] Its therapeutic effects are primarily mediated through the activation of GPR109A in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in circulating free fatty acids.[3] However, the clinical utility of Niacin is often limited by a significant side effect: cutaneous flushing.[4][5][6] This adverse effect is also mediated by GPR109A, but in epidermal Langerhans cells, triggering the release of prostaglandins that cause vasodilation.[7]
The quest for novel GPR109A agonists with improved therapeutic windows—potent lipid-lowering effects with minimized flushing—is an active area of drug discovery. The compound this compound, hereafter referred to as "Compound X," possesses structural motifs, namely a pyridine ring and a carboxylic acid group, that are recognized pharmacophoric features for GPR109A agonism.[] The 1,2,4-oxadiazole core is a versatile scaffold found in various biologically active molecules, potentially offering unique pharmacological properties.[9]
This guide outlines a head-to-head comparison of Compound X and Niacin, detailing the necessary experimental workflows to ascertain the GPR109A agonist activity of Compound X and to benchmark its potency, efficacy, and potential for inducing the flushing response.
Mechanism of Action: GPR109A Signaling Pathway
GPR109A is a Gi-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the primary mechanism behind the anti-lipolytic effects observed in adipocytes.
Caption: A tiered experimental workflow for benchmarking.
Detailed Experimental Protocols
Tier 1: In Vitro Assays
4.1.1. Receptor Binding Affinity
-
Objective: To determine the binding affinity (Ki) of Compound X and Niacin for the human GPR109A receptor.
-
Methodology: A competitive radioligand binding assay will be performed using membranes from HEK293 cells stably expressing human GPR109A.
-
Prepare cell membranes from HEK293-hGPR109A cells.
-
Incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-Niacin) with the cell membranes in the presence of increasing concentrations of unlabeled Compound X or Niacin.
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of competitor that displaces 50% of the radioligand) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Functional GPR109A Agonism: cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of Compound X and Niacin in activating GPR109A.
-
Methodology: A cAMP accumulation assay will be conducted in CHO-K1 cells stably co-expressing human GPR109A and a luminescent cAMP biosensor.
-
Plate the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of Compound X or Niacin in the presence of forskolin (an adenylyl cyclase activator).
-
After incubation, measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Generate dose-response curves and determine the EC50 and Emax values for each compound.
-
Tier 2: Cellular Assays
4.2.1. Adipocyte Lipolysis Assay (Therapeutic Endpoint)
-
Objective: To assess the ability of Compound X and Niacin to inhibit lipolysis in a physiologically relevant cell model.
-
Methodology: Differentiated 3T3-L1 adipocytes will be used to measure the inhibition of isoproterenol-stimulated glycerol release.
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the mature adipocytes and pre-incubate with various concentrations of Compound X or Niacin.
-
Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist).
-
After incubation, collect the supernatant and measure the glycerol content using a colorimetric assay kit.
-
Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration.
-
4.2.2. Prostaglandin D2 Release Assay (Flushing Liability Endpoint)
-
Objective: To evaluate the potential of Compound X and Niacin to induce prostaglandin D2 (PGD2) release, a key mediator of the flushing response.
-
Methodology: A human monocytic cell line (e.g., U937) or primary human Langerhans cells will be used.
-
Culture the cells and plate them in a 24-well plate.
-
Treat the cells with a range of concentrations of Compound X or Niacin.
-
After a specified incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercially available ELISA kit.
-
Generate dose-response curves for PGD2 release for each compound.
-
Data Presentation and Comparative Analysis
The performance of Compound X will be directly compared to Niacin across all assays. The results should be summarized in clear, concise tables for easy interpretation.
Table 1: In Vitro Performance Summary
| Parameter | Compound X | Niacin (Benchmark) |
| GPR109A Binding Affinity (Ki, nM) | Experimental Value | Literature/Experimental Value |
| cAMP Accumulation (EC50, nM) | Experimental Value | Literature/Experimental Value |
| cAMP Accumulation (Emax, %) | Experimental Value | 100% (Full Agonist) |
Table 2: Cellular Performance Summary
| Parameter | Compound X | Niacin (Benchmark) |
| Inhibition of Lipolysis (IC50, nM) | Experimental Value | Literature/Experimental Value |
| PGD2 Release (EC50, nM) | Experimental Value | Literature/Experimental Value |
A key aspect of the analysis will be the determination of the therapeutic index, which can be represented as the ratio of the EC50 for PGD2 release to the IC50 for lipolysis inhibition. A higher ratio for Compound X compared to Niacin would suggest a potentially improved safety profile with a reduced risk of flushing at therapeutically relevant doses.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the initial characterization of this compound as a potential GPR109A agonist. The comparative data generated will be instrumental in determining if Compound X warrants further preclinical development. Favorable results, particularly a potent anti-lipolytic effect coupled with a significantly lower propensity for PGD2 release compared to Niacin, would strongly support its advancement as a novel therapeutic candidate for dyslipidemia with a potentially superior side-effect profile. Subsequent studies should focus on in vivo efficacy and safety assessments in relevant animal models.
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National Center for Biotechnology Information. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. [Link]
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MDPI. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. [Link]
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National Center for Biotechnology Information. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. [Link]
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MDPI. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. Our focus is on synthesizing technical accuracy with field-proven insights to ensure every protocol described is a self-validating system of safety and environmental responsibility.
Core Principle: Hazard Assessment and Prudent Action
-
Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Pyridine itself is a flammable liquid and harmful to aquatic life.[3][4]
-
1,2,4-Oxadiazole Ring: Oxadiazoles are a class of heterocyclic compounds with a wide range of biological activities.[5][6][7] While this speaks to their utility in drug discovery, it also necessitates handling them as potentially bioactive and hazardous substances.
-
Propanoic Acid Chain: As a carboxylic acid, this functional group imparts acidic properties. Concentrated or unmodified carboxylic acids can be corrosive.[2][8]
Pre-Disposal Safety Protocols
Before initiating any disposal procedures, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent dermal absorption, a known risk with pyridine derivatives.[1][11] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required for small quantities of solids. | All handling and preparation for disposal must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1][12] |
Engineering Controls
All manipulations involving this compound, including weighing, transferring, and packaging for disposal, must be performed within a properly functioning chemical fume hood.[1][12] This minimizes the risk of inhaling fine particulates or potential vapors.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance. The entire process should be managed as the disposal of hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in waste containers.
-
Solid Waste: Collect pure this compound, along with any chemically contaminated lab debris (e.g., weighing paper, gloves, paper towels), in a designated solid hazardous waste container.[13] Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste.[9] Aqueous solutions containing the compound should also be treated as hazardous waste.
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[13]
Step 2: Container Selection and Management
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with organic acids and solvents. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[12]
-
Condition: Ensure the container is in good condition, with a secure, leak-proof lid.[9][12]
-
Capacity: Do not overfill containers. A general rule is to fill to no more than 80-90% of the container's capacity to allow for vapor expansion and prevent spills.[12]
-
Closure: Keep waste containers closed at all times, except when adding waste.[9][14]
Step 3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[14]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
Any other components in the waste mixture (e.g., solvents).
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 4: Storage Pending Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or bin, to contain any potential leaks.[9][14]
-
Segregation: Store containers of incompatible waste streams separately. For this compound, store it away from strong bases and oxidizing agents.[13]
Step 5: Arranging for Professional Disposal
Hazardous waste must be collected and disposed of by licensed professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
-
Follow their specific procedures for pickup requests and documentation. Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.
The logical workflow for this disposal process is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the room if it is safe to do so.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1] Label this container as "Spill Debris" with the full chemical name.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container for disposal.[1]
-
Report: Report the spill to your institution's EHS department, regardless of size.
Concluding Remarks: A Culture of Safety
The proper management and disposal of research chemicals are fundamental responsibilities of every scientist. By treating compounds of unknown hazard, such as this compound, with a high degree of caution, we uphold our commitment to personal safety, environmental stewardship, and regulatory compliance. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures at your location.
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021, February 22). PubMed Central. Retrieved January 17, 2026, from [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023, May 25). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This guide provides essential safety and handling protocols for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid. As specific toxicological and reactivity data for this compound are not extensively published, the following recommendations are grounded in a comprehensive hazard assessment of its structural motifs: the pyridine ring, the 1,2,4-oxadiazole core, and the propanoic acid side chain. Our approach mandates treating the compound with a high degree of caution, assuming potential hazards based on these components until specific data becomes available.
Hazard Assessment: A Structurally-Based Analysis
The rationale for our PPE recommendations stems from the potential hazards associated with the distinct chemical fragments within the molecule.
-
Pyridine Moiety : Pyridine and its derivatives are known to be hazardous. They are often classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Pyridine itself is a highly flammable liquid and vapor with a pungent odor.[2] Systemic effects from exposure can include nausea, headaches, and dizziness.[3] Therefore, we must assume the pyridine component of our target molecule necessitates robust skin and respiratory protection.
-
1,2,4-Oxadiazole Core : While many heterocyclic compounds are stable, the class can include irritants. Safety data for various oxadiazole derivatives indicate they may cause skin and serious eye irritation.[4][5] Handling procedures for similar compounds often warn against breathing dust, vapor, mist, or gas and avoiding contact with skin and eyes.[6][7]
-
Propanoic Acid Moiety : Carboxylic acids, including propanoic acid, are well-documented corrosives. Propionic acid causes severe skin burns and eye damage and may cause respiratory irritation.[8][9][10][11] It is also a flammable liquid and vapor.[12] This functional group demands rigorous protection against skin and eye contact.
-
Physical Form : As a solid, the compound presents a significant risk of aerosolization, leading to respiratory exposure. Fine powders can be easily inhaled, carrying the hazards of all constituent functional groups directly into the respiratory system.
Personal Protective Equipment (PPE) Protocol
The following multi-layered PPE strategy is designed to provide comprehensive protection against the identified potential hazards. Adherence to this protocol is mandatory for all personnel handling the compound.
Core PPE Requirements (Minimum for all laboratory operations)
This foundational layer of protection is required for any work in the laboratory where chemical hazards are present.[13]
-
Laboratory Coat : A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down to protect skin and clothing from incidental contact and splashes.[14][15]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[13][14] However, due to the corrosive potential of the propanoic acid moiety, chemical splash goggles are strongly recommended for all handling procedures.[14]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory to protect against spills and dropped objects.[14][15]
-
Pants : Full-length pants or skirts are required to ensure no skin is exposed between the lab coat and footwear.[14]
Task-Specific PPE Enhancements
Depending on the specific procedure, the core PPE must be augmented as follows. The workflow diagram below provides a visual guide for this decision-making process.
DOT Script for PPE Selection Workflow
Caption: PPE selection workflow based on the handling task.
Table 1: PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Double Nitrile Gloves | Chemical Splash Goggles | Required: N95 respirator inside a ventilated enclosure or chemical fume hood.[6][16] |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Work within a chemical fume hood. Respirator use based on vapor pressure of solvent. |
| Reaction Monitoring/Workup | Double Nitrile Gloves | Chemical Splash Goggles. Add Face Shield if splash/pressure risk exists.[13][14] | Work within a chemical fume hood. |
| Routine Liquid Transfer | Single Nitrile Gloves (minimum) | Safety Glasses with Side Shields (minimum) | Not required if performed in a well-ventilated area with no aerosol generation. |
Hand Protection : Disposable nitrile gloves are the minimum standard.[13] Given the composite hazards, wearing two pairs of nitrile gloves (double-gloving) is recommended for all tasks involving direct handling.[13] If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[13] For prolonged work or when using aggressive solvents, consult a glove manufacturer's chemical resistance guide to select a more robust glove material.[17]
Respiratory Protection : Administrative and engineering controls, such as a chemical fume hood, are the first line of defense.[17] When weighing the solid compound, a NIOSH-approved respirator (e.g., N95 for particulates) is mandatory to prevent inhalation of fine powders.[16] All respirator use must be in accordance with a written institutional program that includes training and fit-testing.[11][17]
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation : Don all required PPE (flame-resistant lab coat, double nitrile gloves, chemical splash goggles, N95 respirator).
-
Engineering Control : Perform all work in a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).
-
Dispensing : Gently scoop or tap the solid from the source container to the weigh boat. Avoid any actions that could create airborne dust.
-
Cleaning : After weighing, gently wipe down the spatula and any surfaces with a solvent-dampened towel to collect residual powder. Dispose of the towel as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing all PPE.[5]
Spill and Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Small Spill (Solid) : With appropriate PPE (including respirator), gently cover the spill with an absorbent material. Carefully sweep the material into a designated hazardous waste container.[6] Do not use water if the material is water-reactive.
-
Large Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.
Decontamination and Disposal Plan
Proper disposal is a critical safety component to protect personnel and the environment.[18]
-
Waste Identification : All waste contaminated with this compound is considered hazardous waste.[19]
-
Segregation : Segregate waste streams. Do not mix this waste with incompatible materials.[20][21] Keep solid and liquid waste separate.[21]
-
Containment : Collect all waste in clearly labeled, sealed, and compatible containers.[20][22] Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents, associated hazards (e.g., Irritant, Toxic), and the accumulation start date.[20]
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[20][21]
-
Disposal of Empty Containers : A container is not considered empty until it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[19] After rinsing, remove or deface the label before disposing of the container in the regular trash.[21][22]
-
Professional Disposal : Arrange for waste pickup through your institution's licensed hazardous waste disposal service.[18] Never dispose of this chemical down the drain.[19]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
